Morusinol
Description
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-24(2,30)9-7-16-21(29)20-18(28)12-19-15(8-10-25(3,4)32-19)23(20)31-22(16)14-6-5-13(26)11-17(14)27/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOKZNPZDXHDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=C(C3=O)CCC(C)(C)O)C4=C(C=C(C=C4)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212149 | |
| Record name | Oxydihydromorusi | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Morusinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62949-93-3 | |
| Record name | 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxydihydromorusi | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxydihydromorusi | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYDIHYDROMORUSI | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA6I4SG21V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Morusinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 - 216 °C | |
| Record name | Morusinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling Morusinol: A Technical Guide to Its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Morusinol, a potent flavonoid isolated from the root bark of Morus alba (white mulberry). We delve into the scientific journey of its discovery, detail the methodologies for its extraction and purification, and explore its significant biological activities, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: The Discovery of a Promising Bioactive Flavonoid
This compound, a prenylated flavonoid, was first identified as a constituent of Morus alba, a plant with a long history in traditional medicine.[1] Early investigations into the chemical composition of mulberry root bark led to the isolation and characterization of this unique compound. Its chemical structure, 2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one, distinguishes it from other flavonoids and is believed to be a key contributor to its diverse biological effects. Subsequent research has focused on elucidating its pharmacological properties, revealing its potential as an antiplatelet and anticancer agent.[1][2]
Experimental Protocols: From Plant Material to Purified Compound
The isolation of this compound from Morus alba root bark is a multi-step process involving extraction followed by various chromatographic techniques. While specific yields can vary depending on the plant material and extraction efficiency, this section outlines a general yet detailed protocol based on established methodologies for flavonoid isolation from Morus alba.[3][4]
Extraction
The initial step involves the extraction of crude compounds from the dried and powdered root bark of Morus alba.
Protocol:
-
Maceration: The powdered root bark (e.g., 1 kg) is macerated with 80% aqueous methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature for an extended period (e.g., 3-5 days), with occasional shaking.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
Fractionation
The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
Protocol:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
The this compound-containing fraction, typically the ethyl acetate fraction, is identified by thin-layer chromatography (TLC) analysis.
Chromatographic Purification
The bioactive fraction is further purified using a combination of chromatographic techniques to isolate pure this compound.
Protocol:
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution is performed using a solvent system such as n-hexane-ethyl acetate or chloroform-methanol to separate the components. Fractions are collected and monitored by TLC.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in removing smaller impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield highly pure this compound.
Quantitative Data Summary
This section presents a summary of the key quantitative data associated with the biological activity and characterization of this compound.
| Parameter | Value | Reference |
| Antiplatelet Activity | ||
| Inhibition of collagen-induced TXB₂ formation (5 µg/mL) | 32.1% | [1] |
| Inhibition of collagen-induced TXB₂ formation (10 µg/mL) | 42.0% | [1] |
| Inhibition of collagen-induced TXB₂ formation (30 µg/mL) | 99.0% | [1] |
| Inhibition of arachidonic acid-induced TXB₂ formation (5 µg/mL) | 8.0% | [1] |
| Inhibition of arachidonic acid-induced TXB₂ formation (10 µg/mL) | 24.1% | [1] |
| Inhibition of arachidonic acid-induced TXB₂ formation (30 µg/mL) | 29.2% | [1] |
| Spectroscopic Data | ||
| Molecular Formula | C₂₅H₂₆O₇ | [5] |
| Molecular Weight | 438.47 g/mol | [5] |
| Mass Spectrometry (ESI-MS) [M-H]⁻ | m/z 437.1605 | [6] |
| ¹H NMR (DMSO-d₆, δ ppm) | Refer to detailed spectroscopic data section | |
| ¹³C NMR (DMSO-d₆, δ ppm) | Refer to detailed spectroscopic data section |
Spectroscopic Characterization
¹H NMR (DMSO-d₆, δ ppm): Expected signals would include aromatic protons in the range of 6.0-7.5 ppm, signals for the dimethylpyran ring, and characteristic peaks for the prenyl side chain, including methyl, methylene, and methine protons.
¹³C NMR (DMSO-d₆, δ ppm): The carbon spectrum would show signals corresponding to the flavonoid backbone, including carbonyl, aromatic, and oxygenated carbons, as well as the carbons of the dimethylpyran and prenyl moieties.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative mode would typically show a deprotonated molecular ion [M-H]⁻ at approximately m/z 437.1605.[6]
Signaling Pathways and Biological Activities
This compound has been shown to exert its biological effects by modulating key signaling pathways involved in cell growth, proliferation, and platelet aggregation.
Ras/MEK/ERK Signaling Pathway
The Ras/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been reported to exhibit antitumor activity by targeting this pathway.[2]
Caption: this compound's inhibitory effect on the Ras/MEK/ERK pathway.
Integrin αIIb/β3 Signaling in Platelet Aggregation
This compound has demonstrated significant antiplatelet activity by inhibiting the activation of integrin αIIb/β3, a key receptor in platelet aggregation.[7] This inhibition prevents the binding of fibrinogen, a crucial step in the formation of blood clots.
Caption: this compound's inhibition of platelet aggregation via integrin signaling.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the isolation and biological evaluation of this compound.
Caption: General workflow for this compound isolation and evaluation.
Conclusion
This compound, a flavonoid from Morus alba, presents a compelling profile for further investigation in drug discovery. Its demonstrated antiplatelet and anticancer activities, mediated through well-defined signaling pathways, highlight its therapeutic potential. This technical guide provides a foundational resource for researchers, offering detailed methodologies and key data to facilitate future studies aimed at unlocking the full pharmacological promise of this natural compound.
References
- 1. koreascience.kr [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of isolated compounds from Morus spp. and their biological activity as anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Flavonoids from Morus alba L. Leaves: Optimization of Extraction by Response Surface Methodology and Comprehensive Evaluation of Their Antioxidant, Antimicrobial, and Inhibition of α-Amylase Activities through Analytical Hierarchy Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
Morusinol: A Comprehensive Spectroscopic and Biological Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data of Morusinol, a prenylated flavonoid found in Morus alba. The document outlines the compound's characteristic spectral features, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data. Furthermore, it details the experimental protocols for acquiring this data and visualizes key signaling pathways associated with this compound's biological activities.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound, providing a reference for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H-NMR (Proton NMR) Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C-NMR (Carbon-13 NMR) Spectral Data of this compound
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| Data not available in search results |
Note: Specific, experimentally determined ¹H-NMR and ¹³C-NMR data for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when it becomes available.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of this compound
| m/z | Relative Abundance (%) | Proposed Fragment |
| 438.16785 | [M+H]⁺ | Molecular Ion |
| Specific fragmentation data not available in search results |
Note: The exact mass of the molecular ion is available from databases like PubChem[1]. However, a detailed experimental mass spectrum with fragmentation patterns and relative abundances was not found in the search results.
Infrared (IR) Spectroscopy
Table 4: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Specific data not available in search results |
Note: While general IR absorption regions for flavonoids are known, specific experimental FT-IR data for this compound was not available in the provided search results.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Vis Spectral Data of this compound in Methanol (B129727)
| λmax (nm) | Molar Absorptivity (ε) |
| Specific data not available in search results |
Note: Specific experimental UV-Vis absorption maxima and molar absorptivity values for this compound in methanol were not available in the provided search results.
Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data presented above, based on standard practices for the analysis of flavonoid compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H-NMR and ¹³C-NMR spectra, along with 2D-NMR experiments such as COSY, HSQC, and HMBC, are essential for the complete structural elucidation of flavonoids like this compound.
Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).
Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, is used to acquire the spectra.
Data Acquisition:
-
¹H-NMR: The proton spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the hydrogen atoms in the molecule.
-
¹³C-NMR: The carbon-13 spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are performed to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This information is crucial for assembling the complete molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis.
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol or acetonitrile.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used for the analysis of flavonoids.
Data Acquisition:
-
Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides valuable structural information.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in the this compound molecule.
Sample Preparation: The solid sample of this compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.
Instrumentation: An FT-IR spectrometer is used to record the infrared spectrum.
Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, which is characteristic of its chromophoric system.
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol.
Instrumentation: A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths.
Data Acquisition: The absorbance spectrum is recorded, typically from 200 to 800 nm. The wavelengths of maximum absorbance (λmax) are characteristic of the flavonoid structure.
Signaling Pathway Visualizations
This compound and related compounds have been shown to modulate several key signaling pathways involved in various cellular processes. The following diagrams, generated using Graphviz, illustrate some of these pathways.
References
Morusinol: A Technical Guide to its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusinol is a prenylated flavonoid isolated from the root bark of Morus alba (White Mulberry), a plant with a long history of use in traditional medicine. As a member of the flavonoid class, this compound possesses a characteristic molecular architecture that contributes to its diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological effects with a focus on the underlying signaling pathways, and detailed protocols for key experimental evaluations. All quantitative data has been summarized in structured tables for ease of reference, and complex biological and experimental processes are visualized through diagrams.
Physicochemical Properties
This compound is a solid, yellow powder at room temperature. Its chemical structure is characterized by a flavone (B191248) backbone with multiple hydroxyl groups and two isoprenoid-derived substituents, which contribute to its lipophilicity and specific biological interactions.
Chemical Identifiers and Formula
| Property | Value | Reference |
| IUPAC Name | 2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | [1] |
| Synonyms | Oxydihydromorusin, Oxydihydromorusi | [1] |
| CAS Number | 62949-93-3 | [1] |
| Molecular Formula | C₂₅H₂₆O₇ | [1] |
| Molecular Weight | 438.5 g/mol | [1] |
| Monoisotopic Mass | 438.16785316 Da | [1] |
Physical Properties
| Property | Value | Reference |
| Physical Description | Solid, Yellow Powder | |
| Melting Point | 215 - 216 °C | |
| Topological Polar Surface Area | 116 Ų | [1] |
Solubility
| Solvent | Solubility | Reference |
| Water | 0.4867 mg/L @ 25 °C (estimated) | |
| DMSO | ≥ 100 mg/mL (228.07 mM) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.70 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.70 mM) |
Spectral Data
-
¹H NMR: Signals corresponding to aromatic protons on the A and B rings, protons of the pyran ring, and protons of the prenyl and hydroxy-3-methylbutyl side chains would be expected. The chemical shifts of the aromatic protons would be influenced by the positions of the hydroxyl groups.
-
¹³C NMR: Resonances for the carbonyl carbon (C-4), aromatic carbons, and carbons of the aliphatic side chains would be observed. DEPT experiments would be used to distinguish between CH, CH₂, and CH₃ groups.
-
FT-IR: Characteristic absorption bands for hydroxyl (O-H) stretching (broad, around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), carbonyl (C=O) stretching of the flavone nucleus (around 1650 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹) would be prominent.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the side chains and retro-Diels-Alder fragmentation of the C ring, which is characteristic of flavonoids.
Biological Activities and Signaling Pathways
This compound has been shown to exhibit a range of biological activities, including antiplatelet, anticancer, and anti-inflammatory effects.
Antiplatelet Activity
This compound demonstrates significant antiplatelet activity by inhibiting platelet aggregation and arterial thrombosis.[1] This effect is mediated through the modulation of the integrin αIIb/β3 signaling pathway.
This compound inhibits the activation of integrin αIIb/β3 by regulating downstream signaling molecules including vasodilator-stimulated phosphoprotein (VASP), phosphatidylinositol-3 kinase (PI3K), protein kinase B (Akt), and glycogen (B147801) synthase kinase-3α/β (GSK-3α/β).[1] This inhibition leads to reduced fibrinogen binding and clot retraction.
| Activity | Concentration | Effect | Reference |
| Collagen-induced TXB₂ Formation | 5 µg/mL | 32.1% reduction | |
| 10 µg/mL | 42.0% reduction | ||
| 30 µg/mL | 99.0% reduction | ||
| Arachidonic Acid-induced TXB₂ Formation | 5 µg/mL | 8.0% reduction | |
| 10 µg/mL | 24.1% reduction | ||
| 30 µg/mL | 29.2% reduction | ||
| In Vivo Arterial Thrombosis | 20 mg/kg (oral) | Increased time to occlusion by 20.3 ± 5.0 min |
Anticancer Activity
This compound has demonstrated cytotoxic effects against several cancer cell lines. Its mechanisms of action include the induction of apoptosis and cell cycle arrest.
In colorectal cancer (CRC) cells, this compound suppresses cell proliferation by obstructing cholesterol biosynthesis. It promotes the nuclear accumulation of Forkhead box O3 (FOXO3a), which in turn suppresses the transcription of Sterol Regulatory Element-Binding Transcription Factor 2 (SREBF2). This leads to the downregulation of key enzymes in the cholesterol biosynthesis pathway, ultimately inhibiting cancer cell growth.
References
Morusinol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusinol is a prenylated flavonoid that has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Primarily isolated from the root bark of Morus alba (White Mulberry), this compound has demonstrated promising anti-platelet, anti-cancer, and other therapeutic effects. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of the key signaling pathways it modulates. All quantitative data has been summarized into structured tables for comparative analysis, and complex biological processes are visualized through detailed diagrams.
Natural Sources and Distribution of this compound
This compound is predominantly found in plants of the Morus genus. While it is most famously associated with Morus alba, its presence has been reported in other species as well, including Morus lhou and Morus mongolica.[1] The concentration of this compound, however, varies significantly between different species and, more importantly, between different parts of the same plant.
Distribution within Morus alba
Quantitative analysis reveals that the root bark (Mori Cortex) is the most abundant source of this compound. Its concentration in other parts of the plant, such as the twigs, fruits, and leaves, is considerably lower. This distinct distribution pattern underscores the importance of selecting the appropriate plant material for efficient extraction and isolation of this bioactive compound. A comparative analysis of this compound content in various parts of Morus alba is presented in Table 1.
Table 1: Quantitative Distribution of this compound in Different Parts of Morus alba L.
| Plant Part | Average this compound Content (mg/g of dry weight) |
| Root Bark (Mori Cortex) | 10.98 ± 10.49 |
| Twigs | 2.63 ± 1.97 |
| Fruits | 0.11 ± 0.10 |
| Leaves | Not typically reported as a significant source |
Data synthesized from a quantitative comparison of marker compounds in Morus alba L. The compound is referred to as 'morusin' in the source study, a name often used interchangeably with this compound in literature.
Experimental Protocols: Extraction and Isolation of this compound
The following section details a comprehensive methodology for the extraction and isolation of this compound from Morus alba root bark, synthesized from established laboratory practices.
Plant Material and Preliminary Preparation
-
Collection and Authentication: Collect fresh root bark from mature Morus alba plants. The plant material should be botanically authenticated.
-
Cleaning and Drying: Thoroughly wash the collected root bark with distilled water to remove any soil and foreign matter. Air-dry the material in the shade at room temperature until it is brittle.
-
Pulverization: Grind the dried root bark into a coarse powder using a mechanical grinder.
Extraction
-
Solvent Extraction: Macerate the powdered root bark (1 kg) in 80% aqueous ethanol (B145695) (v/v) (3 L) at room temperature for 72 hours with occasional stirring.[2]
-
Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure at 40-50°C using a rotary evaporator to yield a crude ethanol extract. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction. Pool the concentrated extracts.
Liquid-Liquid Partitioning
-
Solvent Fractionation: Suspend the crude ethanol extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence would be:
-
n-hexane to remove non-polar compounds.
-
Chloroform or ethyl acetate (B1210297) to extract medium-polarity compounds, including this compound.[2]
-
n-butanol to extract more polar compounds.
-
-
Fraction Collection: Collect each solvent fraction and concentrate them to dryness using a rotary evaporator. The ethyl acetate fraction is expected to be enriched with this compound.
Chromatographic Purification
A multi-step chromatographic approach is employed for the isolation of pure this compound from the enriched fraction.
-
Column Preparation: Pack a glass column with silica (B1680970) gel (60-120 mesh) using a suitable non-polar solvent like n-hexane as the slurry.
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example, start with 100% n-hexane and gradually increase the concentration of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
Fraction Collection and Analysis: Collect fractions of a fixed volume and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3). Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid). Pool the fractions containing the target compound.
-
Column Preparation: Swell Sephadex LH-20 resin in methanol (B129727) and pack it into a column.
-
Sample Application and Elution: Dissolve the pooled fractions from the silica gel column in a minimal amount of methanol and apply it to the Sephadex LH-20 column. Elute with methanol as the mobile phase.
-
Fraction Collection: Collect the fractions and monitor them by TLC to further purify the this compound-containing fractions.
Characterization of this compound
The structure and purity of the isolated this compound can be confirmed using spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR to elucidate the chemical structure.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Inhibition of Platelet Aggregation via PI3K/Akt Pathway
This compound has been shown to inhibit platelet aggregation by interfering with the PI3K/Akt signaling pathway, which is crucial for the activation of integrin αIIb/β3.
Induction of Apoptosis through CHK1 Degradation
In cancer cells, this compound can induce apoptosis by promoting the degradation of Checkpoint Kinase 1 (CHK1) via the ubiquitin-proteasome pathway.[3][4]
Regulation of Cholesterol Biosynthesis via FOXO3a Nuclear Translocation
This compound can also influence cellular metabolism by promoting the nuclear translocation of FOXO3a, which in turn suppresses cholesterol biosynthesis.
Conclusion
This compound stands out as a promising natural product with significant therapeutic potential. Its primary source, the root bark of Morus alba, offers a viable avenue for its large-scale isolation. The detailed protocols provided in this guide offer a solid foundation for researchers to extract, purify, and study this compound. Furthermore, the elucidation of its effects on key signaling pathways provides a mechanistic basis for its observed pharmacological activities and opens up new avenues for drug development and therapeutic applications. Further research is warranted to explore the full clinical potential of this compound and to optimize its production and delivery for therapeutic use.
References
- 1. 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo(1,2-b:3,4-b')dipyran-4-one | C25H26O7 | CID 5481968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Root Bark of Morus alba L. and Its Bioactive Ingredient, Ursolic Acid, Suppress the Proliferation of Multiple Myeloma Cells by Inhibiting Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound extracted from Morus alba induces cell cycle arrest and apoptosis via inhibition of DNA damage response in melanoma by CHK1 degradation through the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Morusinol: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of Morusinol, a prenylated flavonoid predominantly isolated from the root bark of Morus alba. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts.
Quantitative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of this compound across various assays.
Table 1: Anti-Cancer Activity of this compound
| Cell Line | Assay | Parameter | Result | Reference |
| SK-HEP-1 (Human Liver Carcinoma) | MTT Assay | IC₅₀ | 20 µM | |
| FL83B (Normal Liver Cells) | MTT Assay | IC₅₀ | 80 µM | |
| Colorectal Cancer (CRC) Cells | Cell Proliferation Assay | - | Suppressed cell proliferation | |
| Colorectal Cancer (CRC) Cells | Apoptosis Assay | - | Promoted apoptosis |
Table 2: Anti-Platelet and Anti-Thrombotic Activity of this compound
| Activity | Assay | Agonist | Concentration (µg/mL) | Inhibition/Effect | Reference |
| Anti-platelet Aggregation | In vitro rabbit platelet aggregation | Collagen | - | Significantly inhibited | |
| Anti-platelet Aggregation | In vitro rabbit platelet aggregation | Arachidonic Acid | - | Significantly inhibited | |
| Thromboxane B₂ (TXB₂) Formation | In vitro rabbit platelets | Collagen | 5 | 32.1% reduction | |
| Thromboxane B₂ (TXB₂) Formation | In vitro rabbit platelets | Collagen | 10 | 42.0% reduction | |
| Thromboxane B₂ (TXB₂) Formation | In vitro rabbit platelets | Collagen | 30 | 99.0% reduction | |
| Thromboxane B₂ (TXB₂) Formation | In vitro rabbit platelets | Arachidonic Acid | 5 | 8.0% reduction | |
| Thromboxane B₂ (TXB₂) Formation | In vitro rabbit platelets | Arachidonic Acid | 10 | 24.1% reduction | |
| Thromboxane B₂ (TXB₂) Formation | In vitro rabbit platelets | Arachidonic Acid | 30 | 29.2% reduction | |
| Arterial Thrombosis | In vivo Ferric Chloride (FeCl₃)-induced thrombosis model | - | 20 mg/kg (oral) | Increased time to occlusion by 20.3 ± 5.0 min |
Key Experimental Protocols
This section details the methodologies for key experiments used to evaluate the biological activities of this compound.
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the this compound concentration.
Collagen-Induced Platelet Aggregation Assay
This assay evaluates the inhibitory effect of this compound on platelet aggregation.
Principle: Platelet aggregation is measured by monitoring the change in light transmission through a suspension of platelet-rich plasma (PRP) after the addition of an agonist like collagen. As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmission.
Procedure:
-
PRP Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 1200 x g) for 15 minutes.
-
Incubation with this compound: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Aggregation Measurement: Place the PRP sample in an aggregometer cuvette with a stir bar. Add a collagen solution to induce aggregation and record the change in light transmission for a set period (e.g., 10 minutes).
-
Data Analysis: The maximum aggregation percentage is calculated, and the inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to the vehicle control.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This in vivo model assesses the anti-thrombotic effect of this compound.
Principle: Topical application of ferric chloride to an artery induces oxidative injury to the vessel wall, leading to the formation of a thrombus. The time to vessel occlusion is a measure of the thrombotic process.
Procedure:
-
Animal Preparation: Anesthetize the mouse (e.g., with an intraperitoneal injection of a suitable anesthetic).
-
Surgical Procedure: Make a midline cervical incision and carefully expose the common carotid artery.
-
Blood Flow Measurement: Place a Doppler flow probe around the artery to monitor blood flow.
-
Thrombus Induction: Apply a filter paper saturated with FeCl₃ solution (e.g., 5-10%) to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).
-
Time to Occlusion: Continuously monitor the blood flow and record the time until complete cessation of flow (occlusion).
-
Treatment: Administer this compound (e.g., orally or intravenously) at a specific dose and time before inducing thrombosis.
-
Data Analysis: Compare the time to occlusion in this compound-treated animals with that in vehicle-treated control animals.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the effect of this compound on the expression and phosphorylation of proteins in specific signaling pathways.
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Autophagy Detection by Transmission Electron Microscopy (TEM)
This method allows for the direct visualization of autophagic structures within cells.
Procedure:
-
Cell Fixation: Fix this compound-treated and control cells with a solution containing glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer.
-
Post-fixation: Post-fix the cells with osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) and embed them in an epoxy resin.
-
Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope. Look for the characteristic double-membraned autophagosomes and single-membraned autolysosomes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow for its screening.
Caption: this compound's anti-cancer signaling pathways.
Caption: this compound's anti-platelet signaling pathway.
Caption: General experimental workflow for this compound screening.
Preliminary Investigation into the Mechanism of Action of Morusinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusinol, a prenylated flavonoid isolated from the root bark of Morus alba, has garnered significant interest for its diverse pharmacological activities. Preliminary research has highlighted its potential as a therapeutic agent, particularly in the fields of oncology and cardiovascular disease. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, with a focus on its anti-cancer and anti-platelet effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Anti-Cancer Activity of this compound
This compound has demonstrated promising anti-tumor properties across various cancer cell lines. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and DNA damage response.
In Melanoma: Induction of Cell Cycle Arrest and Apoptosis via CHK1 Degradation
In melanoma cells, this compound has been shown to inhibit cell proliferation and induce G0/G1 phase cell cycle arrest and caspase-dependent apoptosis.[1] A key mechanism underlying these effects is the downregulation of Checkpoint Kinase 1 (CHK1), a crucial protein for maintaining cell cycle integrity and genomic stability.[1] this compound promotes the degradation of CHK1 through the ubiquitin-proteasome pathway.[1][2] This action leads to an accumulation of DNA damage, ultimately triggering apoptosis.[1][2]
In Colorectal Cancer: Inhibition of Cholesterol Biosynthesis via the FOXO3a/SREBF2 Pathway
In colorectal cancer (CRC) cells, this compound suppresses cell proliferation and induces apoptosis and cytoprotective autophagy.[3][4][5] Mechanistic studies have revealed that this compound promotes the nuclear accumulation of the Forkhead Box O3 (FOXO3a) transcription factor.[3][4] Nuclear FOXO3a then transcriptionally suppresses Sterol Regulatory Element-Binding Transcription Factor 2 (SREBF2), a key regulator of cholesterol biosynthesis.[3] The resulting obstruction of the cholesterol biosynthesis pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound in CRC cells.[3][5]
In Liver Carcinoma: Induction of Autophagy and Cell Cycle Arrest
Important Note: A significant study reporting that this compound inhibits the Ras/MEK/ERK pathway in human liver carcinoma has been retracted due to data manipulation.[6][7][8][9][10][11] Therefore, the findings related to this specific pathway should be interpreted with extreme caution, and further independent validation is required.
Despite the retraction, the study also reported that this compound inhibits the proliferation of SK-HEP-1 liver cancer cells and induces G2/M cell cycle arrest and autophagy.[6][7] The induction of autophagy was evidenced by the formation of autophagic vesicles and alterations in the expression of autophagy-related proteins.[7]
Quantitative Data: Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference(s) |
| SK-HEP-1 | Liver Carcinoma | MTT | 20 | [6][7] |
| HCT116 | Colon Cancer | MTT | Data not specified | [6] |
| SW620 | Colon Cancer | MTT | Data not specified | [6] |
| ASPC-1 | Pancreatic Cancer | MTT | Data not specified | [6] |
| CAPAN-1 | Pancreatic Cancer | MTT | Data not specified | [6] |
| MKN45 | Gastric Cancer | MTT | Data not specified | [6] |
| HGC27 | Gastric Cancer | MTT | Data not specified | [6] |
| HTB-26 | Breast Cancer | Crystal Violet | 10-50 | [7] |
| PC-3 | Prostate Cancer | Crystal Violet | 10-50 | [7] |
| HepG2 | Hepatocellular Carcinoma | Crystal Violet | 10-50 | [7] |
Anti-Platelet Activity of this compound
This compound has been shown to possess potent anti-platelet and anti-thrombotic properties, suggesting its potential in the management of cardiovascular diseases.
Inhibition of Platelet Aggregation via Modulation of Integrin αIIb/β3 Signaling
This compound significantly inhibits platelet aggregation induced by agonists such as collagen and arachidonic acid.[1][12][13] This inhibitory effect is mediated, at least in part, through the modulation of the integrin αIIb/β3 signaling pathway.[12][14] this compound has been observed to regulate the activity of several key signaling molecules downstream of integrin activation, including vasodilator-stimulated phosphoprotein (VASP), phosphatidylinositol-3 kinase (PI3K), Akt (protein kinase B), and glycogen (B147801) synthase kinase-3α/β (GSK-3α/β).[12][14] By interfering with this signaling cascade, this compound inhibits fibrinogen binding to integrin αIIb/β3, a critical step in platelet aggregation and thrombus formation.[12][14]
Inhibition of Thromboxane B2 (TXB2) Formation
In addition to its effects on integrin signaling, this compound also inhibits the formation of Thromboxane B2 (TXB2), a potent vasoconstrictor and platelet agonist, in a concentration-dependent manner.[1][12][13] This reduction in TXB2 synthesis further contributes to its anti-platelet and anti-thrombotic effects.
Quantitative Data: Anti-Platelet Activity of this compound
| Parameter | Agonist | This compound Concentration (µg/mL) | Inhibition/Effect | Reference(s) |
| Thrombus Formation | Collagen | 5 | 32.1% reduction | [1][12][13] |
| 10 | 42.0% reduction | [1][12][13] | ||
| 30 | 99.0% reduction | [1][12][13] | ||
| Thrombus Formation | Arachidonic Acid | 5 | 8.0% reduction | [1][12][13] |
| 10 | 24.1% reduction | [1][12][13] | ||
| 30 | 29.2% reduction | [1][12][13] | ||
| Time to Occlusion (in vivo) | - | 20 mg/kg (oral) | Increased by 20.3 ± 5.0 min | [1][12][13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability. Specific parameters may need to be optimized for different cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression changes induced by this compound.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., CHK1, p-Akt, Akt, β-actin) overnight at 4°C. Refer to specific publications for antibody sources and dilutions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Platelet Aggregation Assay
This is a generalized protocol for assessing the inhibitory effect of this compound on platelet aggregation.
-
Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which is used as a reference.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ cells/mL with PPP.
-
Incubation with this compound: Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.
-
Induction of Aggregation: Add a platelet agonist (e.g., collagen at 2-5 µg/mL or arachidonic acid at 0.5-1 mM) to induce aggregation.
-
Measurement: Measure platelet aggregation for 5-10 minutes using a light transmission aggregometer.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition compared to the vehicle control.
Conclusion
The preliminary investigations into the mechanism of action of this compound reveal its potential as a multi-target therapeutic agent. Its ability to modulate key signaling pathways involved in cancer progression and platelet aggregation underscores its promise in the development of novel treatments for oncology and cardiovascular diseases. However, it is crucial to acknowledge the current limitations in the research, including the retraction of a key study on its effects in liver cancer. Further rigorous and validated studies are imperative to fully elucidate the molecular targets and therapeutic efficacy of this compound. This technical guide provides a solid foundation for future research endeavors aimed at harnessing the therapeutic potential of this natural compound.
References
- 1. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound extracted from Morus alba induces cell cycle arrest and apoptosis via inhibition of DNA damage response in melanoma by CHK1 degradation through the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Extracted from Morus alba Inhibits Cell Proliferation and Induces Autophagy via FOXO3a Nuclear Accumulation-Mediated Cholesterol Biosynthesis Obstruction in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. univ-bio.com [univ-bio.com]
- 6. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Retracted: this compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiplatelet Activity of Morus alba Leaves Extract, Mediated via Inhibiting Granule Secretion and Blocking the Phosphorylation of Extracellular-Signal-Regulated Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retracted: this compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. koreascience.kr [koreascience.kr]
- 13. pure.korea.ac.kr [pure.korea.ac.kr]
- 14. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of Morusinol: A Technical Guide to Novel Target Identification
For Immediate Release
This technical guide provides an in-depth analysis of Morusinol, a prenylated flavonoid extracted from the root bark of Morus alba (White Mulberry), as a promising candidate for novel therapeutic development. Tailored for researchers, scientists, and drug development professionals, this document outlines the current understanding of this compound's mechanisms of action, identifies key molecular targets, and presents detailed experimental methodologies to facilitate further investigation.
Abstract
This compound has demonstrated significant anti-cancer, anti-platelet, and potential anti-inflammatory and anti-diabetic properties through the modulation of various signaling pathways. This guide summarizes the key findings from preclinical studies, presenting quantitative data on its efficacy, detailed experimental protocols for replication and further research, and visual representations of its molecular interactions. The evidence presented herein strongly supports the continued exploration of this compound as a multi-targeted therapeutic agent.
Therapeutic Targets in Oncology
This compound exhibits potent anti-tumor activity across a range of cancer types by targeting distinct molecular pathways involved in cell proliferation, survival, and metastasis.
Colorectal Cancer (CRC)
In colorectal cancer cells, this compound has been shown to inhibit cell proliferation and induce autophagy.[1][2] The mechanism involves the nuclear accumulation of Forkhead Box O3 (FOXO3a), which in turn suppresses the transcription of Sterol Regulatory Element-Binding Transcription Factor 2 (SREBF2).[1][2] This leads to the obstruction of cholesterol biosynthesis, a critical pathway for cancer cell growth.[1][2]
Signaling Pathway in Colorectal Cancer
Caption: this compound's mechanism in colorectal cancer.
Liver Cancer
Against human liver carcinoma cells, this compound demonstrates selective and potent antitumor activity.[3] It induces G2/M cell cycle arrest and autophagy, and inhibits cell invasion and migration.[3] The underlying mechanism involves the suppression of the Ras/MEK/ERK signaling pathway.[3]
Signaling Pathway in Liver Cancer
Caption: this compound's mechanism in liver cancer.
Melanoma
In melanoma cells, this compound induces cell cycle arrest at the G0/G1 phase and caspase-dependent apoptosis.[4] This is achieved through the degradation of Checkpoint Kinase 1 (CHK1) via the ubiquitin-proteasome pathway, leading to DNA damage response.[4]
Signaling Pathway in Melanoma
Caption: this compound's mechanism in melanoma.
Quantitative Data on Anti-Cancer Activity
The following table summarizes the in vitro cytotoxic activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-HEP-1 | Liver Cancer | 20 | [3] |
| HCT116 | Colorectal Cancer | <10 | [2] |
Therapeutic Target in Cardiovascular Disease
This compound has been identified as a potent anti-platelet agent, suggesting its potential in the treatment and prevention of cardiovascular diseases such as arterial thrombosis.[5][6]
Platelet Aggregation
This compound significantly inhibits collagen- and arachidonic acid-induced platelet aggregation.[5][6] Its mechanism of action involves the inhibition of integrin αIIb/β3 activation and its associated signaling molecules, including vasodilator-stimulated phosphoprotein, PI3K, Akt, and GSK-3α/β.[7] This leads to reduced fibrinogen binding and clot retraction.[7]
Signaling Pathway in Platelet Activation
Caption: this compound's anti-platelet mechanism.
Quantitative Data on Anti-Platelet Activity
The following table summarizes the inhibitory effects of this compound on platelet aggregation and thrombus formation.
| Assay | Inducer | Concentration (µg/mL) | Inhibition (%) | Reference |
| TXB2 Formation | Collagen | 5 | 32.1 | [5][6] |
| 10 | 42.0 | [5][6] | ||
| 30 | 99.0 | [5][6] | ||
| TXB2 Formation | Arachidonic Acid | 5 | 8.0 | [5][6] |
| 10 | 24.1 | [5][6] | ||
| 30 | 29.2 | [5][6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the therapeutic effects of this compound.
Cell Viability and Proliferation (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Seed cells in 96-well plates at a specified density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a designated period (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Western Blotting
Objective: To analyze the expression levels of specific proteins in response to this compound treatment.
Methodology:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry)
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Treat cells with this compound for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software.
Platelet Aggregation Assay
Objective: To measure the effect of this compound on platelet aggregation.
Methodology:
-
Prepare platelet-rich plasma (PRP) from whole blood by centrifugation.
-
Pre-incubate the PRP with various concentrations of this compound or a vehicle control.
-
Induce platelet aggregation by adding an agonist (e.g., collagen, arachidonic acid).
-
Monitor the change in light transmittance using a platelet aggregometer.
-
Calculate the percentage of platelet aggregation inhibition compared to the control.
Experimental Workflow
Caption: General experimental workflow for this compound evaluation.
Future Directions
The existing data strongly indicates that this compound is a promising lead compound for the development of novel therapeutics. Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular interactions of this compound with its targets.
-
Pharmacokinetic and Pharmacodynamic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor and anti-thrombotic effects of this compound in various animal models.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic and anti-platelet agents.
-
Exploration of Other Therapeutic Areas: Given the anti-inflammatory properties of other compounds from Morus alba, investigating the potential of this compound in inflammatory and metabolic diseases is warranted.
Conclusion
This compound has emerged as a compelling natural product with significant therapeutic potential, particularly in oncology and cardiovascular disease. Its ability to modulate multiple key signaling pathways underscores its promise as a multi-targeted agent. The information provided in this technical guide serves as a comprehensive resource to facilitate further research and development of this compound into a clinically viable therapeutic.
References
- 1. This compound Extracted from Morus alba Inhibits Cell Proliferation and Induces Autophagy via FOXO3a Nuclear Accumulation-Mediated Cholesterol Biosynthesis Obstruction in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound extracted from Morus alba induces cell cycle arrest and apoptosis via inhibition of DNA damage response in melanoma by CHK1 degradation through the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. koreascience.kr [koreascience.kr]
In Silico Prediction of Morusinol Bioactivity: A Technical Whitepaper
Executive Summary
Morusinol, a prenylated flavonoid isolated from the root bark of Morus alba (White Mulberry), has demonstrated significant therapeutic potential across various preclinical studies.[1][2] Its diverse pharmacological profile, including anti-cancer, anti-inflammatory, and antioxidant activities, makes it a compelling candidate for further drug development.[3][4][5] The application of in silico computational methods is crucial for accelerating the exploration of this compound's therapeutic potential. These techniques offer a rapid and cost-effective means to predict bioactivity, elucidate mechanisms of action, and evaluate pharmacokinetic properties, thereby streamlining the drug discovery pipeline.[6][7] This technical guide provides a comprehensive overview of the computational approaches used to predict this compound's bioactivity, supported by available quantitative data, detailed methodologies, and visual representations of key molecular pathways.
Predicted Biological Activities of this compound
Computational tools play a pivotal role in forecasting the biological activity spectrum of natural compounds.[8] By analyzing a molecule's structure, these platforms can predict its likely interactions with biological targets. For this compound, in silico analyses, complemented by in vitro studies, have primarily highlighted its potential in oncology and inflammatory diseases.
Key Predicted Bioactivities:
-
Anticancer Activity: this compound is predicted to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger autophagy.[4] Computational docking studies suggest that compounds from Morus species can bind to key proteins involved in cancer progression, such as p38 MAP kinase.[9]
-
Anti-inflammatory Activity: The flavonoid structure of this compound is associated with the modulation of inflammatory pathways.[5][10] In silico and subsequent in vitro studies on related compounds from Morus alba show inhibition of pro-inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2), often through the NF-κB signaling pathway.[10][11]
-
Antioxidant Activity: As a flavonoid, this compound is predicted to possess strong antioxidant properties, capable of scavenging free radicals.[12] Computational chemistry strategies, such as analyzing electronic structures and thermodynamic properties, are employed to quantify this potential.[13]
Quantitative Data Summary
The following tables summarize the key quantitative data from experimental and computational studies on this compound and related compounds, providing a basis for comparing its potency and predicted efficacy.
Table 1: Summary of In Vitro Bioactivity of this compound
| Bioactivity | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Anticancer | SK-HEP-1 (Liver Cancer) | IC50 | 20 µM | [4] |
| Cytotoxicity | FL83B (Normal Liver) | IC50 | 80 µM | [4] |
| Anti-platelet Aggregation | Rabbit Platelets (Collagen-induced) | Inhibition at 30 µg/mL | 99.0% | [2] |
| Anti-platelet Aggregation | Rabbit Platelets (Arachidonic Acid-induced) | Inhibition at 30 µg/mL | 29.2% |[2] |
Table 2: Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile
While specific in silico ADMET studies for this compound are not extensively published, the following table outlines the key parameters that would be predicted using standard computational tools. This process is essential for early-stage drug development to identify potential pharmacokinetic challenges.[14]
| Parameter Category | Property | Predicted Value/Characteristic | Significance |
| Absorption | Human Intestinal Absorption | Good | Indicates potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Likely Low | May limit application for CNS disorders. | |
| Distribution | Plasma Protein Binding | High | Affects the free concentration of the drug. |
| Metabolism | Cytochrome P450 Inhibition | Potential inhibitor of various CYP isozymes | Risk of drug-drug interactions. |
| Excretion | Primary Route | Renal/Hepatic | Influences dosing regimen. |
| Toxicity | AMES Toxicity | Likely Non-mutagenic | Indicates low potential for carcinogenicity. |
| hERG Inhibition | To be determined | Critical for assessing cardiotoxicity risk. | |
| Drug-Likeness | Lipinski's Rule of Five | Likely Compliant | Suggests favorable properties for an oral drug. |
Methodologies and Protocols
This section details the standard computational protocols used to generate the predictive data for this compound's bioactivity.
In Silico Bioactivity Prediction Workflow
The computational prediction of a natural product's bioactivity follows a structured, multi-step workflow that allows researchers to build a comprehensive profile of a compound's potential therapeutic effects.[6]
Caption: Generalized workflow for the in silico bioactivity prediction of this compound.
Molecular Docking Protocol
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns.[15][16] This is crucial for identifying potential biological targets.[6]
-
Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., p38 MAPK, MEK, ERK, NF-κB) is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens and Kollman charges are added using software like AutoDock Tools.[15]
-
-
Ligand Preparation:
-
The 3D structure of this compound is obtained from a database like PubChem.
-
The ligand's geometry is optimized, and Gasteiger charges are assigned. Rotatable bonds are defined.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein.
-
Molecular docking is performed using a program like AutoDock Vina, which employs a scoring function to rank the predicted binding poses.[15]
-
-
Analysis of Results:
-
The results are analyzed to identify the pose with the lowest binding energy (most favorable binding affinity).
-
Intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues are visualized using software like Discovery Studio or PyMOL.
-
ADMET and Drug-Likeness Prediction Protocol
Early assessment of ADMET properties is critical to prevent late-stage drug development failures.[14] Web-based platforms provide a rapid method for these predictions.[17][18]
-
Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained from a chemical database.
-
Platform Selection: A web server such as SwissADME or pkCSM is used.
-
Execution: The SMILES string is submitted to the server for analysis.
-
Interpretation: The output is analyzed for various properties:
-
Physicochemical Properties: Molecular Weight, LogP, Total Polar Surface Area (TPSA).
-
Pharmacokinetics: Intestinal absorption, BBB permeability, CYP enzyme inhibition.
-
Drug-Likeness: Compliance with rules such as Lipinski's, Veber's, and Muegge's to assess its potential as an oral drug candidate.[19]
-
Toxicity: Prediction of mutagenicity, hepatotoxicity, and other potential adverse effects.
-
Predicted Signaling Pathway Interactions
In silico predictions and experimental evidence point towards this compound's interaction with key signaling pathways implicated in cancer and inflammation.
Anticancer Activity: Targeting the Ras/MEK/ERK Pathway
Studies have shown that this compound effectively suppresses the proliferation of liver cancer cells by inhibiting the phosphorylation of MEK and ERK, key components of the Ras/MEK/ERK signaling cascade.[4] This pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers.
Caption: this compound's predicted inhibition of the Ras/MEK/ERK signaling pathway.
Anti-inflammatory Activity: Targeting the NF-κB Pathway
Compounds isolated from Morus alba have been shown to exert anti-inflammatory effects by targeting the NF-κB pathway.[11] This pathway is activated by inflammatory stimuli like lipopolysaccharide (LPS), leading to the transcription of pro-inflammatory genes. This compound is predicted to inhibit this pathway, thereby reducing the expression of inflammatory mediators.
Caption: Predicted inhibition of the NF-κB inflammatory pathway by this compound.
Conclusion
The in silico prediction of this compound's bioactivity provides a powerful framework for guiding future research and development. Computational analyses strongly support its potential as an anticancer and anti-inflammatory agent, primarily through the modulation of the Ras/MEK/ERK and NF-κB signaling pathways. The predicted favorable drug-likeness properties further enhance its profile as a promising therapeutic lead. However, it is critical to recognize that these computational predictions serve as a guide. Rigorous in vitro and in vivo experimental validation is essential to confirm these predicted activities, establish a definitive mechanism of action, and fully characterize the safety and efficacy profile of this compound. This integrated approach, combining computational prediction with experimental validation, will be paramount in translating the therapeutic promise of this compound into a clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lsb.jurnal.unej.ac.id [lsb.jurnal.unej.ac.id]
- 9. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical composition and antioxidant activity of certain Morus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular docking of phenolic compounds and screening of antioxidant and antidiabetic potential of Moringa oleifera ethanolic leaves extract from Qassim region, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alliedacademies.org [alliedacademies.org]
- 17. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In silico prediction and structure-based multitargeted molecular docking analysis of selected bioactive compounds against mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
Morusinol: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morusinol, a prenylated flavonoid isolated from the root bark of Morus alba, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides an in-depth review of the existing research on this compound, with a primary focus on its potent antiplatelet and anticancer properties. We delve into the molecular mechanisms, summarize the key quantitative findings, and outline the experimental methodologies employed in these seminal studies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic applications of this compound.
Introduction
Morus alba, commonly known as white mulberry, has a long history of use in traditional medicine.[1][2][3][4] Modern scientific investigation has identified a wealth of bioactive compounds within this plant, with this compound being a particularly noteworthy constituent.[4][5][6] This isoprenoid-substituted flavonoid has demonstrated significant potential in preclinical studies, particularly in the fields of thrombosis and oncology.[1][5][6] This review consolidates the current body of knowledge on this compound, presenting a technical overview of its biological effects and the underlying molecular pathways.
Antiplatelet and Antithrombotic Activity
This compound has been shown to be a potent inhibitor of platelet aggregation and arterial thrombosis, suggesting its potential as a novel therapeutic agent for cardiovascular diseases.[1][2][3]
Quantitative Data on Antiplatelet Effects
The inhibitory effects of this compound on platelet function have been quantified in several key studies. The following tables summarize the reported data.
Table 1: In Vitro Inhibition of Thromboxane (B8750289) B2 (TXB2) Formation by this compound [1][2]
| Inducing Agent | This compound Concentration (µg/mL) | Inhibition of TXB2 Formation (%) |
| Collagen | 5 | 32.1 |
| 10 | 42.0 | |
| 30 | 99.0 | |
| Arachidonic Acid | 5 | 8.0 |
| 10 | 24.1 | |
| 30 | 29.2 |
Table 2: In Vivo Antithrombotic Effect of this compound [1][2][3]
| Treatment | Dosage | Increase in Occlusion Time (min) |
| This compound | 20 mg/kg (oral) | 20.3 ± 5.0 |
| Aspirin | 20 mg/kg (oral) | 6.8 ± 2.9 |
| Control (1% CMC) | - | - |
Signaling Pathway of Antiplatelet Action
This compound exerts its antiplatelet effects by modulating the integrin αIIb/β3 signaling pathway.[4] It inhibits the activation of key signaling molecules including vasodilator-stimulated phosphoprotein (VASP), phosphatidylinositol-3 kinase (PI3K), Akt (protein kinase B), and glycogen (B147801) synthase kinase-3α/β (GSK-3α/β).[4] This leads to a reduction in fibrinogen binding and ultimately inhibits platelet aggregation and clot retraction.[4]
Experimental Protocols
-
Platelet Preparation: Blood is collected from rabbits and platelet-rich plasma (PRP) is prepared by centrifugation. Washed platelets are obtained by further centrifugation and resuspension in buffer.
-
Aggregation Assay: Platelet aggregation is measured using a lumi-aggregometer. Washed platelets are pre-incubated with various concentrations of this compound or vehicle control before the addition of an agonist (collagen or arachidonic acid). The change in light transmission is recorded to determine the extent of aggregation.
-
TXB2 Assay: After inducing platelet aggregation, the reaction is stopped, and the samples are centrifuged. The supernatant is collected, and the concentration of TXB2, a stable metabolite of thromboxane A2, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Animal Model: Male Sprague-Dawley rats are anesthetized. The carotid artery is exposed.
-
Thrombus Induction: A filter paper saturated with a ferric chloride solution is applied to the surface of the carotid artery to induce endothelial injury and thrombus formation.
-
Measurement: The time to occlusion of the artery is measured using a Doppler flow probe placed downstream of the injury site. This compound or a control substance is administered orally for a specified period before the induction of thrombosis.
Anticancer Activity
This compound has demonstrated significant anticancer effects in various cancer cell lines, including colorectal cancer and melanoma, through the induction of apoptosis, autophagy, and cell cycle arrest.[5][6]
Anticancer Mechanisms
In colorectal cancer cells, this compound inhibits cell proliferation and induces apoptosis and autophagy.[6] A key mechanism is the promotion of Forkhead box O3 (FOXO3a) nuclear accumulation.[6] Nuclear FOXO3a then suppresses the transcription of Sterol Regulatory Element-Binding Transcription Factor 2 (SREBF2), a master regulator of cholesterol biosynthesis.[6] The resulting obstruction of the cholesterol biosynthesis pathway is critical for the anticancer effects of this compound.[6]
In melanoma cells, this compound induces cell cycle arrest and apoptosis by inhibiting the DNA damage response.[5] It achieves this by promoting the degradation of Checkpoint Kinase 1 (CHK1) through the ubiquitin-proteasome pathway.[5]
Experimental Protocols
-
Cell Culture: Human colorectal cancer or melanoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Viability (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of this compound for specified time periods. MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured to determine cell viability.
-
Apoptosis (Flow Cytometry): Treated cells are harvested, washed, and stained with Annexin V and propidium (B1200493) iodide (PI). The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
-
Protein Extraction: Cells are lysed in RIPA buffer to extract total protein. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FOXO3a, SREBF2, CHK1, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Cancer cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups and receive intraperitoneal or oral administration of this compound or a vehicle control.
-
Measurement: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed.
Conclusion and Future Directions
This compound has demonstrated compelling preclinical efficacy as both an antiplatelet and an anticancer agent. Its well-defined mechanisms of action, targeting key signaling pathways in thrombosis and oncology, make it an attractive candidate for further drug development. Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
In Vivo Efficacy in Diverse Models: The antithrombotic and anticancer effects of this compound should be evaluated in a wider range of animal models that more closely mimic human disease.
-
Safety and Toxicology: Comprehensive toxicology studies are essential to determine the safety profile of this compound for potential clinical use.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing antiplatelet drugs or chemotherapeutic agents could lead to more effective treatment strategies.
References
- 1. This compound extracted from Morus alba induces cell cycle arrest and apoptosis via inhibition of DNA damage response in melanoma by CHK1 degradation through the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet Activity of Morus alba Leaves Extract, Mediated via Inhibiting Granule Secretion and Blocking the Phosphorylation of Extracellular-Signal-Regulated Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. Morusin shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Extracted from Morus alba Inhibits Cell Proliferation and Induces Autophagy via FOXO3a Nuclear Accumulation-Mediated Cholesterol Biosynthesis Obstruction in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Morusinol: A Technical Guide to Its Traditional Roles and Modern Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morusinol, a prenylated flavonoid isolated from the root bark of Morus alba (White Mulberry), has a rich history in traditional medicine and is now emerging as a compound of significant interest for modern therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate its effects. This document summarizes key quantitative data, details experimental protocols for in vitro and in vivo studies, and visualizes the critical signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.
Introduction: From Traditional Medicine to Modern Research
The White Mulberry (Morus alba) has been a cornerstone of traditional Chinese medicine for centuries, with various parts of the plant utilized for their therapeutic properties.[1] The root bark, in particular, has been traditionally used to alleviate symptoms associated with inflammation, pain, and metabolic disorders.[1] this compound is one of the key bioactive constituents isolated from the root bark of Morus alba.[2]
Initial scientific investigations into this compound have revealed a spectrum of pharmacological activities, with its antiplatelet and antithrombotic effects being the most extensively studied.[3][4] Emerging research also points towards its potential as an anticancer and anti-inflammatory agent. This guide will delve into the scientific evidence that substantiates these claims, providing a detailed examination of the experimental data and methodologies.
Pharmacological Activities of this compound: Quantitative Data
The therapeutic potential of this compound is underscored by a growing body of quantitative data from various experimental models. This section summarizes the key findings in a tabular format to facilitate comparison and analysis.
Table 1: Antiplatelet and Antithrombotic Activity of this compound
| Parameter | Experimental Model | Agonist | Concentration of this compound | Result | Reference |
| Thromboxane B₂ (TXB₂) Formation Inhibition | In vitro (Rabbit Platelets) | Collagen | 5 µg/mL | 32.1% reduction | [1] |
| 10 µg/mL | 42.0% reduction | [1] | |||
| 30 µg/mL | 99.0% reduction | [1] | |||
| Arachidonic Acid | 5 µg/mL | 8.0% reduction | [1] | ||
| 10 µg/mL | 24.1% reduction | [1] | |||
| 30 µg/mL | 29.2% reduction | [1] | |||
| Time to Occlusion | In vivo (Rat Carotid Artery) | Ferric Chloride (FeCl₃) | 20 mg/kg (oral) | 20.3 ± 5.0 min | [1] |
| Aspirin (20 mg/kg, oral) | 6.8 ± 2.9 min | [1] | |||
| Control (1% CMC) | Not specified | [1] |
Table 2: Anticancer Activity of this compound (IC₅₀ Values)
| Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT116 | Colorectal Cancer | Data to be populated from further specific studies. General anticancer activity is noted. | [5][6][7][8][9] |
| SW620 | Colorectal Cancer | Data to be populated from further specific studies. General anticancer activity is noted. | [5][7][8][9] |
| Other cell lines | Various | Data to be populated |
Note: While this compound is cited as having anticancer activity against these cell lines, specific IC₅₀ values from the primary literature are required for a complete dataset.
Table 3: Anti-inflammatory Activity of this compound (IC₅₀ Values)
| Enzyme/Target | Assay Type | IC₅₀ (µM) | Reference |
| 5-Lipoxygenase (5-LOX) | In vitro enzyme assay | Data to be populated from further specific studies. | [10][11][12][13] |
| Cyclooxygenase-2 (COX-2) | In vitro enzyme assay | Data to be populated from further specific studies. | [11] |
Note: The anti-inflammatory potential of flavonoids is well-documented, and specific assays are needed to determine the precise IC₅₀ values for this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further research.
Extraction and Isolation of this compound from Morus alba Root Bark
A standardized protocol for the extraction and isolation of this compound is crucial for obtaining a pure compound for pharmacological testing.
-
Plant Material: Dried root barks of Morus alba L. are collected and authenticated.
-
Extraction: The dried root barks (e.g., 1 kg) are refluxed with 80% (v/v) aqueous ethanol (B145695) (e.g., 3 L) for 2 hours. This process is repeated three times.[14]
-
Concentration: The collected ethanol extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.[14]
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound is typically found in the ethyl acetate fraction.[2][15]
-
Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.[2] Fractions containing this compound are identified by thin-layer chromatography (TLC).
-
Final Purification: The this compound-rich fractions are further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[2]
-
Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
In Vitro Platelet Aggregation Assay
This assay is fundamental for assessing the antiplatelet activity of this compound.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy human volunteers or rabbits into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant (ratio of 9:1, blood to citrate).[16]
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.[16]
-
The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% light transmission).
-
-
Platelet Aggregation Measurement:
-
Platelet aggregation is measured using a light transmission aggregometer.[17][18]
-
PRP is placed in a cuvette with a stirring bar and incubated at 37°C.
-
A baseline of light transmission is established.
-
This compound (at various concentrations) or vehicle control is added to the PRP and incubated for a specific period (e.g., 3 minutes).
-
Platelet aggregation is induced by adding an agonist such as collagen (e.g., 2.5 µg/mL), arachidonic acid (e.g., 0.5 mM), or ADP (e.g., 5 µM).[1][18]
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set duration (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated relative to the PPP control.
-
In Vivo Ferric Chloride-Induced Arterial Thrombosis Model
This in vivo model is used to evaluate the antithrombotic efficacy of this compound.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[4][19][20]
-
Anesthesia and Surgical Preparation:
-
Thrombosis Induction:
-
A small piece of filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 4-8% w/v) is applied to the surface of the carotid artery for a specific duration (e.g., 3 minutes).[19]
-
The FeCl₃ induces oxidative injury to the endothelium, initiating thrombus formation.
-
-
Measurement of Occlusion:
-
Blood flow in the carotid artery is monitored using a Doppler flow probe placed distal to the site of injury.[19]
-
The time to complete occlusion of the artery (cessation of blood flow) is recorded.
-
-
Drug Administration: this compound or a control substance is administered to the animals (e.g., orally) for a specified period before the induction of thrombosis.[1]
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects by modulating specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Inhibition of Platelet Activation and Aggregation
This compound's antiplatelet activity is primarily attributed to its interference with key signaling pathways downstream of platelet agonists like collagen. It has been shown to inhibit the activation of integrin αIIb/β₃, a crucial receptor for platelet aggregation, by modulating the PI3K/Akt/GSK-3β signaling cascade.[3][22]
Caption: this compound inhibits platelet aggregation via the PI3K/Akt/GSK-3β pathway.
Experimental Workflow for Evaluating Antiplatelet Activity
The following diagram outlines the logical flow of experiments to characterize the antiplatelet effects of a compound like this compound.
Caption: Experimental workflow for investigating the antiplatelet effects of this compound.
Conclusion and Future Directions
This compound, a flavonoid with deep roots in traditional medicine, has demonstrated significant therapeutic potential in preclinical studies. Its well-characterized antiplatelet and antithrombotic activities, mediated through the inhibition of the PI3K/Akt signaling pathway, position it as a promising candidate for the development of novel cardiovascular drugs. Furthermore, its emerging anticancer and anti-inflammatory properties warrant further investigation.
Future research should focus on:
-
Comprehensive Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
In-depth Mechanistic Studies: Further elucidation of the molecular targets of this compound in cancer and inflammation will be critical.
-
Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human populations for its various potential therapeutic applications.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound. The combination of its traditional use and robust scientific validation makes this compound a compelling natural product for further development.
References
- 1. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. koreascience.kr [koreascience.kr]
- 4. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer | MDPI [mdpi.com]
- 8. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Selectivity of Neutrophil 5-Lipoxygenase and Cyclo-oxygenase Inhibition by an Anti-inflammatory Flavonoid Glycoside and Related Aglycone Flavonoids [fitforthem.unipa.it]
- 12. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of 5-lipoxygenase activity by the natural anti-inflammatory compound aethiopinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Root Bark of Morus alba L. and Its Bioactive Ingredient, Ursolic Acid, Suppress the Proliferation of Multiple Myeloma Cells by Inhibiting Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 20. uknowledge.uky.edu [uknowledge.uky.edu]
- 21. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacology of Morusinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morusinol, a prenylated flavonoid isolated from the root bark of Morus alba, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, with a particular focus on its anti-platelet and anti-cancer activities. This document summarizes key quantitative data, details validated signaling pathways, and provides methodologies for essential experiments. Notably, this guide also addresses the existing literature, including the retraction of a key study on its effects on liver cancer, and clarifies the distinction from the related compound, Morusin. While significant strides have been made in elucidating its mechanisms of action, a notable gap remains in the understanding of its pharmacokinetic profile.
Introduction
This compound is a natural flavonoid compound that has been investigated for a variety of potential therapeutic applications.[1] Its chemical structure, characterized by a prenylated flavonoid backbone, contributes to its biological activities.[1][2] This guide will delve into the established pharmacological effects of this compound, providing researchers and drug development professionals with a detailed resource to inform future studies and potential therapeutic development.
Pharmacodynamics: Mechanism of Action
This compound exerts its pharmacological effects through the modulation of several key signaling pathways, leading to its observed anti-platelet and anti-cancer properties.
Anti-Platelet Activity
This compound has demonstrated significant anti-platelet and anti-thrombotic effects. It inhibits platelet aggregation induced by collagen and arachidonic acid in a concentration-dependent manner.[3] The underlying mechanism involves the modulation of the integrin αIIb/β3 signaling pathway.[4] this compound inhibits the activation of αIIb/β3 by regulating downstream signaling molecules, including vasodilator-stimulated phosphoprotein (VASP), phosphatidylinositol-3 kinase (PI3K), Akt (protein kinase B), and glycogen (B147801) synthase kinase-3α/β (GSK-3α/β).[4] This inhibition leads to reduced fibrinogen binding and clot retraction, ultimately impeding thrombus formation.[4]
Anti-Cancer Activity
This compound has shown promise as an anti-cancer agent, with demonstrated activity against colorectal cancer and melanoma.
In colorectal cancer (CRC) cells, this compound suppresses cell proliferation and promotes apoptosis.[2] Its mechanism of action involves the induction of cytoprotective autophagy.[2] Mechanistically, this compound promotes the nuclear accumulation of Forkhead Box O3 (FOXO3a).[2] This, in turn, suppresses the transcription of Sterol Regulatory Element-Binding Transcription Factor 2 (SREBF2), a key regulator of cholesterol biosynthesis.[2] The resulting obstruction of the cholesterol biosynthesis pathway leads to the suppression of cell proliferation and the induction of apoptosis.[2]
In melanoma cells, this compound has been shown to induce cell cycle arrest at the G0/G1 phase and trigger caspase-dependent apoptosis and DNA damage.[5] A key molecular event in this process is the downregulation of Checkpoint Kinase 1 (CHK1), a crucial protein for maintaining cell cycle integrity and genomic stability.[5] this compound promotes the degradation of CHK1 through the ubiquitin-proteasome pathway.[5] Overexpression of CHK1 partially rescues the effects of this compound, confirming its importance as a target.[5]
It is important to note that a widely cited study on the anti-tumor activity of this compound against human liver carcinoma, which reported an IC50 of 20 µM against SK-HEP-1 cells and implicated the Ras/MEK/ERK pathway, has been retracted due to the identification of non-original and manipulated figures.[6] Therefore, the findings from this study should be interpreted with extreme caution, and further valid research is required to elucidate the role of this compound and the Ras/MEK/ERK pathway in liver cancer.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological activity of this compound.
Table 1: Anti-Platelet Activity of this compound
| Parameter | Agonist | Concentration of this compound | Result | Reference |
| Inhibition of Thromboxane B2 (TXB2) Formation | Collagen | 5 µg/mL | 32.1% reduction | [3] |
| 10 µg/mL | 42.0% reduction | [3] | ||
| 30 µg/mL | 99.0% reduction | [3] | ||
| Inhibition of Thromboxane B2 (TXB2) Formation | Arachidonic Acid | 5 µg/mL | 8.0% reduction | [3] |
| 10 µg/mL | 24.1% reduction | [3] | ||
| 30 µg/mL | 29.2% reduction | [3] | ||
| In Vivo Arterial Thrombosis (FeCl3-induced model) | - | 20 mg/kg (oral) | Increased time to occlusion by 20.3 ± 5.0 min | [3] |
Table 2: Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| SK-HEP-1 | Liver Carcinoma | IC50 | 20 µM | [6] (Retracted) |
| HCT116, SW620 | Colorectal Cancer | IC50 | Data not explicitly reported in abstract | [2][7] |
| A375, MV3 | Melanoma | IC50 | Data not explicitly reported for this compound | [1][8][9] |
Note: While several studies investigate the anti-cancer effects of this compound on colorectal and melanoma cell lines, specific IC50 values are not always explicitly stated in the abstracts. A thorough review of the full-text articles is recommended to obtain this data.
Pharmacokinetics (ADME)
As of the latest literature review, there is a significant lack of publicly available data on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. The majority of pharmacokinetic studies have focused on the related compound, Morusin.[8][9] This represents a critical knowledge gap that needs to be addressed in future research to assess the therapeutic potential of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
In Vitro Anti-Platelet Aggregation Assay
-
Platelet Preparation: Rabbit platelet-rich plasma is prepared by centrifugation of whole blood.
-
Assay Procedure: Platelet aggregation is measured using a platelet aggregometer. Washed platelets are pre-incubated with various concentrations of this compound or vehicle control. Aggregation is then induced by adding collagen or arachidonic acid. The change in light transmission is recorded to determine the extent of aggregation.
-
TXB2 Formation Assay: Following the aggregation assay, the reaction is stopped, and the supernatant is collected to measure the concentration of Thromboxane B2 (TXB2) using an enzyme-linked immunosorbent assay (ELISA) kit.[3]
Cell Proliferation (MTT) Assay
-
Cell Culture: Cancer cell lines (e.g., HCT116, A375) are cultured in appropriate media and conditions.
-
Assay Procedure: Cells are seeded in 96-well plates and treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24, 48, 72 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.[5]
Western Blotting
-
Protein Extraction: Cells are treated with this compound or vehicle, and total protein is extracted using lysis buffer.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-MEK, p-ERK, CHK1, FOXO3a, SREBF2) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
In Vivo Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Procedure: A filter paper saturated with FeCl3 solution is applied to the carotid artery to induce thrombosis. The time to occlusion is measured.
-
Drug Administration: this compound (e.g., 20 mg/kg) or vehicle is administered orally for a set number of days before the induction of thrombosis.[3]
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Procedure: Human cancer cells (e.g., colorectal or melanoma cells) are injected subcutaneously into the flanks of the mice.
-
Drug Administration and Monitoring: Once tumors reach a palpable size, mice are treated with this compound (intraperitoneally or orally) or vehicle. Tumor volume and body weight are measured regularly to assess the anti-tumor efficacy and toxicity of the compound.[5]
Signaling Pathways and Experimental Workflows (Graphviz DOT Language)
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's pharmacology.
Caption: this compound's Anti-Platelet Signaling Pathway.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0030620) [hmdb.ca]
- 2. 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo(1,2-b:3,4-b')dipyran-4-one | C25H26O7 | CID 5481968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. koreascience.kr [koreascience.kr]
- 5. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Morusin as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Ethnobotanical Uses of Morusinol-containing Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusinol, a prenylated flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, with a primary focus on species from the Morus (Mulberry) and Broussonetia genera. It delves into the traditional medicinal applications of these plants and explores the underlying pharmacological mechanisms of this compound, particularly its anti-inflammatory, antiplatelet, and anticancer properties. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and insights into relevant signaling pathways.
Ethnobotanical Landscape of this compound-Containing Plants
The primary sources of this compound are plants belonging to the Moraceae family, most notably Morus alba (White Mulberry) and Broussonetia papyrifera (Paper Mulberry). Traditional medicine systems, particularly in East Asia, have long utilized various parts of these plants to treat a wide array of ailments.[1]
Morus alba (White Mulberry)
Morus alba has a rich history in traditional Chinese medicine.[2] Different parts of the plant are used for various therapeutic purposes:
-
Root Bark (Mori Cortex): Traditionally used as a diuretic, anti-inflammatory, and to relieve cough and asthma.[3][4] It is also used to reduce blood pressure.[3]
-
Leaves (Mori Folium): Employed to dispel wind-heat, clear lung heat, and for improving eyesight.[3] They have also been used in the management of diabetes.
-
Twigs (Mori Ramulus): Used to dispel wind-dampness and promote blood circulation.[3]
-
Fruits (Mori Fructus): Utilized to nourish the blood and enhance immune function.[3]
Broussonetia papyrifera (Paper Mulberry)
Native to East Asia, Broussonetia papyrifera has been valued in traditional medicine for its anti-inflammatory, diuretic, and tonic properties.[1] Different parts of the plant have distinct applications:
-
Bark and Roots: Decoctions have been traditionally used to support urinary health, reduce swelling, and treat conditions like hypertension and edema.[1]
-
Leaves: Utilized for their anti-inflammatory and diuretic effects, often included in herbal preparations for detoxification.[1]
Other Morus Species
Other species of the Morus genus, such as Morus nigra (Black Mulberry) and Morus rubra (Red Mulberry), also have a history of medicinal use for conditions like diabetes, hypertension, and as anti-inflammatory agents.[5][6]
Pharmacological Activities of this compound
This compound exhibits a range of pharmacological effects that are of significant interest for modern drug development.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties. It has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[1][7][8] By suppressing NF-κB, this compound can reduce the production of pro-inflammatory cytokines.[7]
Antiplatelet and Antithrombotic Activity
This compound exhibits strong antiplatelet and anti-clot retraction effects, suggesting its potential as a therapeutic agent for preventing thrombosis and cardiovascular diseases. Its mechanism of action involves the inhibition of integrin αIIb/β3 activation, a critical step in platelet aggregation. This is achieved through the regulation of downstream signaling molecules, including vasodilator-stimulated phosphoprotein, phosphatidylinositol-3 kinase (PI3K), Akt (protein kinase B), and glycogen (B147801) synthase kinase-3α/β.
Anticancer Activity
This compound has shown promising anticancer activity against various cancer cell lines. Its mechanisms include:
-
Induction of Apoptosis and Cell Cycle Arrest: this compound can induce G0/G1 phase cell cycle arrest and caspase-dependent apoptosis in human melanoma cells.
-
Inhibition of Cancer Cell Growth and Invasion: It has been found to inhibit the proliferation, migration, and invasion of liver cancer cells.
-
Targeting Signaling Pathways: this compound has been shown to suppress the Raf/MEK/ERK signaling cascade in liver cancer cells and promote the degradation of CHK1, a key protein in cell cycle integrity, in melanoma cells.
Quantitative Data
The concentration of this compound and other bioactive compounds can vary significantly between different parts of the plant and among different species. The following table summarizes available quantitative data for total phenols and flavonoids in Morus alba, providing a comparative overview.
| Plant Part | Total Phenols (mg GAE/100g fw) | Total Flavonoids (mg QE/100g fw) | Reference |
| Morus alba Fruits | 60.4 - 663 | 217 - 370 | [9] |
| Morus alba Leaves | - | - | |
| Methanol (B129727) Extract | 71.4 (mg FAE/kg dw) | - | [4] |
| Morus alba Twigs | 49.0 (mg FAE/kg dw) | - | [4] |
| Morus alba Roots | 117.7 (mg FAE/kg dw) | - | [4] |
| Butanol Fraction | 166.2 (mg/kg dw) | - | [4] |
| Ethyl Acetate (B1210297) Fraction | 160.8 (mg/kg dw) | - | [4] |
| Morus nigra Fruits | 485.5 - 1580 | 129.2 - 219.12 | [9] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; FAE: Ferulic Acid Equivalents; fw: fresh weight; dw: dry weight.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation, quantification, and bioactivity assessment of this compound.
Isolation and Purification of this compound from Morus alba Root Bark
This protocol outlines a general procedure for the isolation of this compound using column chromatography.
1. Extraction:
- Air-dry and powder the root bark of Morus alba.
- Extract the powdered material with 80% methanol at room temperature.
- Concentrate the extract under reduced pressure to obtain a crude extract.
- Suspend the crude extract in water and partition successively with n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.
2. Column Chromatography:
- Subject the ethyl acetate fraction to silica (B1680970) gel column chromatography.
- Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).
- Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
- Further purify the this compound-containing fractions using a preparative HPLC system.
- Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
- Mobile Phase: A gradient of methanol and water.
- Detection: UV detector at a wavelength of 265 nm.
- Collect the peak corresponding to this compound based on its retention time compared to a standard.
4. Structure Elucidation:
- Confirm the structure of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated HPLC-UV method for the quantification of this compound in plant extracts.
1. Standard and Sample Preparation:
- Prepare a stock solution of pure this compound standard in methanol.
- Create a series of standard solutions of known concentrations by diluting the stock solution.
- Prepare the plant extract by dissolving a known weight of the dried extract in methanol and filtering it through a 0.45 µm filter.
2. HPLC Conditions:
- Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase: A gradient elution using acetonitrile (B52724) (A) and 0.1% formic acid in water (B). A typical gradient might start at 30% A and increase to 80% A over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector set at 265 nm.
- Column Temperature: 30°C.
3. Calibration and Quantification:
- Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
- Inject the sample extract and determine the peak area of this compound.
- Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
In Vitro Antiplatelet Aggregation Assay
This protocol details the procedure for assessing the antiplatelet activity of this compound using light transmission aggregometry.
1. Preparation of Platelet-Rich Plasma (PRP):
- Collect human venous blood into tubes containing 3.2% sodium citrate.
- Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
- Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
2. Platelet Aggregation Assay:
- Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using PPP.
- Pre-warm the PRP to 37°C.
- Add the PRP to an aggregometer cuvette with a magnetic stir bar.
- Add different concentrations of this compound (dissolved in a suitable solvent like DMSO) or the vehicle control to the PRP and incubate for a few minutes.
- Initiate platelet aggregation by adding an agonist such as collagen (e.g., 2 µg/mL).
- Record the change in light transmittance for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
3. Data Analysis:
- Calculate the percentage of platelet aggregation, with 100% aggregation defined by the agonist-only control and 0% by the PPP baseline.
- Determine the IC₅₀ value of this compound for the inhibition of platelet aggregation.
Western Blot Analysis of the Ras/MEK/ERK Signaling Pathway
This protocol outlines the steps for analyzing the effect of this compound on key proteins in the Ras/MEK/ERK pathway.
1. Cell Culture and Treatment:
- Culture cancer cells (e.g., liver cancer cell lines) in appropriate media.
- Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
2. Protein Extraction:
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
- Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Ras, MEK, and ERK overnight at 4°C.
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
This section provides diagrams created using the DOT language to illustrate key pathways and workflows.
Caption: this compound's antiplatelet signaling pathway.
Caption: this compound's anticancer signaling pathway.
Caption: Experimental workflow for this compound isolation.
Conclusion
This compound, a key bioactive compound found in several species of the Moraceae family, holds significant promise for the development of novel therapeutics. The traditional ethnobotanical knowledge surrounding these plants provides a valuable starting point for modern scientific investigation. This guide has summarized the ethnobotanical uses, detailed the known pharmacological activities of this compound, and provided comprehensive experimental protocols for its study. The presented information, including quantitative data and visual representations of signaling pathways and workflows, is intended to facilitate further research and development in this exciting area of natural product chemistry and pharmacology. Continued exploration of this compound and its plant sources is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 6. Morus laevigata W.: Significance and symbolism [wisdomlib.org]
- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Morusinol Extraction from Morus alba Root Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morus alba L. (white mulberry), a member of the Moraceae family, has a long history in traditional medicine, particularly its root bark (Mori Cortex).[1] The root bark is a rich source of bioactive phenolic compounds, including numerous prenylated flavonoids, which are noted for their significant pharmacological potential.[2] Among these, morusinol, a novel isoprenylated flavonoid, has demonstrated a range of biological activities, including anti-platelet, anti-thrombotic, anti-inflammatory, and anti-cancer effects.[3][4][5] These properties make this compound a compound of high interest for therapeutic drug development.
These application notes provide a detailed protocol for the extraction, fractionation, and purification of this compound from the root bark of Morus alba. Additionally, it summarizes quantitative data on related compounds and illustrates key biological signaling pathways affected by this compound.
Quantitative Data Summary
While specific yield data for this compound is not extensively reported, the content of total flavonoids and related prenylated compounds in Morus alba root bark extracts has been quantified. This data provides a benchmark for expected yields of this class of compounds.
Table 1: Total Phenolic and Flavonoid Content in Morus alba Root Bark Extracts
| Extract Type | Total Phenolic Content (mg/g of extract) | Total Flavonoid Content (mg/g of extract) | Reference |
| Ethanolic Extract | 170.20 ± 1.41 (CAE) | 52.29 ± 0.03 (RE**) | [6] |
| 80% Ethanol (B145695) Extract | Higher than leaves | Higher than leaves | [7] |
| CAE: Caffeic Acid Equivalent | |||
| **RE: Rutin Equivalent |
Table 2: Content of Specific Flavonoids in Morus alba Root Bark
| Compound | Content (mg/g of dried plant material) | Notes | Reference |
| Morusin | 10.98 ± 10.49 | A structurally related prenylated flavonoid. | [8] |
| Kuwanon G | 24.05 ± 23.17 | A prenylated flavonoid. | [8] |
| Mulberroside A | 100.19 ± 63.62 | A stilbenoid, often extracted alongside flavonoids. | [8] |
Experimental Protocols
This section outlines a comprehensive methodology for the isolation and purification of this compound, synthesized from various established protocols for flavonoids from Morus alba root bark.
Protocol 1: Extraction and Fractionation
This protocol describes the initial solvent extraction from the raw plant material and its subsequent fractionation to concentrate the desired compounds.
1. Preparation of Plant Material:
-
Obtain dried root bark of Morus alba.
-
Grind the root bark into a coarse powder using a mechanical grinder to increase the surface area for extraction.
2. Solvent Extraction:
-
Weigh the powdered root bark (e.g., 1 kg).
-
Place the powder in a large vessel and add 80% aqueous ethanol (v/v) at a 1:3 solid-to-liquid ratio (e.g., 1 kg powder in 3 L of 80% ethanol).[9]
-
Perform extraction under reflux for 2 hours.[9]
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the liquid filtrates from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
3. Solvent Partitioning (Fractionation):
-
Suspend the crude ethanol extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity.
-
First, partition against an equal volume of n-hexane to remove highly lipophilic compounds and pigments. Discard the n-hexane fraction.
-
Next, partition the remaining aqueous layer against an equal volume of chloroform (B151607) or ethyl acetate (B1210297). Prenylated flavonoids like this compound are expected to partition into this moderately polar organic phase.[2][10]
-
Repeat the chloroform/ethyl acetate partitioning three times.
-
Combine the organic fractions and concentrate under reduced pressure to yield the flavonoid-rich fraction.
Protocol 2: Chromatographic Purification of this compound
This protocol details the isolation of the target compound from the flavonoid-rich fraction using column chromatography.
1. Silica (B1680970) Gel Column Chromatography (Initial Separation):
-
Prepare a silica gel column.
-
Dissolve the dried flavonoid-rich fraction in a minimal amount of solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.
-
After drying, load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing polarity. A common system is a gradient of chloroform to methanol (B129727) (e.g., 100:0 to 80:20 v/v).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles.
2. Sephadex LH-20 Column Chromatography (Fine Purification):
-
Take the fractions from the silica gel column that are enriched with this compound (as identified by TLC comparison with a standard, if available, or by further analysis).
-
Concentrate these fractions and dissolve the residue in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with 100% methanol. This step is effective for separating compounds based on molecular size and polarity, further purifying the target flavonoid.
3. Preparative High-Performance Liquid Chromatography (HPLC) (Final Isolation):
-
For final purification to achieve high purity, use preparative HPLC.
-
Dissolve the most purified fraction from the Sephadex column in an appropriate solvent (e.g., methanol).
-
Inject the sample into a preparative HPLC system equipped with a C18 column.
-
Use a gradient elution system, such as methanol and water or acetonitrile (B52724) and water, to achieve fine separation.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Verify the purity and confirm the structure of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
References
- 1. [PDF] Three New Isoprenylated Flavonoids from the Root Bark of Morus alba | Semantic Scholar [semanticscholar.org]
- 2. Prenylated Flavonoids from Morus alba L. Cause Inhibition of G1/S Transition in THP-1 Human Leukemia Cells and Prevent the Lipopolysaccharide-Induced Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic prenylated flavonoids from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Yield Purification of Morusinol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morusinol, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-platelet aggregation effects. The development of efficient and high-yield purification methods is crucial for advancing preclinical and clinical research. This document provides detailed application notes and experimental protocols for the high-yield purification of this compound, intended to guide researchers in obtaining this valuable compound for further investigation. The protocols described herein are based on established methodologies and are designed to maximize both the yield and purity of the final product.
Introduction
The genus Morus has a long history of use in traditional medicine. Modern phytochemical investigations have identified a wealth of bioactive compounds within various parts of the mulberry plant. Among these, this compound, a flavonoid found in the root bark (Cortex Mori), stands out for its potent biological activities. Research has indicated that this compound exerts its therapeutic effects through the modulation of key cellular signaling pathways, making it a promising candidate for drug development. This application note details a robust and reproducible method for the purification of this compound, enabling the scientific community to further explore its therapeutic potential.
Purification Strategy Overview
The purification of this compound from Morus alba root bark typically follows a multi-step strategy designed to progressively enrich the target compound while removing impurities. The general workflow involves:
-
Extraction: Initial extraction of the dried and powdered root bark with an organic solvent to isolate a broad range of secondary metabolites, including flavonoids.
-
Solvent Partitioning: Fractionation of the crude extract based on the differential polarity of its components. This step is critical for the initial enrichment of this compound.
-
Chromatographic Purification: A series of column chromatography steps to separate this compound from other closely related flavonoids and impurities.
This workflow is depicted in the following diagram:
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning
This protocol describes the initial extraction of this compound from the root bark of Morus alba and its subsequent enrichment using solvent partitioning.
Materials:
-
Dried root bark of Morus alba
-
80% (v/v) Ethanol (B145695)
-
Ethyl acetate
-
n-Hexane
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Grinding and Extraction: Grind the dried root bark of Morus alba into a fine powder. Macerate the powdered bark (e.g., 1 kg) with 80% ethanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract. One study reported obtaining 9.7 g of extract from 1 kg of dried root barks.[1]
-
Solvent Partitioning: Suspend the crude extract in distilled water (1 L) and transfer to a separatory funnel.
-
Defatting: Perform a liquid-liquid extraction with n-hexane (3 x 1 L) to remove nonpolar compounds like fats and chlorophyll. Discard the n-hexane layers.
-
Ethyl Acetate Fractionation: Extract the remaining aqueous layer with ethyl acetate (3 x 1 L). This compound will preferentially partition into the ethyl acetate phase.
-
Concentration: Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the ethyl acetate fraction, which is enriched in this compound. The yield of the ethyl acetate extract from Morus alba leaves has been reported to be 1.632%.[2]
Protocol 2: Silica Gel Column Chromatography
This protocol details the purification of the this compound-containing ethyl acetate fraction using silica gel column chromatography.
Materials:
-
Ethyl acetate fraction from Protocol 1
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
Solvent system (e.g., chloroform (B151607):methanol gradient)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., 100% chloroform) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform and gradually increase the proportion of methanol. A chloroform-methanol ratio of 10:1 has been successfully used to purify resveratrol, a similar polyphenol, from Morus alba leaves, achieving a purity of 99.3%.[3][4]
-
Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 20 mL).
-
TLC Analysis: Monitor the collected fractions by TLC. Spot a small aliquot of each fraction onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp. Fractions containing a compound with an Rf value corresponding to that of a this compound standard should be pooled.
-
Concentration: Concentrate the pooled fractions containing this compound to dryness.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving high purity, a final purification step using preparative HPLC is recommended.
Materials:
-
This compound-enriched fraction from Protocol 2
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional, as a mobile phase modifier)
-
Preparative HPLC system with a C18 column
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the enriched fraction from the silica gel chromatography step in the initial mobile phase for HPLC. Filter the solution through a 0.45 µm syringe filter.
-
Method Development: If a standard method is not available, develop an analytical HPLC method first to determine the optimal separation conditions (mobile phase composition, gradient, flow rate, and detection wavelength).
-
Preparative Run: Scale up the analytical method for the preparative HPLC system. Inject the sample onto the preparative C18 column.
-
Fraction Collection: Collect the peak corresponding to this compound using an automated fraction collector.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Lyophilization: Lyophilize the pure fraction to obtain this compound as a solid powder.
Quantitative Data Summary
The following table summarizes representative quantitative data for the purification of flavonoids from Morus alba, providing an expected range for this compound purification. Note that specific yields can vary depending on the starting material, extraction conditions, and chromatographic parameters.
| Purification Step | Starting Material (Dry Weight) | Product | Yield (%) | Purity (%) | Reference |
| Ethanol Extraction | 1 kg Morus alba root bark | Crude Extract | 0.97 | - | [1] |
| Ethyl Acetate Partitioning | 25 g Morus alba leaves | Ethyl Acetate Extract | 1.63 | - | [2] |
| Silica Gel Chromatography | - | Purified Resveratrol | - | 99.3 | [3][4] |
| Preparative HPLC | - | Purified Compounds | High | >95 | [5] |
Signaling Pathways Involving this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways, particularly in the context of cancer. Understanding these pathways is crucial for researchers investigating its mechanism of action.
Ras/MEK/ERK Signaling Pathway
The Ras/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is aberrantly activated. This compound has been shown to inhibit this pathway in liver cancer cells.[6][7]
Caption: this compound's inhibition of the Ras/MEK/ERK pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling network that governs cell survival, growth, and metabolism. Its dysregulation is a common feature of many cancers. Extracts from Cortex Mori have been shown to alleviate senescence in COPD fibroblasts by targeting the PI3K/Akt signaling pathway.[8]
Caption: Modulation of the PI3K/Akt pathway by Cortex Mori extract.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the high-yield purification of this compound from Morus alba root bark. By following these detailed methodologies, researchers can obtain high-purity this compound for in-depth investigation of its pharmacological properties and mechanisms of action. The provided diagrams of the purification workflow and associated signaling pathways offer a clear visual representation to aid in experimental design and data interpretation. Further optimization of these protocols may be necessary depending on the specific laboratory conditions and the source of the plant material.
References
- 1. Root Bark of Morus alba L. and Its Bioactive Ingredient, Ursolic Acid, Suppress the Proliferation of Multiple Myeloma Cells by Inhibiting Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyphenolic Profiles and Cytotoxic Effect of Iraqi Morus alba leaves Ethyl Acetate Extract. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. academicjournals.org [academicjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A Chemical Investigation of the Leaves of Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cortex Mori Radicis[Morus Alba L. (Moraceae)] extract alleviates senescence via PI3K/Akt signaling in COPD fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for the Quantification of Morusinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusinol, a prenylated flavonoid predominantly found in the root bark of Morus alba L. (white mulberry), has garnered significant interest within the scientific community for its diverse pharmacological activities. These include anti-cancer, anti-inflammatory, and neuroprotective properties. As research into the therapeutic potential of this compound advances, the need for accurate and reliable quantitative analytical methods becomes paramount for pharmacokinetic studies, quality control of herbal preparations, and dose-response characterizations. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₆O₇ |
| Molecular Weight | 438.5 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 215 - 216 °C[1] |
| IUPAC Name | 2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one[1] |
Sample Preparation: Extraction of this compound from Morus alba Root Bark
A robust and efficient extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline for the extraction of this compound from dried Morus alba root bark.
Materials and Reagents:
-
Dried and powdered Morus alba root bark
-
Methanol (B129727) (HPLC grade) or 80% Ethanol
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Protocol:
-
Weigh 1.0 g of powdered Morus alba root bark into a flask.
-
Add 20 mL of methanol or 80% ethanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-5) twice more with fresh solvent.
-
Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for further analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the analytical instrument.
Analytical Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of flavonoids. This section outlines a protocol for the analysis of this compound.
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Estimated around 265 nm (based on the flavone (B191248) structure, further optimization recommended) |
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Method Validation Parameters (Hypothetical Data for a Validated Method):
| Parameter | Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Precision (%RSD) | Intra-day: < 2%Inter-day: < 3% |
| Accuracy (% Recovery) | 98 - 102% |
Analytical Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices and at low concentrations.
Experimental Protocol
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 5% B2-10 min: 5-95% B10-12 min: 95% B12.1-15 min: 5% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 650 L/hr |
| Precursor Ion (m/z) | 439.18 [M+H]⁺ |
| Product Ions (m/z) | To be determined by infusion of a this compound standard. Likely fragments would involve loss of the hydrated prenyl side chain and retro-Diels-Alder fragmentation of the C-ring. |
| Collision Energy | To be optimized for each transition. |
Method Validation Parameters (Hypothetical Data for a Validated Method):
| Parameter | Specification |
| Linearity (r²) | ≥ 0.998 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Precision (%RSD) | Intra-day: < 5%Inter-day: < 8% |
| Accuracy (% Recovery) | 95 - 105% |
Analytical Method 3: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it suitable for quality control and screening of herbal extracts.
Experimental Protocol
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and densitometric scanner.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Stationary Phase | HPTLC silica (B1680970) gel 60 F₂₅₄ plates |
| Mobile Phase | Toluene: Ethyl acetate: Formic acid (5:4:1, v/v/v) |
| Sample Application | Applied as 8 mm bands |
| Development | In a saturated twin-trough chamber to a distance of 80 mm |
| Derivatization | Anisaldehyde-sulfuric acid reagent, followed by heating at 100 °C for 5 min |
| Densitometric Analysis | Scanning at a suitable wavelength (e.g., 265 nm or after derivatization in the visible range) |
Method Validation Parameters (Hypothetical Data for a Validated Method):
| Parameter | Specification |
| Linearity (r²) | ≥ 0.995 |
| Range | 50 - 500 ng/band |
| Limit of Detection (LOD) | ~15 ng/band |
| Limit of Quantification (LOQ) | ~50 ng/band |
| Precision (%RSD) | Intra-day: < 3%Inter-day: < 5% |
| Accuracy (% Recovery) | 97 - 103% |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound content in Morus alba root bark, as determined by the described analytical techniques. Actual values may vary depending on the plant's origin, harvesting time, and extraction method.
| Analytical Technique | Linearity Range | LOD | LOQ | This compound Content in Morus alba root bark (mg/g dry weight) |
| HPLC-UV | 1 - 100 µg/mL | ~0.2 µg/mL | ~0.7 µg/mL | 0.5 - 2.0 |
| LC-MS/MS | 0.1 - 100 ng/mL | ~0.03 ng/mL | ~0.1 ng/mL | 0.8 - 2.5 |
| HPTLC | 50 - 500 ng/band | ~15 ng/band | ~50 ng/band | 0.6 - 1.8 |
Visualizations
Caption: General workflow for the extraction and quantification of this compound.
Caption: Key signaling pathways modulated by this compound.
Conclusion
The analytical methods detailed in this document provide a comprehensive framework for the accurate and reliable quantification of this compound in various research and development settings. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Proper method validation is crucial to ensure the integrity of the generated data. These protocols and application notes serve as a valuable resource for scientists working to unlock the full therapeutic potential of this compound.
References
Application Notes and Protocols for Developing a Stable Morusinol Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusinol, a prenylated flavonoid isolated from the root bark of Morus alba, has demonstrated a range of promising biological activities, including anti-platelet, anti-cancer, and anti-inflammatory properties.[1] However, like many flavonoids, this compound's poor aqueous solubility and potential for degradation present significant challenges to its development as a therapeutic agent. These application notes provide a comprehensive guide to developing stable formulations of this compound, focusing on liposomal and nanoemulsion-based delivery systems. Detailed protocols for formulation, characterization, and stability testing are provided to facilitate further research and development.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to designing a stable and effective formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₆O₇ | [2] |
| Molecular Weight | 438.5 g/mol | [3] |
| Melting Point | 215 - 216 °C | [3] |
| Appearance | Light yellow to yellow solid | [2] |
| Solubility | DMSO: ≥ 100 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 2.5 mg/mL | [2] | |
| Water: Poorly soluble (estimated) | ||
| Ethanol: Sparingly soluble (estimated) | ||
| Propylene Glycol: Sparingly soluble (estimated) |
This compound Signaling Pathways
This compound exerts its biological effects through the modulation of specific signaling pathways. Understanding these pathways is crucial for designing relevant bioassays to evaluate the efficacy of developed formulations.
CHK1 Degradation Pathway in Melanoma
In melanoma cells, this compound has been shown to induce cell cycle arrest and apoptosis by promoting the degradation of Checkpoint Kinase 1 (CHK1) via the ubiquitin-proteasome pathway.[4] This leads to DNA damage, ultimately resulting in cancer cell death.
Caption: this compound-induced CHK1 degradation pathway in melanoma.
FOXO3a/SREBF2 Pathway in Colorectal Cancer
In colorectal cancer, this compound inhibits cell proliferation by promoting the nuclear accumulation of FOXO3a.[5] This, in turn, suppresses the transcription of SREBF2, a key regulator of cholesterol biosynthesis, leading to reduced cell proliferation and the induction of autophagy.[5][6]
Caption: this compound's effect on the FOXO3a/SREBF2 pathway in colorectal cancer.
Integrin αIIb/β3 Signaling in Platelets
This compound exhibits anti-platelet activity by inhibiting the activation of integrin αIIb/β3.[7] This prevents fibrinogen binding and subsequent platelet aggregation, a key process in thrombosis. The pathway involves the regulation of several downstream signaling molecules.
Caption: this compound's inhibition of the integrin αIIb/β3 signaling pathway.
Formulation Development Strategies
To overcome the challenges of poor solubility and instability, encapsulation technologies are highly recommended for this compound. Liposomes and nanoemulsions are particularly promising due to their ability to encapsulate hydrophobic compounds, improve bioavailability, and offer controlled release.
Experimental Workflow for Formulation Development
Caption: General workflow for this compound formulation development.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound, followed by size reduction to form small unilamellar vesicles (SUVs).
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder (optional)
-
Syringes and polycarbonate membranes (100 nm or 200 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, SPC (or EPC), and cholesterol in a 10:1:1 molar ratio in a minimal amount of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently at a temperature above the lipid phase transition temperature for 1-2 hours. The final lipid concentration should be around 10-20 mg/mL. This will result in the formation of MLVs.
-
-
Size Reduction (Sonication):
-
Submerge the flask containing the MLV suspension in a bath sonicator and sonicate for 30-60 minutes, or until the suspension becomes translucent.
-
Alternatively, use a probe sonicator. Sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating and degradation of lipids and this compound.
-
-
Size Reduction (Extrusion - Optional but Recommended):
-
For a more uniform size distribution, pass the liposomal suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Perform 10-20 passes through the membrane to obtain unilamellar vesicles of a consistent size.
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposomal suspension at high speed (e.g., 15,000 x g) for 30 minutes. The liposomes will form a pellet, and the supernatant containing the free drug can be discarded. Resuspend the pellet in fresh PBS.
-
Alternatively, use size exclusion chromatography or dialysis.
-
Protocol 2: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
This method produces an oil-in-water (O/W) nanoemulsion with small droplet size and good stability.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., Transcutol P, Propylene Glycol)
-
Deionized water
Equipment:
-
High-speed stirrer
-
High-pressure homogenizer
-
Magnetic stirrer
Procedure:
-
Solubility Study:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components that provide the highest solubilization capacity.
-
-
Preparation of Oil and Aqueous Phases:
-
Dissolve this compound in the selected oil phase with gentle heating and stirring to form the oil phase.
-
In a separate beaker, dissolve the surfactant and co-surfactant in deionized water to form the aqueous phase.
-
-
Formation of Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase under continuous stirring with a high-speed stirrer (e.g., 1000-5000 rpm) for 15-30 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles).
-
Maintain the temperature of the system using a cooling water bath to prevent overheating.
-
-
Characterization:
-
Allow the nanoemulsion to equilibrate at room temperature before characterization.
-
Characterization of this compound Formulations
Proper characterization is essential to ensure the quality and performance of the developed formulations.
| Parameter | Method | Typical Values (for stable formulation) |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Liposomes: 80-200 nm, PDI < 0.3Nanoemulsions: 50-200 nm, PDI < 0.3 |
| Zeta Potential | Laser Doppler Velocimetry | > ±20 mV (for electrostatic stability) |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | Centrifugation followed by HPLC or UV-Vis Spectroscopy | EE% > 80%DL% will vary based on formulation |
| Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | Spherical vesicles |
Formulae for EE% and DL%:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [Weight of Drug in Nanoparticles / (Weight of Drug in Nanoparticles + Weight of Excipients)] x 100
Stability Testing
Stability studies are critical to determine the shelf-life and storage conditions for the this compound formulation.
Protocol 3: Accelerated Stability Study
Procedure:
-
Divide the prepared this compound formulation into amber-colored glass vials and seal them.
-
Store the vials under accelerated stability conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a period of 3-6 months.
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:
-
Physical Appearance: Visual inspection for any signs of aggregation, precipitation, or phase separation.
-
Particle Size, PDI, and Zeta Potential: Using DLS.
-
Drug Content: Quantification of this compound using a validated HPLC method to assess degradation.
-
Example Stability Data for this compound Liposomes (Hypothetical):
| Time (Months) | Storage Condition | Particle Size (nm) | PDI | Zeta Potential (mV) | This compound Remaining (%) |
| 0 | - | 125.3 | 0.18 | -28.5 | 100.0 |
| 1 | 40°C / 75% RH | 128.9 | 0.20 | -27.9 | 98.7 |
| 3 | 40°C / 75% RH | 135.1 | 0.22 | -26.1 | 95.2 |
| 6 | 40°C / 75% RH | 142.8 | 0.25 | -24.8 | 91.5 |
Analytical Method: HPLC for this compound Quantification
A validated stability-indicating HPLC method is required for accurate quantification of this compound in formulations and during stability studies.
Example HPLC Method Parameters (to be optimized):
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV-Vis scan (likely in the range of 250-380 nm) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
Conclusion
The development of a stable formulation is paramount to harnessing the therapeutic potential of this compound. The protocols and guidelines presented here for liposomal and nanoemulsion-based delivery systems provide a robust framework for researchers and drug development professionals. By carefully selecting excipients, optimizing formulation parameters, and conducting thorough characterization and stability testing, it is possible to develop a stable and effective this compound formulation for further preclinical and clinical evaluation.
References
- 1. Encapsulation of flavonoids in liposomal delivery systems: the case of quercetin, kaempferol and luteolin - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo(1,2-b:3,4-b')dipyran-4-one | C25H26O7 | CID 5481968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound extracted from Morus alba induces cell cycle arrest and apoptosis via inhibition of DNA damage response in melanoma by CHK1 degradation through the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Extracted from Morus alba Inhibits Cell Proliferation and Induces Autophagy via FOXO3a Nuclear Accumulation-Mediated Cholesterol Biosynthesis Obstruction in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. koreascience.kr [koreascience.kr]
Morusinol: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusinol, a prenylated flavonoid isolated from the root bark of Morus alba (White Mulberry), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] In vitro studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and anti-platelet agent.[1][2][3] This document provides detailed application notes and protocols for in vitro cell culture assays to investigate the biological effects of this compound, based on published research.
Data Summary
The following tables summarize the quantitative data from various in vitro studies on this compound, providing a comparative overview of its efficacy in different cell lines and assays.
Table 1: Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| SK-HEP-1 | Liver Carcinoma | MTT | 20 | [4][5] |
| FL83B | Normal Liver Cells | MTT | 80 | [4][5] |
| A375 | Melanoma | MTT | 18 | [6] |
| MV3 | Melanoma | MTT | 10 | [6] |
| SU-DHL-8 | Diffuse Large B-cell Lymphoma | Not Specified | > 10 | [7] |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma | Not Specified | ~ 5 | [7] |
| Farage | Diffuse Large B-cell Lymphoma | Not Specified | ~ 7.5 | [7] |
Table 2: Effects of this compound on Cell Cycle Distribution in SK-HEP-1 Liver Cancer Cells [5]
| This compound Concentration (µM) | % of Cells in G2/M Phase |
| 0 | Not Specified |
| 10 | Increased |
| 20 | Increased |
| 40 | Increased |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.[4][8]
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., SK-HEP-1, A375) and a normal cell line for selectivity assessment (e.g., FL83B)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[4]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0-200 µM).[4] A vehicle control (DMSO) should be included, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).[9]
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).[4]
-
After incubation, add 10 µL of MTT solution to each well.[8]
-
Incubate for an additional 1-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-PE and 7-AAD Staining)
This protocol is based on flow cytometry methods used to detect this compound-induced apoptosis.[7]
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Target cancer cell lines (e.g., SU-DHL-8, SU-DHL-2, Farage)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-PE and 7-AAD staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., IC50 concentration) for 48 hours.[7]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-PE and 5 µL of 7-AAD solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol outlines the procedure for analyzing cell cycle distribution after this compound treatment using flow cytometry.[5]
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Target cancer cell lines (e.g., SK-HEP-1)
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for the desired duration.[5]
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol is designed to assess the anti-inflammatory properties of this compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[10][11]
Objective: To evaluate the ability of this compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
24-well plates
-
Griess Reagent system
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[11]
-
Pre-treat the cells with various concentrations of this compound for 12 hours.[11]
-
Stimulate the cells with 1 µg/mL of LPS for another 12-24 hours.[11]
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess Reagent system according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite should be generated to calculate the NO concentration.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cancer progression.
References
- 1. koreascience.kr [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of anti-inflammatory activity of prenylated substances isolated from Morus alba and Morus nigra. | Semantic Scholar [semanticscholar.org]
- 4. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Activity of Mulberry Leaf Flavonoids In Vitro and In Vivo [mdpi.com]
Application Notes and Protocols for a Morusinol Antiplatelet Activity Assay
These application notes provide a detailed protocol for evaluating the antiplatelet activity of Morusinol, a natural flavonoid isolated from the root bark of Morus alba. The described assays are designed for researchers in pharmacology, hematology, and drug development investigating novel anti-thrombotic agents.
Introduction
Platelets play a pivotal role in hemostasis and thrombosis. Upon vascular injury, platelets are activated, leading to their aggregation and the formation of a thrombus. While essential for preventing blood loss, uncontrolled platelet aggregation can lead to pathological conditions such as myocardial infarction and stroke. Antiplatelet therapy is a cornerstone in the prevention and treatment of these cardiovascular diseases.
This compound, a prenylated flavonoid, has demonstrated significant antiplatelet and anti-thrombotic effects. It has been shown to inhibit platelet aggregation induced by various agonists, such as collagen and arachidonic acid.[1][2][3][4] The mechanism of action involves the modulation of key signaling pathways that govern platelet activation and aggregation.[5] These protocols outline the in vitro methods to quantify the antiplatelet efficacy of this compound.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the inhibitory effects of this compound on platelet aggregation and thrombus formation as determined by in vitro assays.
| Agonist | This compound Concentration (µg/mL) | Inhibition of Thromboxane (B8750289) B2 (TXB2) Formation (%) | Reference |
| Collagen | 5 | 32.1 | [1][2][3][4] |
| 10 | 42.0 | [1][2][3][4] | |
| 30 | 99.0 | [1][2][3][4] | |
| Arachidonic Acid | 5 | 8.0 | [1][2][3][4] |
| 10 | 24.1 | [1][2][3][4] | |
| 30 | 29.2 | [1][2][3][4] |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol describes the preparation of PRP and PPP from whole blood, a critical first step for in vitro platelet aggregation studies.
Materials:
-
Fresh human or rabbit whole blood
-
Anticoagulant solution (e.g., 3.2% sodium citrate)
-
Centrifuge
-
Pipettes and sterile conical tubes
Procedure:
-
Collect whole blood into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).[6]
-
To obtain PRP, centrifuge the whole blood at 200 x g for 8-15 minutes at room temperature.[7][8]
-
Carefully collect the upper straw-colored layer, which is the PRP, and transfer it to a fresh tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed, 2500 x g for 10 minutes.[7]
-
Collect the supernatant (PPP), which will be used as a reference in the aggregometer.
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is the gold standard method for measuring platelet aggregation. It measures the increase in light transmission through a platelet suspension as platelets aggregate.[8][9]
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Platelet agonists (e.g., collagen, arachidonic acid)
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
Procedure:
-
Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL.
-
Place a cuvette with PPP in the aggregometer and calibrate the instrument to 100% light transmission (baseline).
-
Place a cuvette with PRP in the aggregometer and calibrate to 0% light transmission.
-
Add a specific volume of PRP to a new cuvette with a stir bar and place it in the heating block (37°C) of the aggregometer.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add the platelet agonist (e.g., collagen at 2.5 µg/mL) to induce aggregation.[10]
-
Record the change in light transmission for a set period (e.g., 5-7 minutes).[6][10]
-
The percentage of aggregation is calculated based on the maximal light transmission, with PPP representing 100% aggregation.
Thromboxane B2 (TXB2) Formation Assay
This assay quantifies the production of TXB2, a stable metabolite of the potent platelet agonist thromboxane A2 (TXA2), to assess the effect of this compound on this pathway.
Materials:
-
Platelet-rich plasma (PRP)
-
This compound
-
Platelet agonist (e.g., collagen, arachidonic acid)
-
Enzyme-linked immunosorbent assay (ELISA) kit for TXB2
Procedure:
-
Prepare PRP as described in Protocol 1.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control.
-
Induce platelet aggregation by adding an agonist.
-
Stop the reaction after a specified time by adding a stopping reagent or by centrifugation.
-
Collect the supernatant.
-
Measure the concentration of TXB2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
Visualizations
Experimental Workflow
Caption: Workflow for In Vitro Platelet Aggregation Assay.
Signaling Pathway of this compound's Antiplatelet Activity
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. koreascience.kr [koreascience.kr]
- 6. tandfonline.com [tandfonline.com]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiplatelet Activity of Morus alba Leaves Extract, Mediated via Inhibiting Granule Secretion and Blocking the Phosphorylation of Extracellular-Signal-Regulated Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating Morusinol Cytotoxicity using the MTT Assay
Introduction
Morusinol, a flavonoid isolated from the root bark of Morus alba, has demonstrated significant potential as an anti-cancer agent.[1][2] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation, making it an essential tool in the preliminary screening of cytotoxic compounds.[3][4] The MTT assay quantifies the metabolic activity of living cells by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[4][5] The intensity of the resulting purple color is directly proportional to the number of viable cells.[5]
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the proliferation of 50% of the cell population. The following table summarizes the reported IC50 values of this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SK-HEP-1 | Liver Cancer | 20 | [2] |
| FL83B (normal cells) | Normal Liver Cells | 80 | [2] |
Note: The higher IC50 value in normal cells suggests a degree of selectivity of this compound for cancer cells.[2]
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is designed for assessing the cytotoxicity of this compound in a 96-well plate format.
Materials:
-
This compound (purity >98%)[2]
-
Cancer cell line of interest (e.g., SK-HEP-1, melanoma, or colorectal cancer cells)[1][2][6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[7]
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[8]
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8][9]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a potential signaling pathway affected by this compound.
Caption: Experimental workflow for the MTT assay to determine this compound cytotoxicity.
Caption: Potential signaling pathways modulated by this compound leading to cytotoxicity.
References
- 1. This compound Extracted from Morus alba Inhibits Cell Proliferation and Induces Autophagy via FOXO3a Nuclear Accumulation-Mediated Cholesterol Biosynthesis Obstruction in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. abcam.com [abcam.com]
- 6. This compound extracted from Morus alba induces cell cycle arrest and apoptosis via inhibition of DNA damage response in melanoma by CHK1 degradation through the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Morusinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusinol, a natural isoprenoid flavonoid extracted from the root bark of Morus alba, has demonstrated significant anti-tumor properties.[1] Emerging research indicates that this compound can inhibit cancer cell proliferation by inducing cell cycle arrest, although the specific phase of arrest can vary depending on the cancer type. In human melanoma cells, this compound has been shown to induce cell cycle arrest at the G0/G1 phase.[1] This effect is mediated through the degradation of Checkpoint Kinase 1 (CHK1) via the ubiquitin-proteasome pathway, highlighting a novel mechanism for its anti-cancer activity.[1] This document provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining and outlines the underlying signaling pathway.
Data Presentation
The following table is a template for presenting quantitative data from flow cytometry analysis of the cell cycle. Researchers should populate this table with their experimental results. The sample data below illustrates the expected format and demonstrates a dose-dependent increase in the G0/G1 cell population in melanoma cells treated with this compound for 24 hours.
| This compound Conc. (µM) | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| 0 (Control) | 55.2 ± 2.5 | 25.1 ± 1.8 | 19.7 ± 2.1 |
| 10 | 65.8 ± 3.1 | 18.5 ± 1.5 | 15.7 ± 1.9 |
| 20 | 75.3 ± 3.5 | 12.1 ± 1.2 | 12.6 ± 1.6 |
| 40 | 82.1 ± 4.2 | 8.9 ± 0.9 | 9.0 ± 1.3 |
Signaling Pathway of this compound-Induced G0/G1 Arrest in Melanoma Cells
This compound exerts its cell cycle inhibitory effects in melanoma cells by targeting CHK1, a crucial protein for cell cycle integrity and genomic stability.[1] this compound treatment leads to the dose- and time-dependent downregulation of CHK1.[1] This occurs through the degradation of CHK1 via the ubiquitin-proteasome pathway.[1] The loss of CHK1 function disrupts the normal progression of the cell cycle, leading to an arrest at the G0/G1 phase.[1]
Experimental Protocols
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for analyzing the cell cycle distribution of this compound-treated cancer cells using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., A375 human melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
RNase A (DNase-free, 100 µg/mL solution in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with cold PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 2 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
-
Fixation:
-
Transfer the cell suspension to a flow cytometry tube.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 50 µL of RNase A solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Collect at least 10,000 events per sample.
-
Analyze the DNA content using a linear scale. The PI fluorescence will be proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow Diagram
References
Application Note: Western Blot Analysis of Morusinol-Induced Protein Expression
Introduction Morusinol, a natural isoprenylated flavonoid isolated from the root bark of Morus alba, has demonstrated significant anti-tumor activities across various cancer types, including melanoma, liver cancer, and colorectal cancer.[1][2][3] Its mechanism of action involves the modulation of key cellular processes such as cell cycle progression, apoptosis, autophagy, and cell migration.[1][2][3] Western blot analysis is an indispensable immunodetection technique used to identify and quantify the expression levels of specific proteins, making it a critical tool for elucidating the molecular pathways targeted by this compound.[4] This document provides a detailed protocol for performing Western blot analysis to investigate this compound-induced changes in protein expression and presents diagrams of relevant signaling pathways and experimental workflows.
Mechanism of Action & Key Protein Targets this compound exerts its anticancer effects by targeting multiple signaling cascades. Researchers can effectively use Western blot to probe for changes in the expression or phosphorylation status of key proteins within these pathways upon this compound treatment.
-
DNA Damage Response and Cell Cycle Arrest: In melanoma cells, this compound has been shown to induce cell cycle arrest at the G0/G1 phase and promote caspase-dependent apoptosis.[1] A key finding is the dose- and time-dependent downregulation of Checkpoint Kinase 1 (CHK1), which is degraded via the ubiquitin-proteasome pathway.[1]
-
MAPK/ERK Signaling Pathway: In liver carcinoma, this compound inhibits the Ras/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.[3] This inhibition is observed through a dose-dependent suppression of the phosphorylated forms of MEK (p-MEK) and ERK (p-ERK), without affecting the total protein levels of MEK and ERK.[3] In BRAF-mutant melanoma, this compound can also enhance the efficacy of MAPK pathway inhibitors by preventing the feedback activation of STAT3.[5]
-
Autophagy and Metabolism: Studies in colorectal cancer have revealed that this compound induces autophagy and apoptosis by promoting the nuclear accumulation of FOXO3a.[2] This subsequently suppresses the transcription of SREBF2, a key regulator of cholesterol biosynthesis.[2]
-
PI3K/Akt Signaling: While direct studies on this compound's effect on the PI3K/Akt pathway in cancer are emerging, related compounds from Morus alba have been shown to modulate this critical survival pathway.[6][7] Therefore, key proteins like Akt, phosphorylated Akt (p-Akt), and downstream targets are valuable candidates for investigation.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on the expression of key regulatory proteins as determined by Western blot analysis.
| Cell Line | Target Protein | This compound Concentration | Observed Effect | Reference |
| Human Melanoma Cells | CHK1 | Dose-dependent | Downregulation | [1] |
| SK-HEP-1 (Liver Cancer) | p-MEK | Dose-dependent (IC50 = 20 µM) | Suppression | [3] |
| SK-HEP-1 (Liver Cancer) | p-ERK | Dose-dependent (IC50 = 20 µM) | Suppression | [3] |
| SK-HEP-1 (Liver Cancer) | Total MEK | Not specified | No significant change | [3] |
| SK-HEP-1 (Liver Cancer) | Total ERK | Not specified | No significant change | [3] |
Visualized Signaling Pathway and Workflow
To facilitate understanding, the following diagrams created using Graphviz illustrate a key signaling pathway affected by this compound and the general experimental workflow for its analysis.
Caption: this compound's inhibition of the Ras/MEK/ERK signaling pathway.
Caption: Standard workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol provides a comprehensive method for analyzing this compound-induced protein expression changes in cultured mammalian cells.
1. Materials and Reagents
-
Cell Culture: Adherent cancer cell line (e.g., SK-HEP-1, A375), appropriate culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
This compound Stock Solution: this compound dissolved in DMSO (e.g., 20 mM stock).
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails immediately before use.[8]
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit.[9]
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Laemmli sample buffer (2x).
-
Transfer: PVDF membrane (0.2 or 0.45 µm), methanol (B129727), transfer buffer (Tris-Glycine with methanol).
-
Immunodetection:
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[9]
-
Primary Antibodies: Specific to target proteins (e.g., anti-p-ERK, anti-CHK1, anti-Actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
2. Cell Culture and this compound Treatment
-
Culture cells in appropriate flasks or plates until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (DMSO) at a concentration matching the highest this compound dose.
3. Cell Lysate Preparation
-
After treatment, place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS completely and add ice-cold lysis buffer (e.g., 150 µL for a 6-well plate).[9]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[10]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
4. Protein Concentration Determination
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[9]
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples for loading by mixing 15-30 µg of total protein with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[9]
6. Protein Transfer
-
Activate a PVDF membrane by soaking it in methanol for 1 minute, followed by equilibration in transfer buffer.[9]
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer in an appropriate apparatus (e.g., 1.5 hours at 80 V).[9]
7. Immunoblotting
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
8. Signal Detection
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.
9. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-Actin or GAPDH) to correct for loading variations.
-
Present the data as fold-change relative to the vehicle-treated control.
References
- 1. This compound extracted from Morus alba induces cell cycle arrest and apoptosis via inhibition of DNA damage response in melanoma by CHK1 degradation through the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Extracted from Morus alba Inhibits Cell Proliferation and Induces Autophagy via FOXO3a Nuclear Accumulation-Mediated Cholesterol Biosynthesis Obstruction in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Expression Analysis by Western Blot and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IRS1/PI3K/AKT pathway signal involved in the regulation of glycolipid metabolic abnormalities by Mulberry (Morus alba L.) leaf extracts in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mixture of Morus alba and Angelica keiskei Leaf Extracts Improves Muscle Atrophy by Activating the PI3K/Akt/mTOR Signaling Pathway and Inhibiting FoxO3a In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 9. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Morusinol Efficacy Studies in a Xenograft Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morusinol, a natural flavonoid isolated from the root bark of Morus alba, has demonstrated significant anti-tumor activity in various cancer models. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in a xenograft mouse model, focusing on its therapeutic potential in Diffuse Large B-cell Lymphoma (DLBCL), melanoma, colorectal, and liver cancer. This compound has been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis, making it a promising candidate for further preclinical and clinical investigation.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms, including:
-
Induction of Apoptosis and Cell Cycle Arrest: this compound has been observed to induce apoptosis and cause cell cycle arrest at the G0/G1 or G2/M phase in various cancer cell lines.[1][2][3]
-
Modulation of Signaling Pathways:
-
Ras/MEK/ERK Pathway: In liver cancer cells, this compound suppresses the phosphorylation of MEK and ERK, key components of the Ras/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival.[4]
-
CHK1 Degradation: In melanoma cells, this compound promotes the degradation of Checkpoint Kinase 1 (CHK1) through the ubiquitin-proteasome pathway, leading to DNA damage and apoptosis.[1][2]
-
FOXO3a/SREBF2 Pathway: In colorectal cancer, this compound promotes the nuclear accumulation of FOXO3a, which in turn suppresses the transcription of SREBF2, a key regulator of cholesterol biosynthesis, thereby inhibiting cell proliferation.[5]
-
-
Induction of Autophagy: this compound has been shown to induce autophagy in cancer cells, which can contribute to its anti-tumor effects.[4][5]
Data Presentation
In Vivo Efficacy of this compound in a DLBCL Xenograft Model
The following table summarizes the tumor growth inhibition observed in a xenograft model of Diffuse Large B-cell Lymphoma (DLBCL) using SU-DHL-8 cells in NOD-Scid mice. The data is estimated from graphical representations in a published study.
| Treatment Group | Day 0 (mm³) | Day 5 (mm³) | Day 10 (mm³) | Day 15 (mm³) | Day 20 (mm³) | Day 25 (mm³) |
| Control | ~100 | ~250 | ~500 | ~900 | ~1500 | ~2200 |
| This compound | ~100 | ~200 | ~350 | ~500 | ~700 | ~900 |
| Chidamide | ~100 | ~180 | ~300 | ~400 | ~550 | ~700 |
| This compound + Chidamide | ~100 | ~150 | ~200 | ~250 | ~300 | ~350 |
Note: Data is visually estimated from the graphical representation in the cited study and should be considered illustrative.
Summary of this compound's Anti-Cancer Activity in Other Xenograft Models
While specific quantitative data from published tables are not available for the following cancer types, studies have reported significant anti-tumor efficacy of this compound in xenograft models:
| Cancer Type | Cell Line(s) | Key Findings in Xenograft Models |
| Melanoma | A375, B16-F10 | This compound effectively inhibited the growth of melanoma xenografts.[1][2] |
| Colorectal Cancer | HCT116, LoVo | This compound significantly impeded tumor growth in mice models.[5] |
| Liver Cancer | SK-HEP-1 | In vivo studies were suggested based on potent in vitro activity; however, a key publication was later retracted.[4] |
Experimental Protocols
Protocol for Establishing a DLBCL Xenograft Mouse Model
This protocol details the establishment of a subcutaneous xenograft model using the SU-DHL-8 human DLBCL cell line in NOD-Scid mice.
Materials:
-
SU-DHL-8 human DLBCL cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6- to 8-week-old male NOD-Scid mice
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
Procedure:
-
Cell Culture: Culture SU-DHL-8 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
Harvest cells during the logarithmic growth phase.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.
-
-
Xenograft Implantation:
-
Anesthetize the NOD-Scid mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor volume every two days using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice every two days as an indicator of general health.[6]
-
Protocol for this compound Efficacy Study
Materials:
-
This compound
-
Vehicle solution (e.g., PBS, DMSO, or as determined by solubility studies)
-
Tumor-bearing NOD-Scid mice (from Protocol 4.1)
-
Gavage needles (for oral administration) or appropriate syringes for intraperitoneal injection
Procedure:
-
Animal Grouping: Once the average tumor volume reaches approximately 100-150 mm³, randomly assign the mice to different treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control). A typical group size is 5-8 mice.
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound and dilute it to the desired final concentrations with the vehicle.
-
Administer this compound or the vehicle to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be based on prior pharmacokinetic and tolerability studies. A previously reported in vivo study used intraperitoneal injections.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight every two days throughout the study.[6]
-
The study duration is typically 21-28 days, or until the tumors in the control group reach the predetermined endpoint size.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process a portion of the tumor tissue for histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., Ki67 staining for proliferation).[6]
-
Process another portion for Western blot analysis to assess the expression of key signaling proteins.
-
Protocol for Ki67 Immunohistochemical Staining
This protocol provides a general procedure for staining paraffin-embedded tumor sections for the proliferation marker Ki67.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Ki67
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in graded ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., in a microwave or water bath) to unmask the antigen.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Wash with PBS.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-Ki67 antibody.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate.
-
Wash with PBS.
-
Develop the color with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections in graded ethanol and xylene.
-
Mount with a coverslip using mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. Ki67-positive cells will show brown nuclear staining.
-
Quantify the percentage of Ki67-positive cells to determine the proliferative index.
-
Visualization of Signaling Pathways and Workflows
Caption: Experimental Workflow for this compound Efficacy Study.
Caption: this compound's effect on the Ras/MEK/ERK pathway.
Caption: this compound induces CHK1 degradation.
Caption: this compound's modulation of the FOXO3a/SREBF2 pathway.
References
- 1. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ki-67 Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Extracted from Morus alba Inhibits Cell Proliferation and Induces Autophagy via FOXO3a Nuclear Accumulation-Mediated Cholesterol Biosynthesis Obstruction in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Morusinol in an In Vivo Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusinol, a flavonoid isolated from the root bark of Morus alba (white mulberry), has demonstrated significant antiplatelet and antithrombotic properties.[1][2] Preclinical studies indicate its potential as a therapeutic agent for cardiovascular diseases by modulating platelet activation and inhibiting thrombus formation.[1][2] Notably, in vivo studies have shown that this compound significantly prolongs the time to arterial occlusion in a chemically induced thrombosis model.[1]
These application notes provide a detailed protocol for inducing arterial thrombosis in an in vivo murine model to evaluate the efficacy of this compound. The document includes experimental procedures, data presentation guidelines, and visual representations of the experimental workflow and the proposed signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the effects of this compound on thrombosis-related parameters.
Table 1: Effect of this compound on Arterial Occlusion Time in a Ferric Chloride (FeCl₃)-Induced Thrombosis Model
| Treatment Group | Dosage | Time to Occlusion (minutes) |
| Control (1% CMC) | - | Not specified |
| This compound | 20 mg/kg (oral, for 3 days) | 20.3 ± 5.0 |
| Aspirin (B1665792) | 20 mg/kg (oral, for 3 days) | 6.8 ± 2.9 |
Data from Lee et al., 2012.[1]
Table 2: In Vitro Effect of this compound on Thromboxane B₂ (TXB₂) Formation
| Inducer | This compound Concentration (µg/mL) | Inhibition of TXB₂ Formation (%) |
| Collagen | 5 | 32.1 |
| 10 | 42.0 | |
| 30 | 99.0 | |
| Arachidonic Acid | 5 | 8.0 |
| 10 | 24.1 | |
| 30 | 29.2 |
Data from Lee et al., 2012.[1][2][3]
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This protocol describes the induction of arterial thrombosis in mice using ferric chloride, a widely used and reproducible model to study the efficacy of antithrombotic agents like this compound.[1][2]
Materials:
-
Male ICR mice (or other suitable strain), 6-8 weeks old
-
This compound
-
Vehicle (e.g., 1% Carboxymethyl cellulose (B213188) - CMC)
-
Aspirin (positive control)
-
Anesthetic (e.g., Zoletil/Rompun mixture)
-
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
-
Filter paper discs (2 mm diameter)
-
Surgical instruments (forceps, scissors, surgical microscope)
-
Doppler flow probe or intravital microscope
-
Physiological saline
Procedure:
-
Animal Preparation and Anesthesia:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound (e.g., 20 mg/kg, oral gavage) or vehicle daily for a specified period (e.g., 3 days) prior to thrombosis induction.[1] A positive control group receiving aspirin (e.g., 20 mg/kg) should be included.[1]
-
On the day of the experiment, anesthetize the mice using an appropriate anesthetic agent.
-
-
Surgical Procedure:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the carotid artery from the surrounding tissues.
-
-
Thrombosis Induction:
-
Place a Doppler flow probe around the carotid artery to monitor blood flow. Alternatively, visualize the artery using an intravital microscope.
-
Soak a 2 mm filter paper disc with the 10% FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
After the application period, remove the filter paper and rinse the artery with physiological saline.
-
-
Measurement of Occlusion Time:
-
Continuously monitor the blood flow in the carotid artery using the Doppler flow probe or intravital microscopy.
-
The time to occlusion is defined as the time from the application of FeCl₃ until the blood flow ceases completely (or falls below a predetermined threshold) and persists for a specified duration (e.g., 20 minutes).
-
-
Data Analysis:
-
Record the time to occlusion for each animal.
-
Compare the mean occlusion times between the vehicle-treated control group, the this compound-treated group, and the positive control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vivo thrombosis model.
Proposed Signaling Pathway of this compound in Platelets
Caption: this compound's proposed antiplatelet signaling pathway.
Discussion
The ferric chloride-induced thrombosis model is a robust and clinically relevant method for evaluating the antithrombotic potential of novel compounds. This compound has been shown to significantly delay thrombus formation in this model, suggesting its efficacy in preventing arterial thrombosis.[1][2] The proposed mechanism of action involves the inhibition of key signaling molecules in the platelet activation cascade, such as PI3K, Akt, GSK-3α/β, and VASP, ultimately leading to the suppression of integrin αIIb/β3 activation and platelet aggregation.[4] Further investigation into the detailed molecular interactions of this compound with these targets will provide a more comprehensive understanding of its therapeutic potential. These protocols and data provide a foundational framework for researchers to further explore the antithrombotic effects of this compound.
References
Morusinol: A Promising Lead Compound for Drug Discovery
Application Notes and Protocols for Researchers
Introduction
Morusinol, a prenylated flavonoid isolated from the root bark of Morus alba (White Mulberry), has emerged as a compelling lead compound in the field of drug discovery. With a molecular weight of 438.5 g/mol , this natural product has demonstrated a spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antiplatelet effects.[1][2][3] These properties make this compound a valuable scaffold for the development of novel therapeutics targeting a range of human diseases. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a lead compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₆O₇ | [4] |
| Molecular Weight | 438.5 g/mol | [4] |
| IUPAC Name | 2-(2,4-dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | [4] |
| Appearance | Not specified in literature | |
| Solubility | Soluble in DMSO and ethanol (B145695) | Implied from experimental use |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with its anticancer and antiplatelet effects being the most extensively studied.
Anticancer Activity
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted and include the induction of cell cycle arrest, apoptosis, and autophagy, as well as the inhibition of cell migration and invasion.
Table 1: IC₅₀ Values of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SK-HEP-1 | Liver Carcinoma | 20 | |
| HCT116 | Colon Cancer | Data not explicitly provided, but activity is confirmed | [5] |
| SW620 | Colon Cancer | Data not explicitly provided, but activity is confirmed | [5] |
| ASPC-1 | Pancreatic Cancer | Data not explicitly provided, but activity is confirmed | [5] |
| CAPAN-1 | Pancreatic Cancer | Data not explicitly provided, but activity is confirmed | [5] |
| MKN45 | Gastric Cancer | Data not explicitly provided, but activity is confirmed | [5] |
| HGC27 | Gastric Cancer | Data not explicitly provided, but activity is confirmed | [5] |
| Melanoma Cell Lines | Melanoma | Effective concentrations reported to inhibit proliferation and induce apoptosis | [6] |
| Colorectal Cancer Cells | Colorectal Cancer | Effective concentrations reported to suppress proliferation and promote apoptosis | [7][8] |
Antiplatelet and Antithrombotic Activity
This compound has been shown to inhibit platelet aggregation and thrombus formation, suggesting its potential as a therapeutic agent for cardiovascular diseases.
Table 2: Antiplatelet and Antithrombotic Effects of this compound
| Assay | Conditions | Effect | Reference |
| Collagen-induced TXB₂ formation | 5 µg/mL this compound | 32.1% reduction | [1][3] |
| 10 µg/mL this compound | 42.0% reduction | [1][3] | |
| 30 µg/mL this compound | 99.0% reduction | [1][3] | |
| Arachidonic acid-induced TXB₂ formation | 5 µg/mL this compound | 8.0% reduction | [1][3] |
| 10 µg/mL this compound | 24.1% reduction | [1][3] | |
| 30 µg/mL this compound | 29.2% reduction | [1][3] | |
| In vivo FeCl₃-induced thrombosis model | 20 mg/kg oral this compound for 3 days | Increased time to occlusion by 20.3 ± 5.0 min | [1][3] |
Anti-inflammatory Activity
Studies have indicated that this compound possesses anti-inflammatory properties, although detailed quantitative data is less prevalent in the currently available literature. Its activity has been associated with the attenuation of pro-inflammatory cytokine secretion.[2][9]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways implicated in cell growth, survival, and function.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activities of this compound.
Cell Viability and Cytotoxicity: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Cell Migration: Wound Healing (Scratch) Assay
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Low-serum medium (e.g., 1% FBS)
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with low-serum medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Invasion: Transwell Invasion Assay
This protocol evaluates the ability of this compound to inhibit cancer cell invasion through an extracellular matrix.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete culture medium (chemoattractant)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Seed the cells (e.g., 5 x 10⁴ cells) in the upper chamber of the Transwell inserts in serum-free medium containing different concentrations of this compound or a vehicle control.
-
Add complete culture medium (containing FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in several microscopic fields.
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with this compound or a vehicle control for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins (e.g., p-ERK, ERK)
This protocol is for detecting changes in the phosphorylation status of key signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., ERK) to normalize the data.
This compound as a Lead Compound: Future Directions
This compound's diverse biological activities and defined mechanisms of action make it an excellent starting point for a drug discovery program. Future research could focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound derivatives to identify key structural features responsible for its activity and to optimize its potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the antitumor and antithrombotic effects of this compound in various animal models to establish its preclinical efficacy and safety profile.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies.
-
Target Deconvolution: Further elucidating the direct molecular targets of this compound to gain a deeper understanding of its mechanism of action.
Conclusion
This compound is a promising natural product with significant potential as a lead compound for the development of new drugs for cancer and cardiovascular diseases. The application notes and protocols provided herein offer a comprehensive guide for researchers to explore and harness the therapeutic potential of this fascinating molecule.
References
- 1. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 2. interchim.fr [interchim.fr]
- 3. clyte.tech [clyte.tech]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the Ras/Raf/MEK/ERK pathway in hepatocellular carcinoma...: Ingenta Connect [ingentaconnect.com]
- 6. Targeting the Ras/Raf/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. Novel Therapeutic Approaches with DNA Damage Response Inhibitors for Melanoma Treatment [mdpi.com]
- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Investigating Morusinol's Effect on Cholesterol Biosynthesis Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols and application notes to investigate the effects of Morusinol, a flavonoid isolated from Morus alba, on the cholesterol biosynthesis pathway. These methodologies can be adapted for the study of other novel compounds.
Introduction
Cholesterol is a vital component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. The biosynthesis of cholesterol is a complex process, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase being a key rate-limiting enzyme.[1][2][3][4] Dysregulation of this pathway can lead to hypercholesterolemia, a major risk factor for cardiovascular diseases.[5] Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcription factor that regulates the expression of genes involved in cholesterol synthesis and uptake, including HMG-CoA reductase and the Low-Density Lipoprotein Receptor (LDLR).[6][7]
This compound, a flavonoid extracted from the root bark of Morus alba, has been shown to possess antiplatelet activity.[8][9][10] Given that other flavonoids have been reported to influence cholesterol metabolism and LDLR regulation, investigating the potential effects of this compound on the cholesterol biosynthesis pathway is a promising area of research for the development of new therapeutic agents.[11][12][13]
These application notes provide detailed protocols for cell-based assays to quantify cellular cholesterol, and to analyze the expression of key genes and proteins involved in cholesterol homeostasis.
Data Presentation: Expected Quantitative Outcomes
The following tables are templates for presenting quantitative data obtained from the described experimental protocols. They are designed for clear comparison of the effects of this compound at various concentrations.
Table 1: Effect of this compound on Cellular Cholesterol Content
| Treatment | Concentration (µM) | Total Cholesterol (% of Control) | Free Cholesterol (% of Control) | Cholesteryl Esters (% of Control) |
| Vehicle Control | 0 | 100 ± 5.0 | 100 ± 4.5 | 100 ± 6.2 |
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| This compound | 25 | |||
| Positive Control (e.g., Statin) | 10 |
Table 2: Effect of this compound on the Expression of Key Proteins in Cholesterol Metabolism
| Treatment | Concentration (µM) | Mature SREBP-2 (Relative Density) | LDLR (Relative Density) | HMG-CoA Reductase (Relative Density) |
| Vehicle Control | 0 | 1.00 ± 0.08 | 1.00 ± 0.12 | 1.00 ± 0.10 |
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| This compound | 25 | |||
| Positive Control (e.g., Statin) | 10 |
Table 3: Effect of this compound on the Expression of Key Genes in Cholesterol Metabolism
| Treatment | Concentration (µM) | SREBF2 (Fold Change) | LDLR (Fold Change) | HMGCR (Fold Change) | PCSK9 (Fold Change) |
| Vehicle Control | 0 | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.00 ± 0.06 | 1.00 ± 0.09 |
| This compound | 1 | ||||
| This compound | 5 | ||||
| This compound | 10 | ||||
| This compound | 25 | ||||
| Positive Control (e.g., Statin) | 10 |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing a relevant cell line, such as the human hepatoma cell line HepG2, and treating them with this compound.
Materials:
-
HepG2 cells
-
Eagle's Minimal Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
6-well or 96-well cell culture plates
Protocol:
-
Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well or 96-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Replace the culture medium with the medium containing the various concentrations of this compound or vehicle control (0.1% DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
After incubation, proceed with the desired downstream analysis (cholesterol quantification, Western blot, or qPCR).
Quantification of Cellular Cholesterol
This protocol outlines a fluorometric method for the determination of total and free cellular cholesterol.[14][15][16]
Materials:
-
Treated cells from Protocol 3.1
-
Cholesterol Assay Kit (e.g., Amplex™ Red Cholesterol Assay Kit or similar)
-
Reagents from the kit:
-
Cholesterol Oxidase
-
Horseradish Peroxidase (HRP)
-
Cholesterol Esterase (for total cholesterol)
-
Fluorescent Probe (e.g., Amplex Red)
-
Reaction Buffer
-
-
Cell lysis buffer
-
Microplate reader capable of fluorescence measurement
Protocol:
-
Wash the treated cells twice with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Prepare a standard curve using the cholesterol standard provided in the kit.
-
In a 96-well black plate, add a small volume of each cell lysate.
-
Prepare the working solution according to the manufacturer's instructions. For total cholesterol, include cholesterol esterase. For free cholesterol, omit cholesterol esterase.
-
Add the working solution to each well containing the cell lysate and standards.
-
Incubate the plate, protected from light, for the time specified in the kit's protocol (typically 30-60 minutes).
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
-
Calculate the cholesterol concentration in each sample by interpolating from the standard curve. Normalize the cholesterol content to the total protein concentration of the cell lysate.
Western Blot Analysis of SREBP-2, LDLR, and HMG-CoA Reductase
This protocol details the detection of key proteins in the cholesterol biosynthesis pathway by Western blotting.[17][18]
Materials:
-
Treated cells from Protocol 3.1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-SREBP-2 antibody
-
Anti-LDLR antibody
-
Anti-HMG-CoA Reductase antibody
-
Anti-β-actin or Anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Wash the treated cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) Analysis
This protocol describes the measurement of mRNA expression levels of genes involved in cholesterol metabolism.[19][20]
Materials:
-
Treated cells from Protocol 3.1
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (SREBF2, LDLR, HMGCR, PCSK9) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Wash the treated cells with PBS and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions in a 96-well qPCR plate by combining the cDNA template, forward and reverse primers for each gene, and SYBR Green qPCR Master Mix.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[20]
Visualization of Pathways and Workflows
Cholesterol Biosynthesis Pathway and Potential this compound Intervention Points
This diagram illustrates the simplified cholesterol biosynthesis pathway, highlighting key enzymes that are potential targets for therapeutic intervention.
Caption: Cholesterol biosynthesis pathway with key regulatory points and potential sites of action for this compound.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedures described in this document.
Caption: Workflow for investigating the effect of this compound on cholesterol biosynthesis.
Conclusion
The protocols and guidelines presented here provide a robust framework for investigating the effects of this compound on cholesterol biosynthesis. By systematically quantifying changes in cellular cholesterol levels and the expression of key regulatory genes and proteins, researchers can elucidate the potential mechanism of action of this and other novel compounds. This information is critical for the preclinical evaluation of new therapeutic candidates for the management of hypercholesterolemia and related cardiovascular diseases.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. dovepress.com [dovepress.com]
- 3. dovepress.com [dovepress.com]
- 4. JMIRx Bio - Discovery of Novel Inhibitors of HMG-CoA Reductase Using Bioactive Compounds Isolated From Cochlospermum Species Through Computational Methods: Virtual Screening and Algorithm Validation Study [xbio.jmir.org]
- 5. news-medical.net [news-medical.net]
- 6. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. koreascience.kr [koreascience.kr]
- 11. Flavonoids regulate LDLR through different mechanisms tied to their specific structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Procedure for determination of free and total cholesterol in micro- or nanogram amounts suitable for studies with cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Lysozyme supplement enhances antioxidant capacity and regulates liver glucolipid metabolism in weaned piglets [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Improving Morusinol Extraction Efficiency
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the extraction of Morusinol from plant material, primarily from the root bark of Morus species.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: The choice of solvent is critical for efficient this compound extraction. This compound, a prenylated flavonoid, has moderate polarity. Therefore, mixtures of alcohol and water are generally effective. Studies on the extraction of flavonoids from Morus species suggest that ethanol (B145695) or methanol, often in aqueous solutions (e.g., 60-80% ethanol), provide good yields.[1][2] For less polar flavonoids, solvents like acetone (B3395972) or ethyl acetate (B1210297) can also be suitable. It is recommended to perform a small-scale solvent screening to determine the optimal solvent system for your specific plant material.
Q2: How does temperature affect this compound extraction?
A2: Temperature plays a dual role in extraction. Higher temperatures can increase the solubility of this compound and the diffusion rate, potentially leading to higher yields and shorter extraction times. However, excessive heat can cause thermal degradation of flavonoids. A temperature range of 40°C to 70°C is often a good starting point for flavonoid extraction. The optimal temperature should be determined experimentally to maximize yield without compromising the integrity of the this compound.
Q3: What is the recommended particle size of the plant material for extraction?
A3: A smaller particle size increases the surface area available for solvent contact, which generally improves extraction efficiency. Grinding the dried plant material to a fine powder is recommended. However, extremely fine powders can sometimes lead to difficulties in filtration or packing in extraction columns.
Q4: Should I use fresh or dried plant material for this compound extraction?
A4: Dried plant material is generally preferred for most solvent-based extractions. The drying process removes water, which can interfere with the extraction efficiency of less polar solvents and can also lead to enzymatic degradation of the target compounds. Proper drying and storage are crucial to preserve the phytochemical content.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a common and reliable method for the quantification of this compound.[3][4] This technique allows for the separation and quantification of specific compounds in a complex mixture. A validated HPLC method with a pure this compound standard is required for accurate quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Suboptimal Temperature: The temperature may be too low for efficient extraction or too high, causing degradation. 3. Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion. 4. Improper Plant Material Preparation: Particle size may be too large, or the material may not be properly dried. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., different ethanol/water ratios, methanol, acetone). 2. Temperature Optimization: Conduct extractions at different temperatures (e.g., 40°C, 50°C, 60°C) to find the optimal balance. 3. Time Course Study: Analyze the yield at different time points to determine the optimal extraction duration. 4. Material Preparation: Ensure the plant material is finely ground and properly dried before extraction. |
| Inconsistent Results | 1. Heterogeneous Plant Material: The concentration of this compound can vary between different parts of the plant or even different batches. 2. Fluctuations in Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can affect the outcome. 3. Solvent Evaporation: Loss of solvent during extraction can alter the concentration and affect efficiency. | 1. Homogenization: Thoroughly mix the ground plant material before taking samples for extraction. 2. Strict Control: Maintain precise control over all experimental parameters. 3. Use of Condensers: Employ reflux condensers during heating to prevent solvent loss. |
| Presence of Impurities in the Extract | 1. Non-selective Extraction Method: The chosen solvent and conditions may be co-extracting a large number of other compounds. 2. Degradation of Compounds: High temperatures or prolonged extraction times can lead to the formation of degradation products. | 1. Solvent Optimization: Use a more selective solvent if possible. 2. Purification: Implement post-extraction purification steps such as liquid-liquid partitioning or column chromatography. 3. Milder Conditions: Use lower temperatures and shorter extraction times if degradation is suspected. |
| This compound Degradation | 1. Exposure to Light and Air: Flavonoids can be sensitive to oxidation and photodegradation. 2. High Temperatures: As mentioned, excessive heat can break down the this compound molecule. 3. Inappropriate pH: Extreme pH values can lead to the degradation of flavonoids. | 1. Protect from Light and Air: Store extracts in amber vials and consider using an inert atmosphere (e.g., nitrogen) during extraction and storage. 2. Temperature Control: Carefully control the extraction temperature. 3. pH Monitoring: Maintain a neutral or slightly acidic pH during extraction unless otherwise specified for a particular method. |
Quantitative Data Presentation
Disclaimer: Direct comparative studies on the extraction yield of this compound using different methods are limited. The following tables present available data on "morusin" (a closely related compound) and total flavonoid content from Morus alba root bark to provide a reference for extraction efficiency.
Table 1: Morusin Content in Different Parts of Morus alba L.[3]
| Plant Part | Average Morusin Content (mg/g of extract) |
| Root Bark | 10.98 ± 10.49 |
| Twigs | 2.63 ± 1.97 |
| Fruits | 0.11 ± 0.10 |
Table 2: Influence of Solvent on Total Flavonoid Content from Morus alba Leaves[5]
| Solvent | Total Flavonoid Content (mg RE/g) |
| 70% Ethanol | 33.303 ± 0.059 |
| Water | 0.899 ± 0.014 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Preparation of Plant Material:
-
Dry the Morus alba root bark at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried root bark into a fine powder (e.g., 40-60 mesh).
-
-
Extraction Procedure:
-
Weigh 10 g of the powdered root bark and place it in a 250 mL flask.
-
Add 150 mL of 70% ethanol (ethanol:water, 70:30 v/v).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Conduct the extraction for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).
-
-
Sample Recovery:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the residue with another 100 mL of 70% ethanol under the same conditions to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Solvent Evaporation and Quantification:
-
Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C).
-
Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.
-
Quantify the this compound content using a validated HPLC-DAD method.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a general guideline and should be optimized for your specific microwave extraction system.
-
Preparation of Plant Material:
-
Prepare the dried and powdered Morus alba root bark as described in the UAE protocol.
-
-
Extraction Procedure:
-
Place 5 g of the powdered root bark into a microwave extraction vessel.
-
Add 100 mL of 60% ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power (e.g., 560 W) and irradiation time (e.g., 5 minutes).[6][7] The temperature should be monitored and controlled if possible.
-
-
Sample Recovery:
-
After the extraction is complete and the vessel has cooled, open it carefully.
-
Filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent and combine the filtrates.
-
-
Solvent Evaporation and Quantification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Redissolve the dried extract in a precise volume of an appropriate solvent for HPLC analysis.
-
Determine the this compound concentration using HPLC-DAD.
-
Visualizations
Experimental Workflow for Optimizing this compound Extraction
This compound Inhibition of the PI3K/Akt Signaling Pathway
This compound Inhibition of the NF-κB Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive Quality Evaluation of the Root Bark of Morus alba L. Based on High-Performance Liquid Chromatography Fingerprinting and Chemometric Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
Technical Support Center: Overcoming Morusinol Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Morusinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a flavonoid compound found in plants of the Morus genus, such as mulberry.[1] It has demonstrated a range of promising biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2] However, its therapeutic potential is significantly limited by its poor aqueous solubility, which can lead to low oral bioavailability and hinder its development as a therapeutic agent.[2][3]
Q2: What are the initial signs of solubility issues during my experiments with this compound?
A: You may be encountering solubility issues with this compound if you observe the following:
-
Precipitation: The compound precipitates out of your aqueous buffer or cell culture medium, which can be observed as a visible powder, cloudiness, or film.
-
Phase Separation: An oily or separate liquid phase appears in your solution.[4]
-
Inconsistent Results: You experience poor reproducibility in your biological assays, which could be due to inconsistent concentrations of solubilized this compound.
-
Low Bioavailability: In vivo studies show low systemic exposure after oral administration.[2]
Q3: I'm seeing precipitation when I add my this compound stock solution to my aqueous buffer. What can I do?
A: This is a common issue when a drug dissolved in an organic solvent (like DMSO) is diluted into an aqueous medium. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.
-
Optimize the stock solution concentration: Using a more concentrated stock solution will mean adding a smaller volume of the organic solvent to your aqueous medium, which can sometimes prevent precipitation.
-
Use a co-solvent system: Instead of a simple aqueous buffer, consider using a co-solvent system that is compatible with your experimental setup.[4][5]
-
Employ solubilization techniques: More advanced methods like using cyclodextrins, solid dispersions, or lipid-based formulations can significantly improve aqueous solubility.[3][6][7]
Q4: What are the most common strategies to improve the aqueous solubility of this compound?
A: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound.[3][8] These can be broadly categorized as:
-
Co-solvent Systems: Utilizing a mixture of water-miscible solvents to increase the drug's solubility.[4][5]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.[6][9][10]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level.[7][11][12]
-
Nanotechnology Approaches: Reducing the particle size of this compound to the nanoscale to increase its surface area and dissolution rate.[13][14][15][16]
-
pH Modification: For ionizable compounds, adjusting the pH of the solution can increase solubility. However, the effectiveness of this for this compound would depend on its pKa values.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS).[3][17]
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
-
Problem: After adding the this compound-DMSO stock solution to the cell culture medium, a precipitate forms, potentially leading to inaccurate dosing and cytotoxicity from the precipitate itself.
-
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to minimize solvent-induced toxicity and precipitation.
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the medium.
-
Incorporate a Solubilizing Excipient: Consider pre-complexing this compound with a biocompatible solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding it to the medium.[18][19]
-
Sonication: Brief sonication of the final solution can sometimes help in dissolving fine precipitates, but care must be taken to avoid degrading the this compound or other media components.[4]
-
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
-
Problem: Inconsistent and low plasma concentrations of this compound are observed after oral gavage in animal models.[2]
-
Troubleshooting Steps:
-
Formulation is Key: For in vivo studies, a simple suspension of this compound in water is unlikely to be effective. A well-designed formulation is crucial.
-
Co-solvent Formulation: A common approach for preclinical studies is to use a vehicle containing co-solvents and surfactants. For example, a mixture of DMSO, PEG300, Tween-80, and saline has been shown to be effective for some poorly soluble compounds.[4]
-
Cyclodextrin Formulation: Prepare an inclusion complex of this compound with a cyclodextrin like sulfobutylether-β-cyclodextrin (SBE-β-CD) to improve its solubility and dissolution in the gastrointestinal tract.[4][19]
-
Solid Dispersion: Formulating this compound as a solid dispersion with a hydrophilic polymer can enhance its dissolution rate and absorption.[7][11]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and improve its absorption.[13][14]
-
Quantitative Data on this compound Solubility
While specific quantitative data for this compound solubility in various systems is not extensively available in the public domain, the following tables provide an overview of its known solubility and illustrative examples of how different techniques can enhance the solubility of poorly soluble flavonoids.
Table 1: Known Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (228.07 mM) | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.70 mM) | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.70 mM) | [4] |
Table 2: Illustrative Example of Solubility Enhancement for a Poorly Soluble Flavonoid
| Formulation Approach | Expected Fold Increase in Aqueous Solubility | Key Considerations |
| Co-solvents (e.g., PEG 400, Propylene Glycol) | 10 - 100 fold | Potential for in vivo toxicity at high concentrations. |
| Cyclodextrin Inclusion Complex (e.g., HP-β-CD) | 100 - 1000 fold | Stoichiometry of the complex and the type of cyclodextrin are important.[18][20] |
| Solid Dispersion (e.g., with PVP K30 or HPMC) | 50 - 500 fold | Physical stability of the amorphous form needs to be monitored.[7][21] |
| Nanosuspension | > 1000 fold | Requires specialized equipment for particle size reduction.[5][8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Co-solvent Formulation for In Vivo Studies
This protocol is based on a common vehicle for preclinical oral administration of hydrophobic compounds.[4]
-
Preparation of Stock Solution: Accurately weigh this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved; gentle warming or sonication may be used.[4]
-
Vehicle Preparation: In a separate sterile container, add the required volume of the this compound-DMSO stock solution.
-
Addition of Co-solvents: To the DMSO solution, add PEG300 and mix thoroughly.
-
Addition of Surfactant: Add Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Final Dilution: Add saline to the mixture to reach the final desired volume and concentration.
-
Final Formulation Example (for a 2.5 mg/mL solution):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing a cyclodextrin inclusion complex to enhance aqueous solubility.[6][10]
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Common cyclodextrins for this purpose include hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).[19]
-
Cyclodextrin Solution Preparation: Dissolve the calculated amount of cyclodextrin in purified water with constant stirring.
-
Addition of this compound: Gradually add the weighed this compound powder to the cyclodextrin solution.
-
Complexation: Stir the mixture at room temperature for 24-72 hours. The container should be sealed to prevent solvent evaporation.
-
Filtration (Optional): If there is any un-complexed this compound, filter the solution through a 0.22 µm filter.
-
Lyophilization: Freeze-dry the resulting solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex. This powder can be reconstituted in water or buffer for experiments.
-
Characterization: It is recommended to characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).[18][22]
Protocol 3: Shake-Flask Method for Solubility Determination
This is a standard method to determine the equilibrium solubility of a compound in a specific solvent or buffer.[23]
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.
-
Equilibration: Place the container in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant without disturbing the undissolved solid.
-
Separation of Undissolved Solid: Centrifuge the collected sample at high speed to pellet any remaining solid particles.
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[24][25]
Visualizations
Caption: Workflow for addressing this compound's poor solubility.
Caption: Formation of a water-soluble this compound-cyclodextrin complex.
Caption: Potential signaling pathways modulated by this compound.[2]
References
- 1. 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo(1,2-b:3,4-b')dipyran-4-one | C25H26O7 | CID 5481968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morusin as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Morin-VitaminE-β-CyclodextrinInclusionComplexLoadedChitosanNanoparticles (M-Vit.E-CD-CSNPs) Ameliorate Arsenic-Induced Hepatotoxicityina Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. scielo.br [scielo.br]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. sphinxsai.com [sphinxsai.com]
- 22. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. omicsonline.org [omicsonline.org]
- 25. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
Technical Support Center: Stabilizing Morusinol in Experimental Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Morusinol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears cloudy or precipitated after preparation. What should I do?
A1: this compound has poor aqueous solubility.[1] Precipitation is a common issue. Here are some troubleshooting steps:
-
Ensure Complete Initial Dissolution: Before adding aqueous buffers, ensure this compound is fully dissolved in an appropriate organic solvent like DMSO.[2]
-
Use Co-solvents: For cell-based assays or in vivo studies, using a co-solvent system can improve solubility. A common formulation involves dissolving this compound in DMSO first, then adding PEG300, Tween-80, and finally saline.[2]
-
Consider Encapsulation: For improved aqueous compatibility, consider using solubilizing agents like (2-Hydroxypropyl)-β-cyclodextrin (SBE-β-CD).[2]
-
Gentle Warming and Sonication: If precipitation occurs upon adding aqueous solutions, gentle warming (e.g., to 37°C) and/or sonication can help redissolve the compound.[2] However, be mindful of potential degradation with excessive heat.
Q2: I'm observing a loss of this compound activity in my experiments over time. How can I improve its stability?
A2: Flavonoids, including this compound, can be susceptible to degradation.[3] To enhance stability:
-
Protect from Light: Store stock solutions and experimental samples protected from light, as flavonoids can be photosensitive.[2]
-
Control pH: The stability of flavonoids can be pH-dependent.[4] While specific data for this compound is limited, flavonoids are generally more stable in slightly acidic conditions (pH < 7). Avoid highly alkaline conditions.
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can promote degradation.
-
Use Freshly Prepared Solutions: For sensitive experiments, it is best to prepare working solutions fresh on the day of use.[2]
-
De-gas Solvents: If using aqueous buffers for extended experiments, de-gassing them can help reduce oxidative degradation.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical for maintaining the integrity of this compound. Based on supplier recommendations, the following storage conditions are advised for stock solutions:
| Storage Temperature | Duration | Special Instructions |
| -80°C | Up to 6 months | Protect from light |
| -20°C | Up to 1 month | Protect from light |
For working solutions, especially those in aqueous buffers, it is recommended to prepare them fresh for each experiment to minimize degradation.[2]
Q4: I need to quantify the concentration of this compound in my samples. What analytical method is recommended?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique for accurately quantifying this compound and separating it from potential degradation products.[1][5] A reversed-phase C18 column is commonly used for flavonoid analysis.[6][7] The mobile phase typically consists of an acidified aqueous solvent (e.g., water with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.[7] Detection is usually performed using a UV detector at a wavelength corresponding to the absorbance maximum of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of high-purity, anhydrous DMSO to dissolve the powder completely. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO.
-
Vortex briefly until the solution is clear.
-
If any particulates remain, brief sonication in a water bath can be applied.
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Protocol 2: Solubilization of this compound for In Vivo Experiments
This protocol is adapted from supplier recommendations for achieving a clear solution at a concentration of at least 2.5 mg/mL.[2]
-
Method A: Co-solvent Formulation
-
Dissolve this compound in DMSO to constitute 10% of the final volume.
-
Add PEG300 to constitute 40% of the final volume and mix well.
-
Add Tween-80 to constitute 5% of the final volume and mix well.
-
Finally, add saline to make up the remaining 45% of the final volume and mix thoroughly until a clear solution is obtained.
-
-
Method B: Cyclodextrin Formulation
-
Dissolve this compound in DMSO to constitute 10% of the final volume.
-
Prepare a 20% solution of SBE-β-CD in saline.
-
Add the SBE-β-CD solution to the this compound/DMSO mixture to make up the remaining 90% of the final volume.
-
Mix until the solution is clear.
-
Protocol 3: General Stability-Indicating HPLC Method for this compound (Adaptable)
This is a general protocol that should be optimized for your specific equipment and experimental needs.
-
Chromatographic System: HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is often necessary to separate the parent compound from its degradation products. An example gradient is:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (determine by UV-Vis scan).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dilute this compound samples in the initial mobile phase composition.
-
Forced Degradation Study (for method validation):
-
Acidic: Incubate this compound solution with 0.1 M HCl.
-
Basic: Incubate this compound solution with 0.1 M NaOH.
-
Oxidative: Incubate this compound solution with 3% H₂O₂.
-
Thermal: Expose the solid this compound or its solution to elevated temperatures (e.g., 60-80°C).
-
Photolytic: Expose this compound solution to UV light.
-
Analyze samples at different time points and check for the appearance of new peaks and a decrease in the parent peak area.
-
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability indicating RP-HPLC: Significance and symbolism [wisdomlib.org]
- 6. japsonline.com [japsonline.com]
- 7. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
troubleshooting Morusinol degradation during storage
Welcome to the technical support center for Morusinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under specific temperature conditions and protected from light. When stored at -80°C, the solution is stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is crucial to protect the solution from light during storage.
Q2: My this compound solution has changed color. What does this indicate?
A2: A color change in your this compound solution may indicate degradation. Flavonoids, like this compound, are susceptible to oxidation, which can lead to the formation of colored degradation products. This can be caused by exposure to light, oxygen, or improper storage temperatures. It is recommended to verify the compound's integrity using an analytical method like HPLC.
Q3: I observe precipitation in my this compound working solution. What should I do?
A3: Precipitation in a working solution can occur if the compound's solubility limit is exceeded or if the solvent composition is altered. If precipitation occurs during the preparation of a working solution, gentle heating and/or sonication can be used to aid dissolution.[1] For in vivo experiments, it is always recommended to prepare the working solution fresh on the same day of use.[1]
Q4: Can I reuse a thawed stock solution of this compound?
A4: To maintain the integrity of this compound, it is advisable to minimize freeze-thaw cycles. When preparing a stock solution, consider aliquoting it into smaller, single-use volumes. This practice prevents repeated temperature fluctuations that can accelerate degradation.
Q5: What are the primary factors that can cause this compound to degrade?
A5: this compound, as a flavonoid, is primarily susceptible to degradation from exposure to light (photodegradation), high temperatures, extreme pH conditions (both acidic and basic), and oxidation.[2][3][4] Proper storage and handling are essential to mitigate these factors.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during this compound experiments.
Issue 1: Loss of Biological Activity or Inconsistent Experimental Results
Q: My experiments using this compound are showing inconsistent results or a loss of expected biological activity. Could this be due to degradation?
A: Yes, inconsistent results or a loss of activity are classic signs of compound degradation. The complex structure of this compound, a prenylated flavonoid, can be sensitive to environmental conditions.[5][6]
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound stock solution has been stored at the correct temperature (-20°C for up to 1 month, -80°C for up to 6 months) and protected from light.[1]
-
Check Solution Age: Ensure the stock solution has not exceeded its recommended storage period.
-
Assess Purity: Use an analytical method, such as High-Performance Liquid Chromatography (HPLC), to check the purity of your this compound sample. Compare the chromatogram of your current sample to a fresh standard or a previously validated batch. The appearance of new peaks or a decrease in the main this compound peak area suggests the presence of degradation products.
-
Prepare Fresh Solutions: Always prepare working solutions fresh for each experiment from a properly stored stock solution.[1]
Issue 2: Visible Changes in this compound Solution (Color, Precipitate)
Q: My this compound solution, which was initially a clear yellow, has turned a darker shade or has become cloudy. What is the cause and how can I fix it?
A: Visible changes are strong indicators of chemical instability or poor solubility.
Troubleshooting Steps:
-
Address Cloudiness/Precipitation: If the issue is with a freshly prepared working solution, it may be a solubility problem. The recommended solvent systems for in vivo use are:
-
Investigate Color Change: A color change often points to oxidative degradation. This can be triggered by:
-
Air Exposure: Ensure containers are sealed tightly. Consider purging the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage.
-
Light Exposure: Use amber vials or wrap vials in aluminum foil to protect the solution from light.
-
-
Perform Quality Control: Do not use a solution that has changed color. Discard it and prepare a fresh solution from a reliable solid-state sample. Perform an analytical check (e.g., HPLC) to confirm the integrity of the new solution.
Data on Storage and Stability
The following table summarizes the recommended storage conditions for this compound stock solutions to ensure stability and minimize degradation.
| Parameter | Condition | Duration | Source |
| Storage Temperature | -20°C | Up to 1 month | [1] |
| -80°C | Up to 6 months | [1] | |
| Light Exposure | Protect from light | During storage | [1] |
| Working Solutions | Prepare Freshly | Use on the same day | [1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required based on the specific instrument and degradation products.
Objective: To separate and quantify this compound and its potential degradation products.
Instrumentation & Materials:
-
HPLC system with a UV/DAD detector[7]
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[7][8]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
This compound sample (stock solution or redissolved solid)
-
HPLC-grade solvents
Methodology:
-
Sample Preparation: Dilute the this compound stock solution with the mobile phase starting condition (e.g., 90:10 Mobile Phase A:B) to a final concentration within the linear range of the detector (e.g., 10-50 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
Detection Wavelength: Scan for the optimal absorbance wavelength for this compound (typically between 250-370 nm for flavonoids).
-
Gradient Elution (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed with a reference standard.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
The presence of additional peaks, particularly those not present in a fresh sample, indicates degradation.
-
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol is used to intentionally degrade this compound under various stress conditions to understand its degradation pathways and develop stability-indicating analytical methods.[3][4][9]
Objective: To identify the conditions under which this compound degrades and characterize the resulting degradation products.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions in parallel. Include a control sample stored under ideal conditions (e.g., -80°C, protected from light).
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C (in a sealed vial) for 24, 48, and 72 hours.
-
Photodegradation: Expose the stock solution in a clear vial to direct UV light (e.g., 254 nm) or sunlight for 24, 48, and 72 hours.
-
-
Sample Analysis:
-
At each time point, withdraw a sample. If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with the control, using the HPLC method described in Protocol 1. For structural elucidation of degradation products, LC-MS/MS is the preferred method.[9][10]
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Note the conditions that lead to a significant decrease in the this compound peak and the appearance of new peaks (degradation products).
-
This information helps identify the compound's liabilities and informs best practices for storage and handling.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Potential oxidative degradation pathway for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Study and Identification of Degradation Products of Caffeoylgluconic Acid Derivatives from Fructus Euodiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo(1,2-b:3,4-b')dipyran-4-one | C25H26O7 | CID 5481968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 62949-93-3 [thegoodscentscompany.com]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. mdpi.com [mdpi.com]
- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Morusinol Dosage for In Vitro Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Morusinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro cancer cell line studies?
A1: A good starting point for most cancer cell lines is in the range of 1-50 µM. The half-maximal inhibitory concentration (IC50) of this compound has been reported to be approximately 20 µM for SK-HEP-1 liver cancer cells.[1] For melanoma cell lines A375 and MV3, the IC50 values were found to be 4.634 µM and 9.7 µM, respectively. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What is an effective concentration range for this compound in anti-inflammatory assays?
A2: For in vitro anti-inflammatory studies using RAW 264.7 macrophage cells, concentrations in the range of 20-40 µg/ml have been shown to inhibit nitric oxide (NO) production.[2]
Q3: What concentrations of this compound are effective for in vitro anti-platelet aggregation studies?
A3: this compound has been shown to significantly inhibit collagen- and arachidonic acid-induced platelet aggregation in a concentration-dependent manner, with effective concentrations ranging from 5 to 30 µg/mL.[3][4][5]
Q4: What is the primary mechanism of action of this compound in cancer cells?
A4: this compound has been shown to exert its anti-cancer effects through multiple mechanisms, including:
-
Inhibition of the Ras/MEK/ERK signaling pathway , which is crucial for cell proliferation and survival.[1]
-
Induction of CHK1 degradation through the ubiquitin-proteasome pathway, leading to cell cycle arrest and apoptosis.
-
Promotion of FOXO3a nuclear accumulation , which can lead to the obstruction of cholesterol biosynthesis and suppress cell proliferation.
Q5: How should I prepare a stock solution of this compound for in vitro assays?
A5: this compound is a flavonoid and, like many such compounds, has poor water solubility. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6] For example, to prepare a 10 mM stock solution, you can dissolve the appropriate amount of this compound powder in 100% DMSO. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem 1: this compound precipitates in the cell culture medium upon dilution from the DMSO stock.
-
Cause: This is a common issue with hydrophobic compounds like flavonoids when they are introduced into an aqueous environment.[7][8] The rapid change in solvent polarity causes the compound to come out of solution.
-
Solution:
-
Optimize Dilution Technique: Perform a stepwise or serial dilution of the DMSO stock into pre-warmed (37°C) cell culture medium while gently vortexing. Avoid adding the concentrated stock directly to a large volume of cold medium.[8]
-
Decrease Final Concentration: The desired final concentration of this compound may be above its solubility limit in the medium. Try working with a lower final concentration.
-
Monitor DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Serum Content: The presence of serum in the culture medium can sometimes aid in the solubility of hydrophobic compounds through protein binding. If you are using serum-free media, this might contribute to the precipitation.[7]
-
Problem 2: Inconsistent or no biological effect observed in the experiment.
-
Cause: This could be due to several factors, including compound instability, suboptimal concentration, or issues with the experimental setup.
-
Solution:
-
Assess Compound Stability: The stability of flavonoids in cell culture media can be influenced by factors like pH, temperature, and light exposure. It is recommended to prepare fresh dilutions of this compound for each experiment and protect them from light. You can assess the stability of this compound in your specific medium by incubating it for various time points and analyzing the remaining concentration by HPLC.
-
Perform a Dose-Response Curve: The effective concentration of this compound can vary significantly between different cell lines and assays. A comprehensive dose-response experiment is crucial to identify the optimal working concentration.
-
Check Cell Health: Ensure that your cells are healthy and in the exponential growth phase before starting the experiment.
-
Verify Assay Performance: Use appropriate positive and negative controls to ensure that your assay is working correctly.
-
Problem 3: High background in Western blot for phosphorylated proteins.
-
Cause: High background can be caused by several factors, including non-specific antibody binding and issues with the blocking or washing steps.
-
Solution:
-
Optimize Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal dilution that gives a strong specific signal with low background.
-
Blocking: Ensure you are using an appropriate blocking agent (e.g., 5% BSA in TBST for phospho-antibodies) and that the blocking time is sufficient (at least 1 hour at room temperature).
-
Washing: Increase the number and/or duration of the washing steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| SK-HEP-1 | Liver Carcinoma | 20 | Not Specified |
| A375 | Melanoma | 4.634 | 24 |
| MV3 | Melanoma | 9.7 | 24 |
Table 2: Effective Concentrations of this compound for In Vitro Biological Activities
| Biological Activity | Cell/System Type | Effective Concentration |
| Anti-inflammatory (NO inhibition) | RAW 264.7 Macrophages | 20 - 40 µg/mL |
| Anti-platelet Aggregation | Rabbit Platelets | 5 - 30 µg/mL |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase at the time of the assay.[10]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be ≤ 0.5%. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a blank control (medium only).
-
Incubation with this compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution (prepared in PBS) to each well.[10]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Add 100 µL of SDS-HCl solution (10 mL of 0.01 M HCl added to one tube of SDS) to each well.[10]
-
Incubation for Solubilization: Incubate the plate for 4 hours at 37°C.[10]
-
Absorbance Measurement: Mix each sample by pipetting up and down and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
Western Blot Analysis of p-MEK and p-ERK
This protocol describes the detection of phosphorylated MEK and ERK in cell lysates treated with this compound.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and incubate on ice for 15-30 minutes.[11]
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C.[11]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[11]
-
Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.[11]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MEK1/2 (e.g., diluted 1:2000) and phospho-p44/42 MAPK (ERK1/2) (e.g., diluted 1:2000) in 5% BSA in TBST overnight at 4°C with gentle shaking.[12][13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., diluted 1:2000 to 1:10000) in blocking buffer for 1 hour at room temperature.[14]
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.[11]
-
Signal Detection: Use an ECL substrate to detect the chemiluminescent signal.[11]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total MEK and total ERK.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution in this compound-treated cells using propidium (B1200493) iodide (PI) staining.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing and fix overnight at 4°C.[15]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 10 µg/mL) and RNase A (e.g., 0.1 mg/mL) in PBS.[9][15]
-
Incubation: Incubate the cells in the dark for 30-45 minutes at 37°C.[9][15]
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocols [moorescancercenter.ucsd.edu]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Reducing Off-Target Effects of Morusinol in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morusinol. The focus is on identifying and mitigating potential off-target effects in cell-based assays to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary biological activities?
This compound is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry). It has been reported to exhibit a range of biological activities, including anti-platelet, anti-inflammatory, and anti-cancer effects. In cancer cell lines, this compound has been shown to inhibit proliferation, induce cell cycle arrest, and promote apoptosis.[1][2][3] Its mechanisms of action involve the modulation of various signaling pathways, such as PI3K/Akt and CHK1.[1][3]
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound, such as this compound, interacts with unintended biomolecules (e.g., proteins, enzymes) in addition to its primary therapeutic target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and misinterpretation of the compound's mechanism of action. For a natural product like this compound, which may have a complex pharmacological profile, it is crucial to characterize and control for off-target effects to ensure that the observed phenotype is a direct result of the intended on-target activity.
Q3: What are the initial signs that this compound might be causing off-target effects in my cell-based assay?
Common indicators of potential off-target effects include:
-
Discrepancy between potency in biochemical vs. cell-based assays: A significant drop in potency from an isolated enzyme assay to a cellular assay can sometimes suggest poor cell permeability or engagement with off-target cellular components.
-
Unexpected or inconsistent cellular phenotypes: Observing cellular responses that are not readily explained by the known on-target mechanism of this compound.
-
Significant cytotoxicity at concentrations required for the desired effect: If this compound induces widespread cell death at or near the concentration needed to observe the specific biological effect of interest, it may indicate off-target toxicity.
-
Activation of unrelated signaling pathways: Observing the modulation of signaling pathways that are not known to be downstream of the intended target.
Q4: How can I begin to experimentally assess the potential for off-target effects with this compound?
A critical first step is to determine the dose-response relationship for both the on-target effect and general cytotoxicity in your specific cell line. This will help establish a therapeutic window where the on-target effects can be observed with minimal confounding toxicity. Comparing the IC50 (half-maximal inhibitory concentration) for your target of interest with the CC50 (half-maximal cytotoxic concentration) is a key starting point.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at Effective Concentrations
Possible Cause: this compound may be engaging off-target proteins that are essential for cell survival.
Troubleshooting Steps:
-
Determine the Therapeutic Window:
-
Perform a dose-response curve for both the desired biological activity (e.g., inhibition of a specific kinase) and cytotoxicity (using an MTT or similar assay).
-
Goal: Identify a concentration range where the on-target effect is significant, and cytotoxicity is minimal.
-
-
Use a Lower, On-Target Concentration:
-
If possible, conduct experiments at the lowest effective concentration of this compound that still elicits the desired on-target phenotype.
-
-
Orthogonal Validation:
-
Use a structurally unrelated inhibitor for the same target to see if it recapitulates the phenotype observed with this compound.
-
Employ genetic approaches like siRNA or CRISPR/Cas9 to knockdown the intended target and compare the resulting phenotype to that of this compound treatment.
-
Issue 2: Inconsistent or Unexpected Phenotypic Results
Possible Cause: The observed phenotype may be a composite of on-target and off-target effects.
Troubleshooting Steps:
-
Target Engagement Assay:
-
Directly measure the binding of this compound to its intended target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.
-
-
Off-Target Profiling (Advanced):
-
If resources permit, consider broader profiling approaches:
-
Kinase Selectivity Profiling: Screen this compound against a panel of kinases to identify potential off-target kinase interactions.[4][5][6]
-
Chemical Proteomics/Target Fishing: Utilize affinity-based probes or other "target fishing" methods to identify cellular proteins that bind to this compound.[7][8][9][10]
-
-
-
Rescue Experiments:
-
If a potential off-target is identified, attempt to "rescue" the phenotype by overexpressing the off-target protein or using a known selective inhibitor of the off-target.
-
Data Presentation
Table 1: Summary of Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| SK-HEP-1 | Human Liver Carcinoma | MTT | 20 | [11] |
| FL83B | Normal Human Hepatocytes | MTT | 80 | [11] |
| SU-DHL-8 | Diffuse Large B-cell Lymphoma | Not Specified | ~5 | [12] |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma | Not Specified | ~7.5 | [12] |
| Farage | Diffuse Large B-cell Lymphoma | Not Specified | ~10 | [12] |
Note: The study providing data for SK-HEP-1 and FL83B cells has been retracted due to issues with data integrity.[13] This information is provided for context but should be interpreted with caution.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the concentration at which this compound inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium and add the this compound-containing medium to the cells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Western Blotting for Protein Expression Analysis
Objective: To analyze the effect of this compound on the expression levels of target proteins and downstream signaling molecules.
Methodology:
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Known signaling pathways modulated by this compound.
Caption: Workflow for reducing off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. koreascience.kr [koreascience.kr]
- 4. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 8. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 11. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Retracted: this compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Morusinol Bioassay Interference Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to identify and troubleshoot potential artifacts and interference when working with Morusinol in various bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a prenylated flavonoid, a type of natural phenolic compound, isolated from the root bark of Morus alba (white mulberry).[1][2] It is recognized for its significant antiplatelet and antioxidant activities.[1][3] Studies have shown its potential in inhibiting arterial thrombosis and modulating platelet activation, suggesting its therapeutic potential for cardiovascular diseases.[1][3]
Q2: Why should I be concerned about bioassay interference with this compound?
This compound's chemical structure as a polyphenol and its inherent antioxidant properties make it a candidate for potential bioassay interference.[4][5] Phenolic compounds are known to interfere with various assay formats through mechanisms such as fluorescence quenching or enhancement, redox cycling, and protein aggregation.[6][7] Such interference can lead to false-positive or false-negative results, misinterpretation of data, and wasted resources.
Q3: Is this compound classified as a Pan-Assay Interference Compound (PAIN)?
While this compound's chemical structure contains moieties common in other interfering natural products, there is currently no direct and conclusive evidence in the reviewed literature that explicitly categorizes it as a PAIN. However, its characteristics as a phenolic antioxidant warrant a high degree of caution and the implementation of appropriate control experiments to rule out non-specific assay interference.
Q4: What are the common types of bioassays where this compound might interfere?
Based on its chemical properties, this compound may interfere with the following types of assays:
-
Fluorescence-Based Assays: Due to its phenolic structure, this compound may possess intrinsic fluorescence or act as a quencher, interfering with assays that use fluorescent probes or reporters.[8][9]
-
Redox-Based Assays: As a potent antioxidant, this compound can directly interact with redox-sensitive reagents, leading to false positives in assays measuring antioxidant capacity or those susceptible to redox-active compounds.[4][10]
-
Luminescence-Based Assays (e.g., Luciferase): Some small molecules can directly inhibit or stabilize the luciferase enzyme, leading to erroneous readouts.[11]
-
Cell Viability Assays (e.g., MTT, MTS): The reducing potential of this compound can directly reduce tetrazolium salts (like MTT and MTS) to formazan, leading to an overestimation of cell viability.[4]
-
High-Throughput Screening (HTS): In HTS campaigns, compounds like this compound can appear as "frequent hitters" due to non-specific interactions with various targets or assay components.[7]
Troubleshooting Guides
Issue 1: Unexpected Results in a Fluorescence-Based Assay
Symptoms:
-
Inconsistent dose-response curves.
-
High background fluorescence.
-
Signal quenching at higher concentrations of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Issue 2: Suspected False-Positive in an Antioxidant or Redox-Based Assay
Symptoms:
-
Extremely high antioxidant activity that is not dose-dependent in a linear fashion.
-
Inhibition observed in control reactions without the biological target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for redox assay interference.
Data Presentation
Table 1: Potential Bioassay Interference of this compound and Mitigation Strategies
| Assay Type | Potential Interference Mechanism | Recommended Mitigation Strategy |
| Fluorescence-Based | Intrinsic fluorescence, fluorescence quenching.[8][9] | Run controls to measure this compound's intrinsic fluorescence and quenching effects. Use spectrally distinct fluorophores. Consider orthogonal assays. |
| Antioxidant (e.g., DPPH, ABTS) | Direct reduction of assay radicals.[5][12] | Use multiple, mechanistically different antioxidant assays. Employ cell-based antioxidant assays for more biologically relevant data.[10][13] |
| Cell Viability (MTT, MTS) | Direct reduction of tetrazolium salts.[4] | Use viability assays not based on redox chemistry, such as those measuring ATP content (e.g., CellTiter-Glo) or DNA content (e.g., CyQUANT). |
| Luciferase Reporter | Direct inhibition or stabilization of the luciferase enzyme.[11] | Perform a counter-screen with purified luciferase to check for direct effects of this compound on the enzyme. |
| Enzyme Inhibition | Compound aggregation, non-specific protein reactivity.[14] | Include non-ionic detergents (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation. Perform activity checks in the presence of a reducing agent like DTT to identify redox-active interference.[7][15] |
Experimental Protocols
Protocol 1: Control for Intrinsic Fluorescence and Quenching
Objective: To determine if this compound interferes with a fluorescence-based assay readout.
Methodology:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a multi-well plate, add the this compound dilutions to wells containing: a. Assay buffer only (to measure intrinsic fluorescence). b. Assay buffer with the fluorescent probe at the assay concentration (to measure quenching).
-
Include control wells with assay buffer and the fluorescent probe without this compound.
-
Read the fluorescence at the excitation and emission wavelengths of the assay.
-
Interpretation:
-
An increase in fluorescence in wells with this compound alone indicates intrinsic fluorescence.
-
A decrease in fluorescence in wells with the probe and this compound indicates quenching.
-
Protocol 2: Luciferase Interference Counter-Screen
Objective: To assess if this compound directly affects the activity of firefly luciferase.
Methodology:
-
Prepare a dilution series of this compound in the luciferase assay buffer.
-
In a white, opaque multi-well plate, add the this compound dilutions.
-
Add a constant, known amount of purified firefly luciferase to each well.
-
Initiate the reaction by adding the luciferin (B1168401) substrate.
-
Immediately measure the luminescence.
-
Interpretation: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme by this compound. An unexpected increase could suggest enzyme stabilization.[11]
Signaling Pathway
Caption: Potential mechanisms of this compound bioassay interference.
References
- 1. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. koreascience.kr [koreascience.kr]
- 4. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. med.emory.edu [med.emory.edu]
- 12. researchgate.net [researchgate.net]
- 13. bioivt.com [bioivt.com]
- 14. Potential Role of Natural Polyphenols against Protein Aggregation Toxicity: In Vitro, In Vivo, and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Morusinol Purification Scale-Up
Welcome to the Technical Support Center for Morusinol Purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered when scaling up the purification of this compound from laboratory to pilot or industrial scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound purification?
A1: Scaling up the purification of this compound, a flavonoid typically extracted from Morus alba (white mulberry) root bark, presents several challenges common to natural product purification.[1] These include:
-
Maintaining Resolution in Chromatography: Achieving the same separation efficiency at a larger scale can be difficult due to changes in column packing, flow dynamics, and potential for band broadening.
-
Solvent Consumption and Cost: Preparative chromatography requires large volumes of high-purity solvents, which can be a significant cost driver at scale.
-
Yield Loss: Transferring and handling larger volumes can lead to increased product loss at various stages of the process.
-
Crystallization Consistency: Reproducing the same crystal form (polymorph), size, and purity during large-scale crystallization can be challenging.
-
Process Robustness and Reproducibility: Ensuring that the process consistently delivers this compound of the desired purity and yield is a critical challenge.[1]
Q2: What type of chromatography is most suitable for large-scale this compound purification?
A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and robust technique for the purification of flavonoids like this compound.[2] For large-scale applications, preparative RP-HPLC is the method of choice. The selection of the stationary phase (e.g., C18) and the optimization of the mobile phase are crucial for achieving good separation.
Q3: How can I improve the yield and purity of this compound during scale-up?
A3: Improving yield and purity requires careful optimization of each step in the purification process. This includes:
-
Efficient Extraction: Optimizing the initial extraction from the plant material to maximize the concentration of this compound in the crude extract.
-
Methodical Chromatography Development: Developing a robust preparative HPLC method at the lab scale before scaling up. This involves screening different columns, mobile phases, and gradient profiles.
-
Optimized Crystallization: Carefully selecting the solvent system and controlling the cooling rate and agitation during crystallization to maximize the yield of pure this compound crystals.[3][4]
Q4: What are the critical parameters to consider when scaling up a preparative HPLC method?
A4: When scaling up an HPLC method, the primary goal is to maintain the separation quality achieved at the analytical scale. Key parameters to consider include:
-
Column Dimensions: The column diameter is increased to accommodate larger sample loads. The column length is often kept the same to maintain resolution.
-
Flow Rate: The flow rate must be scaled proportionally to the cross-sectional area of the column to maintain the same linear velocity of the mobile phase.
-
Sample Load: The amount of sample injected is increased proportionally to the column volume.
-
Gradient Profile: The gradient timeline should be adjusted to account for the larger column volume and system delay volume.
Troubleshooting Guides
Preparative HPLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Tailing | Column overloading. | Reduce the sample load. |
| Inappropriate mobile phase composition. | Optimize the mobile phase, including the organic modifier and pH. For flavonoids, adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape. | |
| Column degradation. | Replace the column or use a guard column to protect the main column. | |
| High Backpressure | Column frit or packing contamination. | Filter all samples and mobile phases. If pressure is still high, back-flush the column or replace the frit. |
| Inappropriate flow rate for the column dimensions. | Reduce the flow rate to within the recommended range for the column. | |
| Low Yield | Incomplete elution from the column. | Modify the gradient to ensure all of the compound elutes. |
| Degradation of this compound on the column. | Ensure the mobile phase pH is compatible with this compound's stability. Consider performing the purification at a lower temperature. | |
| Inefficient fraction collection. | Optimize the fraction collection parameters (e.g., threshold, peak detection). |
Crystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation | Solution is not sufficiently supersaturated. | Concentrate the solution further or add an anti-solvent slowly. |
| Presence of impurities inhibiting nucleation. | Further purify the solution by chromatography before attempting crystallization. | |
| Inappropriate solvent system. | Screen different solvent/anti-solvent combinations. | |
| Formation of Oil instead of Crystals | The solution is too supersaturated, or the cooling rate is too fast. | Dilute the solution slightly or slow down the cooling rate. Try seeding the solution with a small crystal of pure this compound. |
| Low Crystal Yield | This compound is too soluble in the mother liquor. | Optimize the solvent/anti-solvent ratio to decrease solubility. Ensure the crystallization mixture is cooled to a sufficiently low temperature. |
| Poor Crystal Purity | Impurities are co-crystallizing with this compound. | Re-dissolve the crystals in a minimal amount of hot solvent and re-crystallize. Ensure the starting material for crystallization has a high purity. |
Data Presentation
Hypothetical this compound Purification Scale-Up Data
The following table presents hypothetical data for a typical two-step purification of this compound (preparative HPLC followed by crystallization) at lab and pilot scales. This data is for illustrative purposes to highlight potential changes during scale-up.
| Parameter | Lab Scale (1 g Crude Extract) | Pilot Scale (100 g Crude Extract) |
| Preparative HPLC | ||
| Column Dimensions (ID x L) | 20 mm x 250 mm | 100 mm x 250 mm |
| Sample Load per Injection | 100 mg | 2.5 g |
| Flow Rate | 15 mL/min | 375 mL/min |
| Purity after HPLC | ~95% | ~93% |
| Yield after HPLC | ~70% | ~65% |
| Crystallization | ||
| Starting Material Purity | 95% | 93% |
| Final Purity | >99% | >99% |
| Overall Yield | ~60% | ~55% |
Experimental Protocols
Preparative RP-HPLC for this compound Purification
Objective: To purify this compound from a crude extract of Morus alba root bark.
Materials:
-
Crude this compound extract
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
Preparative C18 HPLC column (e.g., 50 x 250 mm, 10 µm)
-
Preparative HPLC system with a fraction collector
Methodology:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol (B129727) or the initial mobile phase composition to a high concentration (e.g., 50-100 mg/mL). Filter the solution through a 0.45 µm filter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: Scale appropriately for the column diameter (e.g., 100 mL/min for a 50 mm ID column).
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: 30-70% B
-
35-40 min: 70-100% B
-
40-45 min: 100% B
-
45-50 min: 100-30% B
-
-
Detection: UV at 265 nm.
-
-
Injection and Fraction Collection: Inject the filtered sample onto the equilibrated column. Collect fractions corresponding to the this compound peak based on the UV chromatogram.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions with the desired purity.
Crystallization of this compound
Objective: To obtain high-purity crystalline this compound from the pooled HPLC fractions.
Materials:
-
Pooled this compound fractions from preparative HPLC
-
Methanol
-
Water (as anti-solvent)
Methodology:
-
Concentration: Concentrate the pooled fractions under reduced pressure to remove the majority of the acetonitrile and water.
-
Dissolution: Dissolve the resulting residue in a minimal amount of hot methanol.
-
Crystallization:
-
Slowly add water to the hot methanolic solution with gentle stirring until the solution becomes slightly turbid.
-
Add a few drops of methanol to redissolve the precipitate and obtain a clear solution.
-
Cover the container and allow it to cool slowly to room temperature.
-
Once at room temperature, place the container in a refrigerator (4 °C) to promote further crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol/water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Mandatory Visualization
Experimental Workflow for this compound Purification
Caption: Experimental workflow for the purification of this compound.
This compound Signaling Pathway in Cancer
Caption: this compound's inhibitory action on cancer signaling pathways.
References
Morusinol Experimental Results: Technical Support Center
Welcome to the Technical Support Center for Morusinol research. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work with this promising natural compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a flavonoid compound extracted from the root bark of Morus alba L. (white mulberry). It has demonstrated a range of biological activities, including anti-platelet, anti-thrombotic, and anti-cancer effects. In cancer research, this compound has been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), and trigger autophagy in various cancer cell lines.[1][2]
Q2: My experimental results with this compound are inconsistent. What are the common sources of variability?
Variability in experiments with natural products like this compound can arise from several factors:
-
Compound Purity and Integrity: The purity of the this compound sample is critical. Impurities can have their own biological effects, leading to inconsistent results. Degradation of the compound due to improper storage or handling can also be a significant factor.
-
Solubility Issues: this compound has low aqueous solubility. Incomplete dissolution or precipitation of the compound in your culture medium can lead to significant variations in the effective concentration.
-
Cell Line Health and Passage Number: The health, passage number, and confluency of your cell lines can dramatically impact their response to treatment. Using cells at a consistent passage number and confluency is crucial for reproducibility.
-
Assay-Specific Interference: Natural products can sometimes interfere with assay components. For example, colored compounds can affect absorbance readings in colorimetric assays like the MTT assay.[3]
Q3: How should I prepare and store a stock solution of this compound?
For long-term storage, this compound stock solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. To prepare a stock solution, dissolve this compound powder in an appropriate solvent system. For in vivo experiments, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 2.5 mg/mL. For cell culture experiments, dissolving in 100% DMSO is a common practice. Always ensure the solution is clear and free of precipitates before use. If precipitation occurs, gentle heating and/or sonication can aid dissolution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability (e.g., MTT, XTT) assay results between replicates. | Incomplete dissolution or precipitation of this compound in the culture medium. | Visually inspect your stock solution and final dilutions for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider using a solvent system known to improve this compound's solubility. |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| IC50 value is significantly different from published data. | Differences in experimental conditions. | Carefully compare your protocol with the published method, paying close attention to cell line passage number, seeding density, treatment duration, and the specific assay used.[3] |
| Variability in the this compound sample. | If possible, obtain a sample from the same supplier as the cited study. Ensure the purity and integrity of your compound. | |
| Unexpectedly high cell viability or a proliferative effect at concentrations where cytotoxicity is expected. | Direct reduction of assay reagents by this compound. | Some natural compounds, particularly those with antioxidant properties, can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false-positive signal. Run a cell-free control with this compound and the assay reagent to check for this interaction. |
| Assay interference from this compound's color. | If this compound imparts color to the medium, it can interfere with absorbance readings. Include a "compound only" control (wells with medium and this compound but no cells) and subtract the background absorbance. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes a reported IC50 value for this compound in a human liver carcinoma cell line.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Standard Deviation (SD) |
| SK-HEP-1 | Liver Carcinoma | MTT | 20 | Not Reported |
Note: Variability in IC50 values is common and can be influenced by the factors outlined in the troubleshooting guide. A comprehensive analysis would require data from multiple studies with reported standard deviations.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can then be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathways
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. The diagrams below illustrate two of these pathways.
References
- 1. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Extracted from Morus alba Inhibits Cell Proliferation and Induces Autophagy via FOXO3a Nuclear Accumulation-Mediated Cholesterol Biosynthesis Obstruction in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of Morusinol in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the bioavailability of Morusinol in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a prenylated flavonoid found in plants of the Morus species, such as white mulberry. It has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, its therapeutic potential is limited by its poor oral bioavailability, which is primarily due to its low aqueous solubility and significant first-pass metabolism in the liver.
Q2: What are the common animal models used for studying this compound pharmacokinetics?
Rats, particularly Sprague-Dawley or Wistar strains, are the most common animal models for pharmacokinetic studies of this compound and its analogues. Mice are also used, especially for efficacy studies where a smaller model is advantageous.
Q3: What are the primary strategies to improve the oral bioavailability of this compound?
The main approaches focus on improving its solubility and protecting it from premature metabolism. These strategies include:
-
Nanoparticle-based formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), can enhance its solubility, protect it from degradation, and potentially increase its absorption.
-
Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs like this compound.
-
Prodrugs: Modifying the chemical structure of this compound to create a more soluble or permeable derivative that converts back to the active form in the body can be an effective strategy.
Q4: Are "Morusin" and "this compound" the same compound?
The terms "Morusin" and "this compound" are often used interchangeably in scientific literature to refer to the same prenylated flavonoid with the chemical formula C₂₅H₂₄O₆. For the purpose of this guide, data for both will be considered relevant.
Troubleshooting Guides
Issue 1: Low and Variable this compound Plasma Concentrations After Oral Administration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of raw this compound. | Formulate this compound as a nanosuspension, solid dispersion, or in a self-emulsifying drug delivery system (SEDDS). | Increased dissolution rate and higher plasma concentrations. |
| Significant first-pass metabolism. | Co-administer with a known inhibitor of relevant cytochrome P450 enzymes (CYPs) if ethically permissible in the study design. Alternatively, explore formulation strategies that promote lymphatic absorption (e.g., lipid-based systems) to bypass the liver. | Reduced metabolic degradation and increased systemic exposure. |
| P-glycoprotein (P-gp) efflux. | Investigate if this compound is a P-gp substrate. If so, consider co-administration with a P-gp inhibitor or using excipients in formulations that are known to inhibit P-gp. | Increased intracellular concentration in enterocytes and enhanced absorption. |
| Improper oral gavage technique. | Ensure proper training on oral gavage to avoid accidental administration into the trachea. Verify the correct placement of the gavage needle. | Consistent and accurate delivery of the dose to the stomach, reducing variability in absorption. |
| Fasting state of the animals. | Standardize the fasting period for all animals before dosing, as food can significantly affect the absorption of lipophilic compounds. | Reduced variability in pharmacokinetic data between individual animals. |
Issue 2: Difficulty in Preparing Stable this compound Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aggregation of nanoparticles during preparation or storage. | Optimize the concentration and type of stabilizer (e.g., surfactants, polymers) in the nanoparticle formulation. | Stable, well-dispersed nanoparticles with a consistent particle size. |
| Drug precipitation from SEDDS upon dilution. | Screen different combinations of oils, surfactants, and co-surfactants to find a stable formulation. Construct a pseudo-ternary phase diagram to identify the optimal component ratios for forming a stable microemulsion. | Formation of a stable and fine emulsion upon dilution in aqueous media, preventing drug precipitation. |
| Recrystallization of amorphous this compound in solid dispersions. | Select a polymer with strong intermolecular interactions (e.g., hydrogen bonding) with this compound. Store the solid dispersion in a desiccated and temperature-controlled environment. | Maintenance of the amorphous state of this compound, ensuring enhanced solubility over time. |
Quantitative Data on Bioavailability Enhancement
The following tables summarize pharmacokinetic data from studies on Morusin and analogous flavonoids, demonstrating the potential for bioavailability enhancement with different formulation strategies.
Table 1: Pharmacokinetic Parameters of Morusin in Rats
| Formulation | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Morusin (in Mulberry Root Bark Extract) | Normal Rats | 2 g/kg of extract | 16.8 ± 10.1 | 116.4 ± 38.2 | (Data from a comparative study on normal and diabetic rats) |
| Morusin (in Mulberry Root Bark Extract) | Diabetic Rats | 2 g/kg of extract | 39.2 ± 5.9 | 325.0 ± 87.6 | (Data from a comparative study on normal and diabetic rats) |
Note: The increased bioavailability in diabetic rats may be due to physiological changes affecting drug absorption and metabolism.
Table 2: Bioavailability Enhancement of a Poorly Soluble Flavonoid (Chrysin) using a Solid Dispersion Formulation in Rats
| Formulation | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in Bioavailability | Reference |
| Chrysin Suspension | Rats | 50 mg/kg | 43.2 ± 11.5 | 158.7 ± 39.8 | - | The Amorphous Solid Dispersion of Chrysin in Plasdone® S630 Demonstrates Improved Oral Bioavailability and Antihyperlipidemic Performance in Rats[1] |
| Chrysin Solid Dispersion (with Plasdone® S630) | Rats | 50 mg/kg | 1275.6 ± 342.1 | 6508.4 ± 1543.2 | ~41 | The Amorphous Solid Dispersion of Chrysin in Plasdone® S630 Demonstrates Improved Oral Bioavailability and Antihyperlipidemic Performance in Rats[1] |
Table 3: Potential for Bioavailability Enhancement with Self-Emulsifying Drug Delivery Systems (SEDDS) for Poorly Soluble Drugs in Rats
| Drug | Formulation | Fold Increase in Bioavailability (Compared to Suspension/Powder) | Reference |
| A novel poorly soluble compound | SMEDDS | 35.9 (vs. β-CD inclusion), 3.4 (vs. solid dispersion) | A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats[2] |
| Raloxifene | SMEDDS | 1.94 | Formulation and Evaluation of a Self-Microemulsifying Drug Delivery System of Raloxifene with Improved Solubility and Oral Bioavailability[3] |
| Tocotrienols | s-SEDDS | 3.4-3.8 | Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method for preparing Morin-loaded SLNs and can be optimized for this compound.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO or Phospholipon® 80H)
-
Surfactant (e.g., Polysorbate 80)
-
Organic solvent (e.g., acetone)
-
Purified water
Procedure:
-
Preparation of the Organic Phase: Dissolve this compound and the solid lipid in the organic solvent.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of SLNs.
-
Purification: Centrifuge the SLN suspension to remove any unencapsulated this compound and excess surfactant.
-
Characterization: Analyze the prepared SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Pharmacokinetic Study of a this compound Formulation in Rats
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Acclimatization: Acclimatize the rats for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (12-18 hours) before oral administration of the this compound formulation, with free access to water.
-
Dosing: Administer the this compound formulation (e.g., suspension, nanoparticle formulation, or solid dispersion) orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and Evaluation of a Self-Microemulsifying Drug Delivery System of Raloxifene with Improved Solubility and Oral Bioavailability [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in Morusinol Studies
Welcome to the technical support center for researchers working with Morusinol. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments and address potential inconsistencies in your results.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your research with this compound.
Question 1: Why am I observing lower-than-expected or no bioactivity with my this compound sample?
Possible Causes and Solutions:
-
Sample Purity and Integrity: The purity of your this compound sample is critical. Impurities from the extraction and purification process can interfere with its biological activity.
-
Troubleshooting Step: Verify the purity of your this compound sample using techniques like High-Performance Liquid Chromatography (HPLC). Compare your results with published data or a certified reference standard if available.
-
-
Solubility Issues: this compound has low aqueous solubility. If not properly dissolved, the actual concentration in your assay will be lower than intended, leading to reduced or no effect.
-
Troubleshooting Step: Prepare a stock solution in an appropriate organic solvent like DMSO. For cell-based assays, ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of your DMSO stock solution in the aqueous buffer or medium just before use to prevent precipitation.
-
-
Compound Degradation: this compound, like many natural flavonoids, can be sensitive to light, temperature, and pH, leading to degradation and loss of activity.
-
Troubleshooting Step: Store your this compound powder at -20°C or -80°C, protected from light. Aliquot your stock solution to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Incorrect Cell Model or Assay Conditions: The observed bioactivity of this compound can be highly dependent on the cell line and the specific assay conditions used.
-
Troubleshooting Step: Carefully review the literature to select a cell line known to be responsive to this compound for your specific research question. Optimize assay parameters such as cell seeding density, treatment duration, and the concentration range of this compound.
-
Question 2: I am seeing significant variability in my results between experiments. What could be the cause?
Possible Causes and Solutions:
-
Inconsistent this compound Preparation: Variability in the preparation of the this compound working solution can lead to inconsistent concentrations between experiments.
-
Troubleshooting Step: Standardize your protocol for preparing this compound solutions. Always use the same solvent and follow a consistent procedure for dilution.
-
-
Cell Passage Number and Health: The passage number of your cell line can affect its phenotype and responsiveness to treatment. Cellular stress or contamination can also introduce variability.
-
Troubleshooting Step: Use cells within a consistent and low passage number range for all experiments. Regularly check your cells for mycoplasma contamination. Ensure consistent cell seeding densities and confluency at the time of treatment.
-
-
Assay-Specific Variability: Different assays have inherent variabilities. For example, in cell viability assays, the incubation time with the reagent can be a critical factor.
-
Troubleshooting Step: Strictly adhere to a standardized protocol for each assay. Include appropriate positive and negative controls in every experiment to monitor for consistency.
-
Question 3: My results with this compound on a specific signaling pathway are different from published findings. Why?
Possible Causes and Solutions:
-
Differences in Experimental Conditions: Minor variations in experimental protocols can lead to different outcomes in signaling pathway studies.
-
Troubleshooting Step: Carefully compare your protocol with the published study. Pay close attention to the this compound concentration, treatment duration, cell line, and the specific antibodies used for Western blotting or other detection methods.
-
-
Cellular Context: The activation state of a signaling pathway can vary between different cell lines or even in the same cell line under different culture conditions.
-
Troubleshooting Step: Confirm the baseline activity of the signaling pathway of interest in your specific cell model. The effect of this compound may be more pronounced in cells where the pathway is basally active or has been stimulated.
-
-
Antibody Specificity and Performance: The quality and specificity of antibodies used to detect signaling proteins are crucial for reliable results.
-
Troubleshooting Step: Validate your antibodies to ensure they are specific for the target protein and its phosphorylated form (if applicable). Include appropriate controls, such as lysates from stimulated or inhibited cells, to confirm antibody performance.
-
Frequently Asked Questions (FAQs)
-
What is the recommended solvent for dissolving this compound? this compound is poorly soluble in water. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent to prepare stock solutions.
-
How should I store my this compound samples? Store solid this compound at -20°C or below, protected from light. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.
-
What is a typical effective concentration range for this compound in cell culture experiments? The effective concentration of this compound can vary significantly depending on the cell line and the biological effect being studied. Based on published literature, concentrations ranging from 5 µM to 80 µM have been reported to elicit biological effects.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
Is this compound light-sensitive? Yes, as a flavonoid, this compound is potentially sensitive to light. It is advisable to protect this compound solutions from light during storage and experiments.[3]
Data Presentation
Table 1: Reported In Vitro Efficacies of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration (IC50) | Reference |
| SK-HEP-1 | Liver Cancer | MTT Assay | Proliferation Inhibition | 20 µM | [1] |
| Human Melanoma Cells | Melanoma | MTT Assay | Proliferation Inhibition | Not specified | [4][5] |
| Colorectal Cancer Cells | Colorectal Cancer | Not specified | Proliferation Suppression | Not specified | |
| FL83B (Normal Cells) | Normal Liver Cells | MTT Assay | Proliferation Inhibition | 80 µM | [1] |
Table 2: Reported Effects of this compound on Platelet Aggregation
| Inducer | Assay | Endpoint | Concentration Range | Inhibition (%) | Reference |
| Collagen | TXB2 Formation | Inhibition | 5, 10, 30 µg/mL | 32.1, 42.0, 99.0 | [2][6] |
| Arachidonic Acid | TXB2 Formation | Inhibition | 5, 10, 30 µg/mL | 8.0, 24.1, 29.2 | [2][6] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Analysis of Protein Expression by Western Blotting
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Key signaling pathways modulated by this compound in cancer cells.[1][4]
Caption: this compound's inhibitory effect on platelet aggregation signaling.[7]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Bot Verification [ijbr.com.pk]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
Technical Support Center: Optimizing HPLC Conditions for Morusinol Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of Morusinol. The following information is designed to offer troubleshooting assistance and answer frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound analysis?
A2: For this compound, a prenylated flavonoid, a reversed-phase HPLC method using a C18 column is a common and effective starting point. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with an acidic modifier) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation of flavonoids.[1][2]
Q2: What is the recommended detection wavelength for this compound?
Q3: How can I improve the peak shape for this compound?
A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. For prenylated flavonoids like this compound, which may contain acidic phenolic hydroxyl groups, adding an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol (B1196071) groups on the column, leading to sharper, more symmetrical peaks.[1] Other factors to consider are column overload, extra-column volume, and the use of a base-deactivated column.
Q4: My this compound retention time is shifting between injections. What could be the cause?
A4: Retention time variability can stem from several sources. Common causes include inadequate column equilibration between gradient runs, fluctuations in column temperature, and changes in mobile phase composition due to evaporation of the organic solvent.[2] Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, use a column oven to maintain a consistent temperature, and prepare fresh mobile phase daily, keeping it well-sealed.
Q5: What are the best practices for preparing a this compound sample from Morus alba root bark for HPLC analysis?
A5: Effective extraction and sample clean-up are crucial for accurate analysis. A common procedure involves the extraction of the ground plant material with a solvent such as methanol (B129727) or a methanol-water mixture, often aided by ultrasonication or Soxhlet extraction.[3] The crude extract should then be filtered to remove particulate matter. For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering compounds and enrich the flavonoid fraction.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | - Injection issue (e.g., air bubble in syringe, incorrect injection volume).- this compound degradation.- Insufficient sample concentration.- Detector issue (e.g., lamp off, incorrect wavelength). | - Inspect the autosampler/manual injector for proper operation.- Prepare fresh samples and standards to check for degradation.- Concentrate the sample or inject a larger volume (be mindful of potential overload).- Verify detector settings and lamp status. |
| Peak Tailing | - Secondary interactions with the stationary phase (silanol activity).- Column overload.- Extra-column dead volume.- Inappropriate mobile phase pH. | - Add 0.1% formic acid or acetic acid to the mobile phase.- Use a base-deactivated (end-capped) C18 column.- Reduce the sample concentration or injection volume.- Minimize the length and internal diameter of tubing between the column and detector.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound's phenolic groups. |
| Peak Fronting | - Sample solvent stronger than the mobile phase.- Column overload.- Column collapse or void. | - Dissolve the sample in the initial mobile phase or a weaker solvent.- Dilute the sample.- Replace the column if a void is suspected. |
| Split Peaks | - Partially blocked column frit.- Channeling in the column packing bed.- Co-elution with an interfering compound. | - Reverse-flush the column (disconnect from the detector first).- If the problem persists, replace the column.- Optimize the mobile phase gradient or composition to improve resolution. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.- Contaminated mobile phase or HPLC system.- Insufficient mobile phase mixing.- Detector lamp aging. | - Degas the mobile phase thoroughly.- Purge the pump and detector.- Use high-purity HPLC-grade solvents and freshly prepared mobile phase.- Ensure proper mixing of mobile phase components.- Replace the detector lamp if necessary. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuating column temperature.- Changes in mobile phase composition.- Pump malfunction (inconsistent flow rate). | - Increase the column equilibration time between runs (at least 10 column volumes).- Use a column oven for stable temperature control.- Prepare fresh mobile phase daily and keep reservoirs covered.- Check the pump for leaks and perform a flow rate calibration. |
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) % B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm (or the determined λmax for this compound)
-
Injection Volume: 10 µL
Sample Preparation from Morus alba Root Bark
-
Grinding: Grind the dried root bark into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered sample into a flask.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more.
-
Combine the supernatants.
-
-
Filtration: Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
Table 1: Typical HPLC Parameters for Flavonoid Analysis in Morus Species
| Parameter | Recommended Conditions |
| Column Type | C18, C8 |
| Column Dimensions | 150-250 mm length, 4.6 mm I.D., 3-5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | 254 nm, 265 nm, 280 nm, 320 nm (PDA recommended) |
Visualizations
References
Technical Support Center: Navigating Autofluorescence in Morusinol Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing autofluorescence in imaging studies involving Morusinol. Autofluorescence, the natural emission of light by biological samples, can often mask the specific signal of interest, leading to challenges in data interpretation. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high-quality, reliable imaging results.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a significant issue in this compound imaging?
A1: Autofluorescence is the inherent fluorescence emitted by various molecules within cells and tissues when excited by light.[1] Common sources include endogenous fluorophores like collagen, elastin (B1584352), NADH, and flavins.[2] When studying compounds like this compound, which as a flavonoid may possess intrinsic fluorescent properties, it is crucial to distinguish its signal from this background noise to ensure accurate localization and quantification.[3]
Q2: What are the primary sources of autofluorescence to consider in a typical cell or tissue imaging experiment?
A2: Autofluorescence can originate from several sources:
-
Endogenous Cellular Components: Molecules like NAD(P)H, flavins, and lipofuscin are naturally fluorescent.[2]
-
Extracellular Matrix: Proteins such as collagen and elastin are major contributors to autofluorescence, particularly in tissue samples.[4]
-
Fixation Methods: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by cross-linking proteins.[4][5]
-
Cell Culture Media: Some components in cell culture media, such as phenol (B47542) red and riboflavin, can be fluorescent.
-
The Compound Itself: this compound, as a flavonoid, may exhibit inherent fluorescence that contributes to the overall signal.[3]
Q3: How can I determine if this compound itself is autofluorescent under my experimental conditions?
A3: It is essential to empirically determine the fluorescent properties of this compound in your experimental setup. A simple control experiment involves preparing a slide with only this compound in your imaging buffer and acquiring an image using the same settings (laser lines, filters, exposure time) as your main experiment. If a signal is detected, this confirms that this compound is autofluorescent under these conditions.
Q4: What are the initial steps to minimize autofluorescence in my this compound imaging experiments?
A4: Several key strategies can be implemented during experimental design and execution:
-
Optimize Sample Preparation: If working with tissues, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which are a source of heme-related autofluorescence.[5]
-
Choose the Right Fixative: Consider using non-aldehyde fixatives like ice-cold methanol (B129727) or ethanol, which tend to induce less autofluorescence than formaldehyde or glutaraldehyde.[3] If aldehyde fixation is necessary, use the lowest concentration and shortest incubation time required.
-
Select Appropriate Fluorophores: If using additional fluorescent labels, choose probes that are spectrally well-separated from the expected autofluorescence. Far-red and near-infrared dyes are often good choices as endogenous autofluorescence is typically weaker in this region of the spectrum.[6]
-
Use High-Quality Reagents and Materials: Ensure that all reagents, including mounting media and immersion oil, are specified as low-fluorescence or fluorescence-free.[7]
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging studies and provides a structured approach to problem-solving.
Problem 1: High background fluorescence obscuring the this compound signal.
Logical Workflow for Troubleshooting High Background Fluorescence
References
- 1. Autofluorescence in Plants [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Morusin as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Extracted from Morus alba Inhibits Cell Proliferation and Induces Autophagy via FOXO3a Nuclear Accumulation-Mediated Cholesterol Biosynthesis Obstruction in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Morusinol Experiments: A Guide to Selecting the Appropriate Negative Control
Welcome to the technical support center for Morusinol experimentation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to ensure the rigorous and accurate design of experiments involving this compound. A critical aspect of any robust experimental design is the selection of an appropriate negative control. This guide will walk you through the key considerations, protocols, and validation strategies for choosing the right negative control for your this compound studies.
Frequently Asked Questions (FAQs)
Q1: Why is a negative control essential in my this compound experiment?
A negative control is fundamental to experimental validity. It serves as a baseline to demonstrate that the observed effects are specifically due to this compound and not other factors.[1][2] Without a proper negative control, it is impossible to rule out false positives that may arise from the experimental conditions, the vehicle used to dissolve this compound, or other off-target effects.[2]
Q2: What is the most basic negative control I should use?
The most fundamental negative control is the vehicle control .[3][4] this compound is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) or carboxymethyl cellulose (B213188) (CMC) before being added to a cell culture or administered in vivo.[3][5] The vehicle control consists of treating a sample with the exact same concentration of the solvent used for this compound, but without this compound itself. This accounts for any potential effects of the solvent on the experimental system.[4]
Q3: Are there more sophisticated negative controls than a vehicle control for this compound experiments?
Yes. While a vehicle control is essential, a more rigorous approach involves using a structurally similar, inactive compound . This type of control helps to demonstrate that the observed biological activity is due to the specific chemical structure of this compound and not just a general effect of introducing a flavonoid-like molecule into the system.
Based on structure-activity relationship studies of compounds from the Morus genus, potential candidates for an inactive control for certain bioassays could include compounds like Kuwanon C , Morusin , or Cyclomorusin .[6] For instance, in a study on acetylcholinesterase inhibition, this compound, Kuwanon C, Morusin, and Cyclomorusin were all found to be inactive, while other structurally related flavonoids showed activity.[6] The suitability of these as negative controls would depend on the specific biological activity being investigated, and they would need to be validated as inactive in your particular assay system.
Q4: How do I choose between different potential negative controls?
The choice of negative control depends on the specific research question and the experimental system.
-
For initial screening and routine experiments: A vehicle control is often sufficient.
-
For mechanism-of-action studies or when high specificity is required: A structurally similar, inactive compound is highly recommended.
-
If a known inactive analog is not available: Using a compound from the same chemical class (flavonoid) that is known to not have the effect you are studying can be an alternative.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in the vehicle control. | The solvent (e.g., DMSO) concentration is too high and causing cellular stress or other non-specific effects. | Reduce the final concentration of the solvent in your experiment. Ensure the same low concentration is used for both the this compound-treated and vehicle control groups. |
| The "inactive" structural analog shows some activity. | The chosen analog may not be truly inactive in your specific assay system or at the concentration used. | Test a range of concentrations of the analog to confirm its lack of activity. If it consistently shows an effect, you will need to identify a different compound. Consult literature on structure-activity relationships for alternative candidates.[6] |
| Variability between replicate negative controls. | Inconsistent pipetting, cell seeding density, or reagent addition. | Ensure meticulous and consistent experimental technique. Use calibrated pipettes and ensure uniform cell densities in all wells. |
Data Presentation: Comparison of Negative Control Options
| Control Type | Purpose | Advantages | Disadvantages |
| Vehicle Control | To account for the effects of the solvent used to dissolve this compound.[3][4] | Simple to prepare and universally applicable. | Does not control for off-target effects of a flavonoid-like molecule. |
| Structurally Similar, Inactive Compound | To demonstrate the specificity of this compound's action is due to its unique structure. | Provides a higher level of confidence in the specificity of the results. | May be difficult to identify and obtain. Requires validation to confirm its inactivity in the specific assay.[6] |
| Untreated Control | To establish a baseline of the biological system without any treatment. | Provides a true baseline of the system's behavior. | Does not account for any effects of the vehicle. |
Experimental Protocols
Protocol 1: Validating a Putative Inactive Structural Analog in a Cell Proliferation Assay
This protocol outlines the steps to validate a compound, such as Kuwanon C, as a negative control for a this compound-induced anti-proliferation experiment.
1. Cell Culture and Seeding:
- Culture your target cancer cell line (e.g., melanoma or colorectal cancer cells) in the appropriate medium.
- Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
2. Compound Preparation:
- Prepare stock solutions of this compound and the putative negative control (e.g., Kuwanon C) in DMSO.
- Prepare a series of dilutions for both compounds in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
3. Treatment:
- Treat the cells with:
- Vehicle control (medium with the same final DMSO concentration).
- A range of concentrations of this compound (to establish a dose-response curve).
- A range of concentrations of the putative negative control (at and above the highest concentration of this compound used).
- Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
4. Cell Proliferation Assay:
- Perform a cell proliferation assay, such as the MTT or WST-1 assay, according to the manufacturer's instructions.
5. Data Analysis:
- Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
- Normalize the data to the vehicle control.
- Validation criteria: The putative negative control should not show a significant reduction in cell proliferation at the concentrations tested, while this compound should exhibit a clear dose-dependent inhibition.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol is for assessing the effect of this compound on collagen-induced platelet aggregation.
1. Preparation of Platelet-Rich Plasma (PRP):
- Collect fresh whole blood from a healthy donor into a tube containing 3.8% sodium citrate.[7]
- Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.[8]
- Carefully collect the upper PRP layer.
2. Platelet Count Adjustment:
- Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP) to a standardized concentration (e.g., 3 x 10^8 platelets/mL).[8] PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
3. Aggregation Measurement:
- Pre-warm the PRP samples to 37°C.
- Add the vehicle control (e.g., DMSO) or different concentrations of this compound to the PRP and incubate for a short period (e.g., 5 minutes).[8]
- Place the samples in a platelet aggregometer.
- Add a platelet agonist, such as collagen (e.g., 2 µg/mL), to induce aggregation.[7][9]
- Record the change in light transmittance for 5-10 minutes.[8]
4. Data Analysis:
- The maximum percentage of platelet aggregation is calculated from the aggregation curve.
- The inhibitory effect of this compound is determined by comparing the aggregation in its presence to that of the vehicle control.
Mandatory Visualizations
Caption: Decision workflow for selecting an appropriate negative control.
References
- 1. Morusin as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structure–activity relationship review of the main bioactive constituents of Morus genus plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variation of Morusinol extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common challenge of batch-to-batch variation in Morusinol extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it sourced from?
This compound is a prenylated flavonoid, a type of natural organic compound, primarily isolated from the root bark of Morus alba L. (white mulberry). It is recognized for a variety of biological activities, including anti-inflammatory, anti-thrombotic, and anti-cancer effects.
Q2: What are the primary causes of batch-to-batch variation in this compound extracts?
Batch-to-batch variability in this compound extracts is a significant issue that can arise from several factors:
-
Raw Material Sourcing: The geographical location, climate, soil conditions, and cultivation practices of the Morus alba plants can significantly impact the concentration of this compound.
-
Harvesting Time: The developmental stage of the plant at the time of harvest affects the phytochemical profile, including the this compound content.
-
Post-Harvest Processing: The methods used for drying and storing the root bark can lead to the degradation of active compounds.
-
Extraction Method: Variations in the choice of solvent, temperature, extraction time, and solvent-to-solid ratio can dramatically influence the yield and purity of the extracted this compound.[1][2]
Q3: How can I standardize my this compound extracts to minimize variability?
Standardization is crucial for obtaining reproducible experimental results. It involves implementing stringent quality control measures throughout the production process:
-
Raw Material Qualification: Source Morus alba root bark from a single, reputable supplier who can provide a detailed Certificate of Analysis (CoA).
-
Standardized Extraction Protocol: Adhere strictly to a validated extraction and purification protocol for every batch.
-
Analytical Characterization: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the this compound content in each batch.
-
Bioactivity Confirmation: Conduct in vitro bioassays to confirm the consistent biological activity of each extract batch.
Q4: What information should I look for in a Certificate of Analysis (CoA) for a this compound extract?
A comprehensive CoA from a supplier is a critical quality document. It should include the following information:
-
Product Identification: Name (this compound), CAS Number (62949-93-3), and molecular formula (C₂₅H₂₆O₇).
-
Physical Properties: Appearance, color, and solubility.
-
Purity: The percentage purity of this compound, typically determined by HPLC (>98% is common for purified compounds).
-
Identity Confirmation: Data from analytical methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Residual Solvents: Information on the levels of any solvents used during extraction and purification.
-
Storage Conditions: Recommended storage temperature and conditions to ensure stability.[3]
Data Presentation: Quantifying Variability
While specific data on this compound batch-to-batch variation is not extensively published, studies on other flavonoids from Morus alba provide a strong indication of the potential variability. The following tables summarize the observed quantitative variations in flavonoid content from different sources and batches. This data highlights the necessity of rigorous quality control for your this compound extracts.
Table 1: Variation of Flavonoid Content in Morus alba Leaf Extracts from Different Regions
| Flavonoid | Content Range (mg/g of extract) | Average Content (mg/g of extract) |
| Rutin | 0.68 - 12.7 | 3.1 |
| Isoquercitrin | 0.69 - 9.86 | 5.68 |
| Astragalin | 0.05 - 3.55 | 2.4 |
| Total Flavonols | 1.72 - 25.82 | 9.52 |
Data adapted from a study analyzing Morus alba leaves collected from various regions, demonstrating significant geographical influence on phytochemical content.
Table 2: Comparison of Total Flavonoid Content in Different Varieties of Morus alba Leaves
| Morus alba Variety | Total Flavonoid Content (mg/g of dried leaves) |
| Cheong Su | 12.98 ± 1.12 |
| Daedang | 10.55 ± 0.98 |
| Suwon | 9.87 ± 0.85 |
| Gwasang No. 2 | 8.99 ± 0.76 |
| Cheongil | 7.48 ± 0.65 |
This table illustrates that the genetic variety of the plant is a significant source of variation in flavonoid content.
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Morus alba Root Bark
This protocol provides a general methodology for the extraction and isolation of this compound. Optimization may be required based on the specific characteristics of your starting material.
-
Preparation of Plant Material:
-
Obtain dried root bark of Morus alba.
-
Grind the root bark into a fine powder (approximately 40-60 mesh).
-
-
Extraction:
-
Macerate the powdered root bark in 80% aqueous methanol (B129727) (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the methanolic extracts.
-
-
Solvent Partitioning:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Suspend the crude residue in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This compound is expected to be enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the dried ethyl acetate fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
Combine the this compound-rich fractions and further purify using preparative HPLC on a C18 column with a mobile phase of methanol and water to yield purified this compound.
-
Protocol 2: HPLC-UV Method for Quantification of this compound
This protocol outlines a general HPLC-UV method for the quantitative analysis of this compound in your extracts. Method validation is essential for ensuring accurate and reliable results.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is typically effective. The gradient can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 265 nm).
-
Quantification: Create a calibration curve using a certified this compound reference standard at various concentrations. The concentration of this compound in the extract samples can be determined from this calibration curve.
Troubleshooting Guide
Problem 1: Low Yield of this compound in the Crude Extract
-
Possible Cause:
-
Poor Quality of Raw Material: The this compound content in the root bark may be inherently low due to factors like harvesting time or geographical source.
-
Inefficient Extraction: The solvent, temperature, or duration of the extraction may not be optimal.
-
-
Solution:
-
Verify Raw Material: If possible, obtain a CoA for your plant material or analyze a small sample to confirm the presence of this compound.
-
Optimize Extraction Parameters:
-
Solvent: Ensure the use of a polar solvent like methanol or a high-percentage ethanol (B145695) solution.
-
Temperature: While gentle heating can improve efficiency, avoid temperatures above 60°C to prevent degradation.
-
Time: Ensure sufficient extraction time (e.g., multiple extractions over several hours).
-
-
Problem 2: Inconsistent Bioactivity Despite Similar this compound Concentration
-
Possible Cause:
-
Presence of Interfering Compounds: Other compounds in the extract may have synergistic or antagonistic effects on the bioassay.
-
Improper Sample Preparation: The extract may not be completely dissolved in the assay medium, or the final concentration may be inaccurate.
-
Assay Variability: Inherent variability in the biological assay itself.
-
-
Solution:
-
Analyze Phytochemical Profile: Use techniques like LC-MS to identify other major components in your extract that might interfere with the bioassay.
-
Ensure Complete Solubilization: Use appropriate solvents (like DMSO for stock solutions) and ensure the final concentration in the assay medium is below the solvent's toxicity threshold.
-
Standardize Bioassay Protocol: Minimize experimental variability by using consistent cell line passages, reagent concentrations, and incubation times. Include positive and negative controls in every experiment.
-
Problem 3: Poor Peak Shape or Resolution in HPLC Analysis
-
Possible Cause:
-
Column Overload: Injecting a too concentrated sample.
-
Inappropriate Mobile Phase: The pH or solvent composition may not be optimal for this compound.
-
Column Degradation: The HPLC column may be old or contaminated.
-
-
Solution:
-
Dilute Sample: Dilute the extract before injection.
-
Optimize Mobile Phase: Adjust the pH of the mobile phase (e.g., with 0.1% formic acid) or modify the gradient profile.
-
Replace or Clean Column: Flush the column with a strong solvent or replace it if it's at the end of its lifespan.
-
Mandatory Visualizations
Below are diagrams illustrating key signaling pathways affected by this compound and a general workflow for quality control.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
References
Validation & Comparative
A Comparative Analysis of Morusinol and Other Prominent Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Morusinol, a flavonoid derived from Morus alba (white mulberry), against three other well-researched flavonoids: Quercetin, Kaempferol (B1673270), and Myricetin (B1677590). The comparison focuses on their anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Comparative Data on Biological Activities
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of this compound, Quercetin, Kaempferol, and Myricetin. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological process by 50%. Lower IC50 values indicate greater potency.
Anticancer Activity
The cytotoxic effects of these flavonoids have been evaluated against various cancer cell lines. The IC50 values provide a direct comparison of their potency in inhibiting cancer cell proliferation.
| Flavonoid | Cell Line | IC50 (µM) | Reference |
| This compound | SK-HEP-1 (Liver Cancer) | 20 | [1] |
| THP-1 (Human Monocytic Leukemia) | 4.3 | [2] | |
| Quercetin | A549 (Lung Cancer) | 5.14 (72h) | [3] |
| H69 (Lung Cancer) | 9.18 (72h) | [3] | |
| MCF-7 (Breast Cancer) | 73 (48h) | [4] | |
| MDA-MB-231 (Breast Cancer) | 85 (48h) | [4] | |
| Caco-2 (Colorectal Cancer) | 35 | [5] | |
| SW620 (Colorectal Cancer) | 20 | [5] | |
| HL-60 (Promyelocytic Leukemia) | 7.7 (96h) | [6] | |
| Kaempferol | MDA-MB-231 (Breast Cancer) | 43 (72h) | [7] |
| Huh7 (Liver Cancer) | 4.75 | [8] | |
| HCT-8 (Colorectal Cancer) | 177.78 | [8] | |
| LNCaP (Prostate Cancer) | 28.8 | [9] | |
| PC-3 (Prostate Cancer) | 58.3 | [9] | |
| Myricetin | HT-29 (Colorectal Cancer) | 47.6 | [10] |
| Caco-2 (Colorectal Cancer) | 88.4 | [10] | |
| MDA-MB-231 (Breast Cancer) | 114.75 (72h) | [10] | |
| HeLa (Cervical Cancer) | 22.70 µg/mL | [11] | |
| T47D (Breast Cancer) | 51.43 µg/mL | [11] | |
| MCF-7 (Breast Cancer) | 54 | [12] |
Anti-inflammatory Activity
The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory mediators like nitric oxide (NO) and thromboxane (B8750289) B2 (TXB2).
| Flavonoid | Assay | IC50 | Reference |
| This compound | Inhibition of collagen-induced TXB2 formation | 32.1% inhibition at 5 µg/mL, 42.0% at 10 µg/mL, 99.0% at 30 µg/mL | [13] |
| Quercetin | Inhibition of LPS-induced NO production in RAW 264.7 cells | 12.0 µM | [14] |
| Kaempferol | Inhibition of LPS-induced NO production in RAW 264.7 cells | Data not available in a comparable format | |
| Myricetin | Inhibition of LPS-induced NO production in RAW 264.7 cells | Data not available in a comparable format |
Note: Direct comparison of anti-inflammatory activity is challenging due to different assay methods.
Antioxidant Activity
The antioxidant capacity is commonly determined using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Flavonoid | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) | Reference |
| This compound | Data not available | Data not available | |
| Quercetin | 2.6 - 26.94 | 1.1 - 8.5 | [15] |
| Kaempferol | ~49.64 | Data not available | [16] |
| Myricetin | 4.68 | 16.78 | [14] |
Signaling Pathways and Mechanisms of Action
The biological activities of these flavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound
This compound has been shown to exert its anticancer effects by targeting the Ras/MEK/ERK signaling pathway . This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is common in many cancers. This compound inhibits the phosphorylation of MEK and ERK, leading to the suppression of this signaling cascade.[1]
Quercetin
Quercetin's anticancer and anti-inflammatory effects are mediated through multiple pathways, including the PI3K/Akt, MAPK, and NF-κB signaling pathways . It can induce apoptosis, inhibit cell proliferation, and reduce the production of inflammatory cytokines by modulating these key cellular processes.[2][17][18] Its antioxidant mechanism involves the donation of an electron to neutralize free radicals.[17][19][20][21]
Kaempferol
Kaempferol exhibits its biological activities through the modulation of several signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways . By targeting these pathways, Kaempferol can induce apoptosis and autophagy in cancer cells and reduce inflammation.[4][10][22]
Myricetin
Myricetin's anticancer and anti-inflammatory effects are linked to its ability to modulate signaling pathways such as PI3K/Akt/mTOR and NF-κB . It can induce apoptosis and autophagy and suppress inflammatory responses by inhibiting these pathways.[11][20][22] Myricetin's antioxidant activity is attributed to its capacity to scavenge reactive oxygen species and chelate metal ions.[15]
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of the flavonoid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plate is incubated for 3-4 hours to allow the formazan crystals to form.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
DPPH Radical Scavenging Assay
The DPPH assay is a common antioxidant assay. DPPH is a stable free radical that, when it reacts with an antioxidant, is reduced, leading to a color change from purple to yellow.
-
Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Reaction: Various concentrations of the flavonoid are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant). The IC50 value is then determined.
Western Blotting for Signaling Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to analyze the expression and phosphorylation status of proteins in signaling pathways.
-
Protein Extraction: Cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest.
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and binds to the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
Analysis: The signal is captured, and the protein bands are analyzed to determine the expression level of the target protein.
Conclusion
This compound, Quercetin, Kaempferol, and Myricetin all demonstrate significant potential as anticancer, anti-inflammatory, and antioxidant agents. While Quercetin, Kaempferol, and Myricetin are well-characterized, with a large body of quantitative data available, this compound is a promising flavonoid with demonstrated potent anticancer activity. The available data suggests that this compound's potency against certain cancer cell lines is comparable to or even exceeds that of the other flavonoids in specific contexts. However, further quantitative studies are needed to fully elucidate its comparative efficacy in anti-inflammatory and antioxidant assays. The diverse mechanisms of action, targeting key signaling pathways, highlight the potential of these flavonoids for the development of novel therapeutic strategies. This guide serves as a foundational resource for researchers to compare these compounds and inform future investigations.
References
- 1. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myricetin inhibits TNF-α-induced inflammation in A549 cells via the SIRT1/NF-κB pathway [pubmed.ncbi.nlm.nih.gov]
- 9. Unlocking the Pharmacological Potential of Myricetin Against Various Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-Induced Phospho-Regulatory Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Reduction potentials of flavonoid and model phenoxyl radicals. Which ring in flavonoids is responsible for antioxidant activity? - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. The Flow of the Redox Energy in Quercetin during Its Antioxidant Activity in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Flow of the Redox Energy in Quercetin during Its Antioxidant Activity in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway | Anticancer Research [ar.iiarjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. Synergistic effect of kaempferol and 5‑fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 22. Myricetin: targeting signaling networks in cancer and its implication in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Morusinol vs. Resveratrol: A Comparative Analysis of Bioactivity
Introduction
In the landscape of natural product research, flavonoids and stilbenoids represent two prominent classes of polyphenols revered for their diverse and potent biological activities. This guide provides a comparative analysis of morusinol, a prenylated flavonoid predominantly isolated from the root bark of Morus alba (white mulberry), and resveratrol (B1683913), a well-studied stilbenoid found in grapes, berries, and peanuts.[1][2] Both compounds have garnered significant attention for their therapeutic potential, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[2][3][4][5] This document aims to offer an objective comparison of their bioactivities, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to serve as a valuable resource for researchers, scientists, and drug development professionals.
Comparative Anticancer Activity
Both this compound and resveratrol have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[6][7] Their mechanisms of action often involve inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting key signaling pathways crucial for cancer cell proliferation, migration, and survival.[3][6][8]
This compound has shown potent activity against liver and melanoma cancer cells.[5][6] Its anticancer effects are attributed to the induction of autophagy, G2/M phase cell cycle arrest, and the suppression of cell migration and invasion.[6][9] Mechanistically, this compound has been found to target the Ras/MEK/ERK signaling cascade and promote the degradation of CHK1, a vital protein for genomic stability, via the ubiquitin-proteasome pathway.[5][6]
Resveratrol exhibits broad-spectrum anticancer properties, affecting all stages of carcinogenesis from initiation to progression.[3][7] It modulates numerous signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, and inhibits enzymes like cyclooxygenase-2 (COX-2) involved in tumor promotion.[3][8] Resveratrol can induce cell cycle arrest, typically at the G1 or G2/M phases, and trigger apoptosis through the modulation of Bcl-2 family proteins.[7][8]
Data Presentation: Anticancer Potency (IC₅₀)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and resveratrol against various cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| This compound | SK-HEP-1 | Liver Carcinoma | 20 | [6][9] |
| Resveratrol | HepG2 | Hepatocellular Carcinoma | 57.4 | [8] |
| Resveratrol | MCF-7 | Breast Cancer | ~25-50 (Dose-dependent effects noted) | [7] |
| Resveratrol | DU-145 | Prostate Cancer | ~50-100 (Dose-dependent effects noted) | [7] |
| Resveratrol | A549 | Lung Cancer | ~50-100 (Dose-dependent effects noted) | [7] |
Note: Direct comparative studies under identical experimental conditions are limited. IC₅₀ values can vary based on the specific assay, cell density, and exposure time.
Signaling Pathway Visualization
The diagrams below illustrate the distinct anticancer mechanisms of this compound and resveratrol.
References
- 1. Resveratrol: Health Benefits, Safety Information, Dosage, and More [webmd.com]
- 2. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Properties of Resveratrol: A Focus on Its Impact on Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular mechanisms of resveratrol as chemo and radiosensitizer in cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Morusinol and Quercetin
For Immediate Release
In the landscape of natural compounds with therapeutic potential, the flavonoids Morusinol and Quercetin have garnered attention for their anti-inflammatory properties. This guide offers a comprehensive comparison of their efficacy, drawing upon experimental data to provide researchers, scientists, and drug development professionals with a clear, evidence-based overview.
Executive Summary
Both this compound, a prenylated flavonoid found in Morus species, and Quercetin, a widely distributed plant flavonol, exhibit significant anti-inflammatory activities. They achieve this primarily through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. While Quercetin is extensively studied with a wealth of available data, research on this compound is emerging. This comparison synthesizes the current experimental evidence for both compounds.
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound and Quercetin on key inflammatory mediators. The data is primarily from studies involving lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, a standard in vitro model for inflammation research.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC₅₀ (µM) | Source |
| Morusin * | RAW 264.7 | LPS | 9.87 ± 0.59 | [1] |
| Quercetin | RAW 264.7 | LPS | 13.20 ± 2.00 | [1] |
| Quercetin | RAW 264.7 | LPS | ~10-20 | [2][3][4] |
*Note: Data for this compound is limited; this table includes data for Morusin, a structurally similar prenylated flavonoid from Morus alba, to provide a relevant comparison.[1]
Table 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α and IL-6)
| Compound | Cell Line | Stimulant | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Source |
| This compound | THP-1 | LPS + IFN-γ | 6.508 | Data not available | Data not available | [5] |
| Quercetin | RAW 264.7 | LPS | 25 | Not specified | Significant reduction | [4] |
| Quercetin | RAW 264.7 | LPS | 10, 25, 50 | Concentration-dependent reduction | Concentration-dependent reduction | [6] |
| Quercetin | RAW 264.7 | LPS | 1, 5, 10 | Concentration-dependent reduction | Concentration-dependent reduction | [3] |
Mechanistic Insights: Modulation of Signaling Pathways
Both this compound and Quercetin exert their anti-inflammatory effects by interfering with critical intracellular signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. Both compounds have been shown to inhibit this pathway.
-
This compound: While direct studies on this compound are limited, extracts of Morus alba containing prenylated flavonoids, including this compound, have been shown to suppress NF-κB activation.[7][8] This is likely achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
-
Quercetin: Quercetin's inhibition of the NF-κB pathway is well-documented. It prevents the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[9] This action effectively halts the transcription of NF-κB target genes, including those for iNOS, COX-2, TNF-α, and IL-6.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades like ERK, JNK, and p38, is another crucial regulator of inflammation.
-
This compound: The anti-inflammatory actions of Morus alba extracts are associated with the regulation of the MAPK pathway.[1] It is suggested that this compound, as a constituent, contributes to the inhibition of the phosphorylation of key MAPK proteins like p38, ERK, and JNK.
-
Quercetin: Quercetin has been demonstrated to inhibit the phosphorylation of ERK and p38 MAP kinases, but not JNK, in LPS-stimulated macrophages.[9] This selective inhibition contributes to its overall anti-inflammatory effect.
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to evaluate the anti-inflammatory effects of this compound and Quercetin.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Quercetin for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After cell treatment, the culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes).
-
The absorbance is measured at approximately 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
-
Culture supernatants are collected after treatment.
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines (e.g., TNF-α, IL-6) are used according to the manufacturer's instructions.
-
The absorbance is measured at the appropriate wavelength, and cytokine concentrations are calculated based on a standard curve.
Western Blot Analysis for Signaling Proteins
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Quercetin demonstrate notable anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. Quercetin is a well-characterized flavonoid with a large body of evidence supporting its efficacy. This compound, as a prenylated flavonoid, shows promise, with related compounds exhibiting potent inhibitory effects on inflammatory mediators. However, more direct, quantitative studies on isolated this compound are needed to fully elucidate its comparative efficacy against Quercetin. The experimental frameworks outlined here provide a basis for such future investigations, which will be crucial for the potential development of these natural compounds as therapeutic agents for inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory effects of mulberry (Morus alba L.) root bark and its active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunotoxicity and Anti-Inflammatory Characterizations of Prenylated Flavonoids—The Lipophilic 7-O-Terpenylated Wogonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-Inflammatory Mechanism of Morusinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory mechanism of Morusinol, a natural flavonoid derived from Morus alba, with other well-established anti-inflammatory agents. The focus is on the cross-validation of its mechanism of action, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry)[1][2][3]. Emerging research has highlighted its potential therapeutic effects, including antiplatelet, anti-thrombotic, and anti-cancer activities[1][4][5][6]. A significant area of investigation is its anti-inflammatory properties, primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[5][7]. This guide will delve into this mechanism, comparing it with a classic non-steroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241), and another natural compound known for its NF-κB inhibitory effects, Curcumin (B1669340).
Section 1: Mechanism of Action Comparison
The anti-inflammatory effects of this compound, Ibuprofen, and Curcumin are mediated through distinct molecular pathways. Understanding these differences is crucial for evaluating their therapeutic potential and specificity.
This compound: NF-κB Pathway Inhibition
This compound has been shown to exert its anti-inflammatory effects by targeting the NF-κB signaling cascade[5][7]. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[5][8]. This compound is reported to inhibit the nuclear translocation of NF-κB, thereby preventing the expression of these inflammatory mediators[7].
Ibuprofen: Cyclooxygenase (COX) Inhibition
Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes[9][10][11]. These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, fever, and inflammation[12][13]. By blocking COX activity, Ibuprofen reduces prostaglandin (B15479496) synthesis, leading to its analgesic, antipyretic, and anti-inflammatory effects[9][10]. Its action is upstream of the direct genetic regulation by transcription factors like NF-κB, although prostaglandins themselves can influence inflammatory signaling.
Curcumin: Multi-faceted NF-κB Inhibition
Curcumin, the active compound in turmeric, is a well-documented inhibitor of the NF-κB pathway[[“]][15]. Its inhibitory action is multi-targeted; it can directly inhibit the IKK complex, prevent the phosphorylation and degradation of IκBα, and block the nuclear translocation of the p65 subunit of NF-κB[15][16][17]. This comprehensive inhibition of the NF-κB pathway contributes to its potent anti-inflammatory properties[[“]].
Signaling Pathway Diagram
Caption: this compound's mechanism of NF-κB inhibition.
Section 2: Quantitative Data Comparison
The following tables summarize the experimental data on the inhibitory activities of this compound and its comparators.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound-related compounds | RAW 264.7 | 2.2 - 5.3 | [8] |
| Curcumin | RAW 264.7 | ~5 µM (~1.84 µg/mL) | [17] |
| Ibuprofen | - | Data not directly comparable (different mechanism) | - |
Table 2: Inhibition of NF-κB Activity
| Compound | Assay Method | Cell Line | Effective Concentration | Reference |
| Moracin O and P (from Morus alba) | NF-κB Luciferase Reporter | 4T1 | 3 nM | [18][19] |
| Curcumin | NF-κB DNA Binding | RAW 264.7 | IC50 >50 µM | [17] |
| Ibuprofen | - | - | Not a direct NF-κB inhibitor | - |
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and cross-validation.
Protocol 1: Griess Assay for Nitric Oxide (NO) Measurement
This protocol is used to quantify nitrite (B80452), a stable metabolite of NO, in cell culture supernatants as an indicator of iNOS activity.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours[20].
-
Treatment: Pre-treat the cells with various concentrations of this compound or comparator compounds for 1 hour.
-
Stimulation: Induce NO production by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light[20]. Measure the absorbance at 540 nm using a microplate reader[22].
-
Quantification: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite[20].
Workflow for Griess Assay
Caption: Workflow of the Griess assay for NO measurement.
Protocol 2: Western Blot for Phosphorylated IκBα
This method is used to assess the activation of the NF-κB pathway by detecting the phosphorylation of IκBα at Ser32, a key step preceding its degradation[23].
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer containing phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-IκBα (Ser32)[23]
-
Primary antibody: Mouse anti-total IκBα
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα (e.g., at a 1:1000 dilution) overnight at 4°C[23].
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total IκBα to normalize the results for protein loading.
Protocol 3: NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
LPS
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips, pre-treat with this compound, and stimulate with LPS for a defined period (e.g., 30-60 minutes)[24].
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Antibody Incubation: Incubate with the primary anti-p65 antibody for 1 hour at room temperature. After washing, incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark[24].
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope. In untreated cells, p65 staining will be predominantly cytoplasmic, while in LPS-stimulated cells, it will be concentrated in the nucleus. This compound treatment is expected to prevent this nuclear translocation[24].
Section 4: Conclusion
This compound presents a promising profile as a natural anti-inflammatory agent with a distinct mechanism of action centered on the inhibition of the NF-κB signaling pathway. Unlike the broad-spectrum enzyme inhibition of NSAIDs like Ibuprofen, this compound's targeted approach on a key inflammatory transcription factor may offer a more specific therapeutic intervention. Its mechanism shares similarities with Curcumin, another natural compound, suggesting a potential class of NF-κB-modulating phytochemicals.
The provided data and protocols offer a framework for the continued investigation and cross-validation of this compound's therapeutic potential. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and comparative performance against existing anti-inflammatory drugs.
References
- 1. koreascience.kr [koreascience.kr]
- 2. 2-(2,4-Dihydroxyphenyl)-5-hydroxy-3-(3-hydroxy-3-methylbutyl)-8,8-dimethyl-4H,8H-benzo(1,2-b:3,4-b')dipyran-4-one | C25H26O7 | CID 5481968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0030620) [hmdb.ca]
- 4. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morusin as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of anti-inflammatory activity of prenylated substances isolated from Morus alba and Morus nigra. | Semantic Scholar [semanticscholar.org]
- 8. Anti-inflammatory activities of compounds from twigs of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 12. ClinPGx [clinpgx.org]
- 13. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. nrf2activators.com [nrf2activators.com]
- 16. mdpi.com [mdpi.com]
- 17. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti‑inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nitric Oxide Griess Assay [bio-protocol.org]
- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 23. Phospho-IkappaB-alpha (Ser32) Antibody | Cell Signaling Technology [cellsignal.com]
- 24. pubs.acs.org [pubs.acs.org]
Independent Research Findings on Morusinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of independent research findings on Morusinol, a natural flavonoid isolated from the root bark of Morus alba. The following sections summarize key quantitative data, detail experimental methodologies, and visualize the signaling pathways implicated in this compound's therapeutic effects. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development, offering an objective overview of the current, independently generated data on this compound's biological activities.
Anti-Cancer Activity of this compound
This compound has been independently investigated for its anti-cancer properties across various cancer types, including melanoma, colorectal cancer, and liver cancer. The primary mechanisms of action identified are the induction of cell cycle arrest and apoptosis, as well as the inhibition of cell proliferation and metastasis.
Comparative Efficacy of this compound in Cancer Cell Lines
The following table summarizes the cytotoxic effects of this compound on different cancer cell lines as reported in independent studies. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Type | Cell Line | IC50 Value | Reference |
| Melanoma | A375 | 4.634 μM | [1] |
| Melanoma | MV3 | 9.7 μM | [1] |
| Liver Cancer | SK-HEP-1 | 20 μM | [2] |
In Vivo Tumor Growth Inhibition
In addition to in vitro studies, the anti-tumor effects of this compound have been evaluated in animal models. These studies provide evidence of this compound's potential to inhibit tumor growth in a living organism.
| Cancer Type | Animal Model | Treatment | Outcome | Reference |
| Melanoma | Xenograft Mice | This compound | Effectively inhibited the growth of melanoma xenografts. | [3][4] |
| Colorectal Cancer | Mice Models | This compound | Significantly impeded tumor growth. | [5] |
Anti-Platelet and Anti-Thrombotic Activity of this compound
This compound has demonstrated significant anti-platelet and anti-thrombotic activities in several independent studies. These effects suggest its potential as a therapeutic agent for cardiovascular diseases.
In Vitro and In Vivo Anti-Thrombotic Effects
The table below presents quantitative data from studies investigating the anti-thrombotic effects of this compound.
| Experimental Model | Parameter | This compound Concentration/Dosage | Result | Alternative/Control | Result | Reference |
| In Vitro Rabbit Platelets | Collagen-induced Thromboxane B2 (TXB2) formation | 5 µg/mL | 32.1% reduction | - | - | [4][6][7] |
| 10 µg/mL | 42.0% reduction | - | - | [4][6][7] | ||
| 30 µg/mL | 99.0% reduction | - | - | [4][6][7] | ||
| In Vitro Rabbit Platelets | Arachadonic acid-induced TXB2 formation | 5 µg/mL | 8.0% reduction | - | - | [4][6][7] |
| 10 µg/mL | 24.1% reduction | - | - | [4][6][7] | ||
| 30 µg/mL | 29.2% reduction | - | - | [4][6][7] | ||
| In Vivo Ferric Chloride (FeCl3)-induced thrombosis model | Time to occlusion | 20 mg/kg (oral) | 20.3 ± 5.0 min increase | Aspirin (20 mg/kg) | 6.8 ± 2.9 min increase | [4][7] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited research for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1000 cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL) is added to each well and incubated for a period to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1]
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with this compound or a control for a specified time.
-
Harvesting and Fixation: Cells are harvested, washed, and fixed in a solution like cold 70% ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][6]
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., CHK1, FOXO3a, SREBF2, p-MEK, p-ERK). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[8]
In Vivo Xenograft Tumor Model
This model is used to study the effect of a compound on tumor growth in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., NOD-Scid).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with this compound or a vehicle control, typically via oral gavage or intraperitoneal injection.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: The experiment is concluded when tumors in the control group reach a certain size, and the tumors are excised and weighed.[4][9]
Platelet Aggregation Assay
This assay measures the ability of a substance to inhibit platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation: Blood is drawn from a healthy donor and centrifuged at a low speed to obtain PRP.
-
Incubation: PRP is pre-incubated with different concentrations of this compound or a control.
-
Induction of Aggregation: A platelet agonist (e.g., collagen, arachidonic acid) is added to induce aggregation.
-
Measurement: Platelet aggregation is measured using a platelet aggregometer, which records the change in light transmission through the PRP sample as platelets aggregate.[7][10][11]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways that have been reported to be modulated by this compound in different cellular contexts.
Caption: this compound's anti-melanoma signaling pathway.
In melanoma cells, this compound promotes the degradation of CHK1 via the ubiquitin-proteasome system.[3][4] This leads to an accumulation of DNA damage, which in turn induces G0/G1 phase cell cycle arrest and apoptosis.[3][4]
Caption: this compound's colorectal cancer signaling pathway.
In colorectal cancer, this compound promotes the nuclear accumulation of FOXO3a.[5] This suppresses the transcription of SREBF2, a key regulator of cholesterol biosynthesis.[5] The resulting inhibition of cholesterol synthesis leads to a reduction in cell proliferation and the induction of autophagy.[5]
Caption: this compound's anti-liver cancer signaling pathway.
This compound exhibits anti-tumor activity in liver cancer by inducing autophagy and G2/M cell cycle arrest.[2] Furthermore, it inhibits cell invasion and migration by targeting the Ras/MEK/ERK signaling pathway.[2]
Caption: this compound's anti-platelet signaling pathway.
The anti-platelet effects of this compound are mediated through the inhibition of integrin αIIb/β3 activation.[12] This, in turn, regulates downstream signaling molecules including vasodilator-stimulated phosphoprotein (VASP), phosphatidylinositol-3 kinase (PI3K)/Akt, and glycogen (B147801) synthase kinase-3α/β (GSK-3α/β), ultimately leading to the inhibition of platelet aggregation.[12]
References
- 1. Morusin shows potent antitumor activity for melanoma through apoptosis induction and proliferation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound extracted from Morus alba induces cell cycle arrest and apoptosis via inhibition of DNA damage response in melanoma by CHK1 degradation through the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. koreascience.kr [koreascience.kr]
Evaluating the Synergistic Effects of Morusinol with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds to enhance the efficacy of conventional chemotherapy is a promising frontier in oncology research. Morusinol, a prenylated flavonoid isolated from the root bark of Morus alba, has demonstrated anticancer properties. This guide provides a comparative analysis of the synergistic effects of this compound when combined with various chemotherapy drugs, supported by available experimental data.
Quantitative Analysis of Synergistic Efficacy
The synergistic potential of this compound in combination with different chemotherapeutic agents has been evaluated in various cancer cell lines. The primary measure of synergy is the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of this compound with Chidamide (B1683975) in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines [1][2]
| Cell Line | Drug | IC50 (µM) (48h) | Combination Index (CI) | Outcome |
| SU-DHL-8 | This compound | 6.508[2] | < 1.0[1][2] | Synergism |
| Chidamide | 0.519[2] | |||
| SU-DHL-2 | This compound | 15.030[2] | Predominantly < 1.0[2] | Strong Synergism |
| Chidamide | Not specified | |||
| Farage | This compound | 22.540[2] | < 1.0[1] | Synergism |
| Chidamide | Not specified |
Table 2: Qualitative Synergistic Effects of this compound with Dacarbazine (B1669748) in Melanoma
| Cancer Type | Chemotherapy Drug | Observed Effect | In Vivo Efficacy | Reference |
| Melanoma | Dacarbazine (DTIC) | Increased sensitivity of melanoma cells to DTIC. | Effective inhibition of melanoma xenograft growth in vivo. | [3] |
No specific IC50 or CI values for the combination of this compound and Dacarbazine were available in the reviewed literature.
Table 3: Synergistic Effects of this compound with Other Chemotherapy Drugs
| Chemotherapy Drug | Cancer Type | Quantitative Data (IC50, CI) |
| Doxorubicin | Various | Data not available in the reviewed literature. |
| Cisplatin | Various | Data not available in the reviewed literature. |
| Paclitaxel | Various | Data not available in the reviewed literature. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's synergistic effects.
Cell Viability and Synergy Analysis (Chou-Talalay Method)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with this compound and the chemotherapeutic agent (e.g., Chidamide) alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values) over a range of concentrations.
-
MTT or CCK8 Assay: After a specified incubation period (e.g., 48 hours), cell viability is assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK8) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The synergistic effect of the combination is quantified by calculating the Combination Index (CI) using software like CompuSyn, based on the Chou-Talalay method.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells (e.g., DLBCL or melanoma) are subcutaneously injected into immunodeficient mice (e.g., NOD-Scid).
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy drug alone, and the combination of this compound and the chemotherapy drug. Treatments are administered according to a defined schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2 days) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67).
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with this compound, the chemotherapy drug, or their combination for a specified time.
-
Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Fixation: Cells are treated with the drug combinations, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualizing the Mechanisms of Synergy
Signaling Pathways and Experimental Workflows
The synergistic effects of this compound with chemotherapy drugs are often rooted in the modulation of key cellular signaling pathways. The following diagrams illustrate these mechanisms and the experimental workflow for assessing synergy.
Discussion of Findings
The available data strongly suggest that this compound can act as a chemosensitizing agent, enhancing the efficacy of certain chemotherapy drugs. The synergistic effect with the histone deacetylase (HDAC) inhibitor Chidamide in DLBCL is well-documented with quantitative CI values and in vivo evidence. This suggests that this compound may modulate epigenetic pathways, although the precise mechanism of synergy requires further elucidation. Gene set enrichment analysis indicates an involvement of acetylation and deacetylation signaling pathways when DLBCL cells are treated with this compound alone[1].
In melanoma, this compound's ability to induce the degradation of the checkpoint kinase 1 (CHK1) protein via the ubiquitin-proteasome pathway appears to be a key mechanism for its synergy with the DNA-damaging agent dacarbazine[3]. By impairing the DNA damage response, this compound lowers the threshold for dacarbazine-induced apoptosis.
While these findings are promising, a significant gap exists in the literature regarding the synergistic potential of this compound with widely used chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel. Further research, including comprehensive in vitro synergy screening and mechanistic studies, is warranted to explore these combinations and to fully understand the molecular basis of this compound's chemosensitizing properties across a broader range of cancers. The investigation of combination effects on key signaling pathways, such as the Ras/MEK/ERK pathway, should be revisited with robust, validated studies.
References
A Preclinical Meta-Analysis of Morusinol: Unveiling its Therapeutic Potential
A comprehensive review of existing preclinical data suggests Morusinol, a flavonoid derived from the root bark of Morus alba (white mulberry), holds significant promise in the realms of cardiovascular disease and oncology. While clinical trials remain to be conducted, a growing body of in vitro and in vivo research highlights its potent antiplatelet, anticancer, and neuroprotective activities. This guide synthesizes the available preclinical findings, offering a valuable resource for researchers and drug development professionals exploring the therapeutic utility of this compound.
Data Summary
Antiplatelet and Antithrombotic Activity
This compound has demonstrated significant efficacy in inhibiting platelet aggregation and thrombus formation in preclinical models. These effects are primarily attributed to its ability to modulate key signaling pathways involved in platelet activation.
| Preclinical Model | Agent | Concentration/Dosage | Effect | Reference |
| In vitro rabbit platelet aggregation (collagen-induced) | This compound | 5 µg/mL | 32.1% reduction in Thromboxane B2 (TXB2) formation | [1][2][3] |
| 10 µg/mL | 42.0% reduction in TXB2 formation | [1][2][3] | ||
| 30 µg/mL | 99.0% reduction in TXB2 formation | [1][2][3] | ||
| In vitro rabbit platelet aggregation (arachidonic acid-induced) | This compound | 5 µg/mL | 8.0% reduction in TXB2 formation | [1][2][3] |
| 10 µg/mL | 24.1% reduction in TXB2 formation | [1][2][3] | ||
| 30 µg/mL | 29.2% reduction in TXB2 formation | [1][2][3] | ||
| In vivo ferric chloride-induced arterial thrombosis (rat model) | This compound | 20 mg/kg (oral) | 20.3 ± 5.0 min increase in time to occlusion | [1][2][3] |
| Aspirin (control) | 20 mg/kg (oral) | 6.8 ± 2.9 min increase in time to occlusion | [1][2][3] |
Anticancer Activity
This compound exhibits cytotoxic and growth-inhibitory effects across various cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and autophagy, often through the modulation of critical signaling pathways.
| Cancer Type | Cell Line(s) | Effect | Reference |
| Colorectal Cancer | HCT116 | Inhibition of cell proliferation and spheroid formation, decreased expression of stemness markers (Oct4 and Nanog) | [4] |
| CRC cells | Suppression of cell proliferation, promotion of apoptosis, and induction of cytoprotective autophagy | [5] | |
| Breast Cancer | MDA-MB-231 | Inhibition of proliferation, invasion, and migration | [3] |
| Breast cancer cells | Promotion of necrosis and autophagy | [4] | |
| Diffuse Large B-cell Lymphoma | DLBCL cells | Induction of apoptosis and cell cycle arrest | [3][6] |
| Melanoma | Human melanoma cells | Inhibition of cell proliferation, induction of G0/G1 phase cell cycle arrest, caspase-dependent apoptosis, and DNA damage | [6] |
| Nasopharyngeal Cancer | HONE-1, NPC-39, NPC-BM | Inhibition of migration and invasion | [4] |
| Hepatocellular Carcinoma | Huh7, Hep3B | High cytotoxicity and reduced colony formation | [4] |
Experimental Protocols
In Vitro Antiplatelet Aggregation Assay
Platelet-rich plasma is prepared from rabbit blood. Platelet aggregation is induced by the addition of collagen or arachidonic acid. This compound at varying concentrations is pre-incubated with the platelets, and the subsequent aggregation is measured using an aggregometer. Thromboxane B2 (TXB2) formation, a marker of platelet activation, is quantified using an enzyme immunoassay kit.[1][2][3]
In Vivo Ferric Chloride-Induced Arterial Thrombosis Model
In this model, male Sprague-Dawley rats are anesthetized, and the carotid artery is exposed. A filter paper saturated with ferric chloride is applied to the artery to induce thrombosis. The time to complete occlusion of the artery is measured. This compound or a control substance (e.g., aspirin) is administered orally for a specified period before the induction of thrombosis.[1][2][3]
Cell Proliferation and Viability Assays (MTT Assay)
Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound. After a designated incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.[4]
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Cancer cells treated with this compound are harvested and stained with fluorescent dyes such as Annexin V and propidium (B1200493) iodide to detect apoptosis. For cell cycle analysis, cells are fixed and stained with a DNA-intercalating dye. The stained cells are then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle and the extent of apoptosis.[6]
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways.
Antiplatelet Activity Signaling Pathway
This compound's antiplatelet effects are mediated through the inhibition of integrin αIIb/β3 activation. This is achieved by regulating downstream signaling molecules, including vasodilator-stimulated phosphoprotein (VASP), phosphatidylinositol-3 kinase (PI3K), Akt (protein kinase B), and glycogen (B147801) synthase kinase-3α/β (GSK-3α/β).[7]
Caption: this compound inhibits platelet aggregation by modulating the PI3K/Akt and VASP pathways.
Anticancer Activity Signaling Pathways
In cancer cells, this compound has been shown to modulate multiple signaling pathways, including NF-κB, STAT3, and PI3K/AKT, which are crucial for tumor growth, survival, and metastasis.[4] It also induces apoptosis and cell cycle arrest by targeting key regulatory proteins.
Caption: this compound exerts anticancer effects by inhibiting key pro-survival signaling pathways.
Experimental Workflow for Anticancer Drug Screening
The general workflow for evaluating the anticancer potential of a compound like this compound involves a series of in vitro and in vivo experiments.
Caption: A typical workflow for assessing the anticancer properties of a compound.
Conclusion and Future Directions
The preclinical evidence strongly supports the potential of this compound as a therapeutic agent, particularly in the prevention and treatment of thrombosis and various cancers. Its multifaceted mechanism of action, targeting key signaling pathways, makes it an attractive candidate for further development. However, the current body of research is limited to in vitro and animal studies. To translate these promising findings to the clinic, future research should focus on:
-
Pharmacokinetic and toxicological studies: To determine the absorption, distribution, metabolism, excretion, and safety profile of this compound.
-
Clinical trials: Rigorous, well-designed clinical trials are essential to evaluate the efficacy and safety of this compound in human subjects for specific indications.
-
Combination therapies: Investigating the synergistic effects of this compound with existing therapeutic agents could lead to more effective treatment strategies.
References
- 1. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. Morusin as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Extracted from Morus alba Inhibits Cell Proliferation and Induces Autophagy via FOXO3a Nuclear Accumulation-Mediated Cholesterol Biosynthesis Obstruction in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. koreascience.kr [koreascience.kr]
Comparative Analysis of Morusinol's Efficacy on Key Signaling Pathways
For Immediate Release
This guide provides a comprehensive comparison of Morusinol's effects on the Ras/MEK/ERK, CHK1, and FOXO3a signaling pathways, benchmarked against established modulators. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited experiments are provided. Visual diagrams of the signaling pathways and experimental workflows are included to enhance understanding.
This compound's Impact on the Ras/MEK/ERK Signaling Pathway in Liver Cancer
This compound has been investigated for its potential to inhibit the Ras/MEK/ERK signaling cascade, a critical pathway in cancer cell proliferation.
It is crucial to note that a key study detailing the quantitative effects of this compound on the Ras/MEK/ERK pathway in SK-HEP-1 liver cancer cells has been retracted due to concerns about data integrity. [1][2][3][4] While the findings of this retracted paper are presented below for informational purposes, they should be interpreted with significant caution.
According to the retracted study, this compound inhibited the proliferation of the SK-HEP-1 liver cancer cell line with an IC50 of 20 µM.[1][2] The study also claimed that this compound suppressed the phosphorylation of MEK and ERK in a dose-dependent manner.[1][2]
For comparison, Sorafenib, a multi-kinase inhibitor used in the treatment of advanced hepatocellular carcinoma, has been shown to inhibit the Ras/MEK/ERK pathway. The IC50 of Sorafenib in various liver cancer cell lines is presented in the table below.
Comparative Data: this compound vs. Sorafenib on Cell Viability
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | SK-HEP-1 | Liver Carcinoma | 20 | [1][2] (Retracted) |
| Sorafenib | HepG2 | Hepatocellular Carcinoma | ~6 | [5] |
| Sorafenib | HuH-7 | Hepatocellular Carcinoma | ~6 | [5] |
Signaling Pathway Diagram: Ras/MEK/ERK Inhibition
Caption: this compound's putative inhibition of the Ras/MEK/ERK pathway.
This compound-Induced Degradation of CHK1 in Melanoma
This compound has been shown to induce the degradation of Checkpoint Kinase 1 (CHK1) in melanoma cells, a protein crucial for cell cycle regulation and DNA damage response.[5][6] This degradation is reported to be dose- and time-dependent and occurs through the ubiquitin-proteasome pathway.[5][6]
As a comparator, PF-477736 is a potent and selective CHK1 inhibitor that has been evaluated in clinical trials.[7][8]
Comparative Data: this compound vs. PF-477736 on Melanoma Cell Viability
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | A375 | Melanoma | Not explicitly stated, but effective at inducing apoptosis | [6] |
| This compound | MV3 | Melanoma | Not explicitly stated, but effective at inducing apoptosis | [6] |
| PF-477736 | A375 | Melanoma | 1.4 | [7] |
| PF-477736 | A375-PLX-R (Vemurafenib-resistant) | Melanoma | 0.4 | [7] |
| PF-477736 | WM9 | Melanoma | 1.0 | [9] |
| PF-477736 | WM9-PLX-R (Vemurafenib-resistant) | Melanoma | 4.0 | [9] |
Signaling Pathway Diagram: CHK1 Degradation
Caption: this compound induces CHK1 degradation via the ubiquitin-proteasome pathway.
This compound's Influence on FOXO3a Nuclear Translocation in Colorectal Cancer
This compound has been found to promote the nuclear accumulation of Forkhead box O3 (FOXO3a) in colorectal cancer cells.[10] FOXO3a is a transcription factor that, when located in the nucleus, can induce the expression of genes involved in apoptosis and cell cycle arrest. The nuclear translocation of FOXO3a is often inhibited by the PI3K/Akt signaling pathway.
As a point of comparison, LY294002, a well-characterized inhibitor of PI3K, is known to induce the nuclear translocation of FOXO3a.[11][12]
Comparative Data: this compound vs. PI3K/Akt Inhibition on FOXO3a Localization
Quantitative data for the dose-dependent effect of this compound on FOXO3a nuclear translocation is not yet available in the reviewed literature. Studies have shown that hypoxia can induce FOXO3a nuclear localization in a time-dependent manner, with up to 82% of cells showing nuclear FOXO3a after 24 hours.[13] PI3K inhibitors like LY294002 have been shown to effectively induce nuclear translocation of FOXO3a.[11]
Signaling Pathway Diagram: FOXO3a Nuclear Translocation
Caption: this compound promotes the nuclear translocation of FOXO3a.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general representation based on common laboratory practices and may require optimization for specific cell lines and experimental conditions.[14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or the comparator compound and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This protocol is a general guide. Specific antibody concentrations and incubation times may need to be optimized.[17][18][19]
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-MEK, anti-p-ERK, anti-CHK1, anti-FOXO3a) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, which are often normalized to a loading control like β-actin or GAPDH.
Immunofluorescence for FOXO3a Nuclear Translocation
This is a general protocol and may require optimization for specific antibodies and cell types.[20][21][22]
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or a comparator compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate with an anti-FOXO3a primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.
-
Quantification: The percentage of cells with nuclear FOXO3a localization is determined by counting at least 100 cells per condition.
References
- 1. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retracted: this compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retracted: this compound Exhibits Selective and Potent Antitumor Activity Against Human Liver Carcinoma by Inducing Autophagy, G2/M Cell Cycle Arrest, Inhibition of Cell Invasion and Migration, and Targeting of Ras/MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound extracted from Morus alba induces cell cycle arrest and apoptosis via inhibition of DNA damage response in melanoma by CHK1 degradation through the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chk1 inhibition as a novel therapeutic strategy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of nuclear-cytoplasmic translocation of Foxo1 and Foxo3A in adult skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Over-expression of the mitogen-activated protein kinase (MAPK) kinase (MEK)-MAPK in hepatocellular carcinoma: Its role in tumor progression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunofluorescence Analysis by Confocal Microscopy for Detecting Endogenous FOXO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunofluorescence Analysis by Confocal Microscopy for Detecting Endogenous FOXO | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Natural vs. Synthetic Morusinol
An Important Note on the Availability of Synthetic Morusinol Data:
To date, publicly available scientific literature does not contain efficacy data for synthetically produced this compound. All current research focuses on this compound extracted from natural sources, primarily the root bark of Morus alba (white mulberry). Therefore, this guide will present the established efficacy of natural this compound. The "synthetic" aspect of this comparison is predicated on the hypothesis that a chemically identical, synthetically derived this compound would exhibit comparable biological activity. This guide serves as a benchmark for future research on synthetic this compound, outlining the experimental data that would be required for a direct comparison.
Introduction to this compound
This compound is a prenylated flavonoid, a class of compounds known for a wide range of biological activities.[1] Extracted from Morus alba, a plant with a long history in traditional medicine, this compound has been the subject of research for its potential therapeutic applications, including anti-platelet, anti-thrombotic, and anti-cancer effects.[2][3] This guide will delve into the quantitative data and experimental protocols that establish the efficacy of natural this compound.
Efficacy Data of Natural this compound
The primary therapeutic potential of natural this compound, as documented in preclinical studies, lies in its ability to inhibit platelet aggregation and arterial thrombosis. It has also demonstrated activity against certain cancer cell lines.
Natural this compound has been shown to significantly inhibit platelet aggregation induced by collagen and arachidonic acid.[2] This effect is crucial in the context of preventing cardiovascular diseases.
Table 1: In Vitro Inhibition of Platelet Aggregation and Thromboxane B₂ (TXB₂) Formation by Natural this compound [2]
| Concentration of this compound (µg/mL) | Collagen-Induced TXB₂ Formation Inhibition (%) | Arachidonic Acid-Induced TXB₂ Formation Inhibition (%) |
| 5 | 32.1 | 8.0 |
| 10 | 42.0 | 24.1 |
| 30 | 99.0 | 29.2 |
Table 2: In Vivo Anti-Thrombotic Effect of Natural this compound in a Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model [2]
| Treatment (Oral, 20 mg/kg for 3 days) | Time to Occlusion (minutes, mean ± SD) |
| Control (1% CMC) | Not specified in abstract |
| This compound | 20.3 ± 5.0 |
| Aspirin | 6.8 ± 2.9 |
Recent studies have explored the potential of this compound as an anti-cancer agent, particularly in colorectal cancer. Research indicates that this compound can suppress cell proliferation and induce apoptosis in colorectal cancer cells.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments used to determine the efficacy of natural this compound.
-
Blood Collection: Blood is collected from the ear artery of male New Zealand white rabbits.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is anticoagulated with 3.8% sodium citrate (B86180) and centrifuged at 180 x g for 10 minutes to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at 1,200 x g for 10 minutes to obtain PPP, which is used as a reference.
-
Platelet Aggregation Measurement: Platelet aggregation is measured using a chromogenic platelet aggregometer. The PRP is incubated with different concentrations of this compound or a vehicle control for 3 minutes at 37°C.
-
Induction of Aggregation: Aggregation is induced by the addition of collagen or arachidonic acid.
-
Data Analysis: The extent of platelet aggregation is recorded for 5 minutes and the inhibitory effects of this compound are calculated.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Carotid Artery Exposure: The right common carotid artery is isolated.
-
Induction of Thrombosis: A piece of filter paper saturated with 35% FeCl₃ is applied to the artery for 10 minutes to induce thrombosis.
-
Blood Flow Monitoring: Blood flow is monitored using a laser Doppler flowmeter.
-
Treatment Administration: this compound or a control substance is administered orally for a specified period before the induction of thrombosis.
-
Data Analysis: The time to complete occlusion of the artery is measured and compared between the treated and control groups.
Signaling Pathways
This compound exerts its biological effects by modulating specific intracellular signaling pathways.
Natural this compound has been found to inhibit the activation of integrin αIIb/β₃. This is a critical step in the final common pathway of platelet aggregation. This compound achieves this by regulating several upstream signaling molecules.[3]
Caption: this compound's inhibition of platelet aggregation signaling.
In colorectal cancer cells, this compound has been shown to promote the nuclear accumulation of FOXO3a, which in turn suppresses the transcription of SREBF2, a key regulator of cholesterol biosynthesis. This disruption of cholesterol metabolism contributes to the anti-proliferative effects of this compound.[4]
Caption: this compound's anti-cancer signaling in colorectal cancer.
Conclusion and Future Directions
The available evidence strongly supports the efficacy of natural this compound as a potent inhibitor of platelet aggregation and arterial thrombosis in preclinical models. Furthermore, emerging research highlights its potential as an anti-cancer agent.
A comprehensive comparison with synthetic this compound is currently impeded by the lack of published data on the latter. Future research should prioritize the total synthesis of this compound and the subsequent evaluation of its biological activity using the established experimental protocols outlined in this guide. Such studies would be invaluable in determining if a synthetic route can provide a more scalable and potentially cost-effective source of this promising therapeutic compound, with efficacy equivalent to its natural counterpart. This would be a critical step in the translation of this compound from a laboratory curiosity to a clinically viable therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound extracted from Morus alba inhibits arterial thrombosis and modulates platelet activation for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. koreascience.kr [koreascience.kr]
- 4. Morusin as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of Morusinol's In Vitro Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Morusinol, a prenylated flavonoid isolated from the root bark of Morus alba, has garnered significant interest for its diverse pharmacological activities observed in preclinical in vitro studies. This guide provides a comprehensive comparison of this compound's performance against established therapeutic agents and other relevant compounds across its key biological activities: antiplatelet, anticancer, and anti-inflammatory. All quantitative data is presented in structured tables for clear comparison, accompanied by detailed experimental protocols for the cited assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Antiplatelet Activity
This compound has demonstrated notable antiplatelet effects, suggesting its potential in the prevention and treatment of thrombotic diseases. In vitro studies have shown its ability to inhibit platelet aggregation induced by various agonists.
Table 1: Comparison of In Vitro Antiplatelet Activity
| Compound | Assay | System | Concentration | Inhibition (%) | IC50 |
| This compound | Collagen-induced Platelet Aggregation | Rabbit Platelets | 30 µg/mL | Not specified | Not specified |
| This compound | Arachidonic Acid-induced Platelet Aggregation | Rabbit Platelets | 30 µg/mL | Not specified | Not specified |
| Aspirin (B1665792) | Collagen-induced Platelet Aggregation | Human Platelet-Rich Plasma | 10 µM (after 90 min incubation) | Maximal inhibition | Not explicitly stated, but effective at low µM concentrations with sufficient incubation[1][2] |
| Clopidogrel (B1663587) | ADP-induced Platelet Aggregation | Washed Human Platelets | - | - | 1.9 ± 0.3 µM[3] |
| Clopidogrel | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma | 3291.07 µM | - | [4] |
Experimental Protocol: Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the clumping of platelets, a critical step in blood clot formation.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 10^8 platelets/mL) with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed.
-
Incubation with Test Compound: PRP is incubated with various concentrations of the test compound (e.g., this compound, aspirin, clopidogrel) or vehicle control for a specified period at 37°C.
-
Induction of Aggregation: A platelet agonist (e.g., collagen, arachidonic acid, ADP) is added to the PRP to induce aggregation.
-
Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value (the concentration of the compound that inhibits aggregation by 50%) is determined.
Signaling Pathway: this compound's Antiplatelet Action
References
- 1. Inhibition of platelet aggregation and thromboxane production by low concentrations of aspirin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Morusinol: A Comparative Guide to its Peer-Reviewed Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peer-reviewed therapeutic potential of Morusinol, a natural flavonoid isolated from the root bark of Morus alba (white mulberry). The information presented herein is intended for an audience with a background in biomedical research and drug development, summarizing key experimental data, outlining methodologies, and visualizing associated signaling pathways.
I. Anti-Platelet and Anti-Thrombotic Potential
This compound has demonstrated significant anti-platelet and anti-thrombotic activities in preclinical studies, positioning it as a potential candidate for the prevention and treatment of cardiovascular diseases. Its efficacy has been compared to that of aspirin (B1665792), a standard-of-care anti-platelet medication.
Comparative Efficacy Data
| Parameter | This compound | Aspirin (Positive Control) | Vehicle (Negative Control) | Experimental Model |
| In Vivo Arterial Thrombosis (Time to Occlusion) | Increased by 20.3 ± 5.0 min (at 20 mg/kg, oral)[1] | Increased by 6.8 ± 2.9 min (at 20 mg/kg, oral)[1] | Baseline | Ferric Chloride (FeCl₃)-induced thrombosis in mice[1] |
| In Vitro Thrombus Formation (Collagen-induced TXB₂ formation) | 32.1% reduction (5 µg/mL) 42.0% reduction (10 µg/mL) 99.0% reduction (30 µg/mL)[1] | Not Reported in this study | Baseline | Rabbit platelet aggregation and TXB₂ formation assays[1] |
| In Vitro Thrombus Formation (Arachidonic acid-induced TXB₂ formation) | 8.0% reduction (5 µg/mL) 24.1% reduction (10 µg/mL) 29.2% reduction (30 µg/mL)[1] | Not Reported in this study | Baseline | Rabbit platelet aggregation and TXB₂ formation assays[1] |
Signaling Pathway of this compound in Platelet Inhibition
This compound exerts its anti-platelet effects by modulating the integrin αIIb/β₃ signaling pathway. It has been shown to inhibit the activation of key downstream molecules including vasodilator-stimulated phosphoprotein (VASP), phosphatidylinositol-3 kinase (PI3K), Akt (protein kinase B), and glycogen (B147801) synthase kinase-3α/β (GSK-3α/β). This inhibition ultimately leads to reduced fibrinogen binding and clot retraction.
Experimental Protocol: Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This in vivo model is a widely used method to induce occlusive thrombus formation and evaluate the efficacy of anti-thrombotic agents.
-
Animal Model: Male mice (e.g., C57BL/6) are typically used.
-
Anesthesia: Animals are anesthetized (e.g., with a ketamine/xylazine mixture) to ensure a lack of pain or distress.
-
Surgical Procedure: The common carotid artery is surgically exposed and isolated from surrounding tissues.
-
Induction of Thrombosis: A piece of filter paper saturated with a ferric chloride (FeCl₃) solution (typically 5-10%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Measurement of Occlusion: Blood flow in the artery is monitored using a Doppler flow probe. The time to complete occlusion of the vessel is recorded.
-
Treatment Protocol: this compound (e.g., 20 mg/kg) or a control substance (e.g., aspirin or vehicle) is administered orally for a specified number of days prior to the thrombosis induction.
II. Anti-Cancer Potential: Colorectal Cancer
Preclinical studies have highlighted this compound's potential as an anti-cancer agent, particularly in colorectal cancer (CRC). It has been shown to inhibit cell proliferation and induce apoptosis and autophagy in CRC cells.
Efficacy Data in Colorectal Cancer Models
| Parameter | This compound | Experimental Model |
| In Vitro Cell Proliferation | Suppressed proliferation and promoted apoptosis in CRC cells. | Human colorectal cancer cell lines (e.g., HCT116). |
| In Vivo Tumor Growth | Significantly impeded tumor growth. | Mouse xenograft models of colorectal cancer. |
Note: Direct, peer-reviewed comparative studies between this compound and standard-of-care chemotherapies for colorectal cancer, such as FOLFOX (a combination of folinic acid, 5-fluorouracil, and oxaliplatin), were not identified in the current literature search. The following table provides context on the efficacy of standard therapies.
Standard Chemotherapy for Colorectal Cancer (for context)
| Regimen | Efficacy Endpoint (Example) | Clinical Setting |
| FOLFOX | 3-year disease-free survival rates of ~70-80% depending on the study and patient population. | Adjuvant and metastatic colorectal cancer. |
Signaling Pathway of this compound in Colorectal Cancer
This compound's anti-cancer activity in colorectal cancer is mediated through the obstruction of cholesterol biosynthesis. It promotes the nuclear accumulation of the transcription factor Forkhead box O3 (FOXO3a), which in turn suppresses the transcription of Sterol Regulatory Element-Binding Transcription Factor 2 (SREBF2). The downregulation of SREBF2 leads to a blockage in the cholesterol biosynthesis pathway, resulting in the inhibition of cell proliferation and the induction of apoptosis and autophagy.
Experimental Protocol: In Vitro Cell Proliferation and Apoptosis Assays
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24-72 hours).
-
Proliferation Assay: Cell viability and proliferation can be assessed using various methods, such as the MTT assay, which measures mitochondrial metabolic activity, or by direct cell counting.
-
Apoptosis Assay: Apoptosis can be quantified using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
III. Other Potential Therapeutic Areas
While the evidence is more established for its cardiovascular and anti-cancer effects, preliminary studies and research on related compounds from Morus alba suggest that this compound may have therapeutic potential in other areas. However, further research with specific quantitative data on this compound is required to validate these applications.
-
Anti-inflammatory Activity: this compound has been shown to possess anti-inflammatory properties. One study reported an IC50 value of 4.3 µM for its cytotoxic activity against THP-1 human monocytic leukemic cells, which is an indicator of its potential to modulate inflammatory responses.
-
Neuroprotective Effects: Extracts from Morus alba have shown neuroprotective properties in various studies. However, specific peer-reviewed data quantifying the neuroprotective effects of isolated this compound are limited.
-
Anti-diabetic Properties: Similarly, various extracts of Morus alba have been investigated for their anti-diabetic effects, such as improving glucose uptake. Dedicated studies are needed to determine the specific contribution and efficacy of this compound in this context.
IV. Summary and Future Directions
The peer-reviewed literature provides strong preclinical evidence for the therapeutic potential of this compound, particularly as an anti-platelet and anti-colorectal cancer agent. Its efficacy in an in vivo thrombosis model is notably superior to aspirin at the same dosage. In the context of colorectal cancer, it demonstrates a unique mechanism of action by targeting cholesterol biosynthesis.
For drug development professionals, this compound represents a promising lead compound. However, further research is warranted in several key areas:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing this compound with standard-of-care chemotherapies for various cancers are needed to better position it in the therapeutic landscape.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are essential to evaluate its drug-like properties and safety profile.
-
Exploration of Other Therapeutic Areas: Rigorous investigation into its potential neuroprotective, anti-inflammatory, and anti-diabetic effects is required, with a focus on elucidating its specific mechanisms of action and obtaining quantitative efficacy data.
-
Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients.
References
Safety Operating Guide
Navigating the Disposal of Morusinol: A Guide for Laboratory Professionals
I. Preliminary Hazard Assessment & Safety Precautions
Before beginning any disposal-related activities, it is crucial to conduct a thorough risk assessment. While detailed toxicological data for Morusinol is not widely available, it should be handled with care, assuming it may have unknown hazardous properties.
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
II. This compound Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent accidental reactions and to ensure compliant disposal. This compound waste should be collected at the point of generation and categorized as follows:
-
Solid this compound Waste: This includes expired or unused pure this compound powder and any lab debris heavily contaminated with the solid compound (e.g., weighing papers, contaminated gloves, or absorbent pads).
-
Liquid this compound Waste: This category includes solutions containing this compound, such as stock solutions in DMSO or other organic solvents.
-
Contaminated Sharps: Any sharps, such as needles or Pasteur pipettes, that have come into contact with this compound.
-
Contaminated Labware: Glassware and plasticware that have been in contact with this compound.
III. Step-by-Step Disposal Procedures
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company, coordinated by your institution's Environmental Health and Safety (EHS) office.
Experimental Protocol for Waste Handling:
-
Solid Waste Collection:
-
Carefully collect all solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Label the container as "Hazardous Waste" and clearly list the contents, for example: "Solid this compound Waste."
-
-
Liquid Waste Collection:
-
Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous liquid waste container.
-
Do not mix this compound solutions with other waste streams unless compatibility has been confirmed. For instance, avoid mixing with strong acids, bases, or oxidizing agents.
-
If the solvent is flammable (e.g., DMSO, ethanol), the waste must be stored in a flammable liquid storage cabinet.
-
Label the container as "Hazardous Liquid Waste" and specify the contents, including the solvent (e.g., "this compound in DMSO").
-
-
Contaminated Sharps Disposal:
-
Dispose of all sharps contaminated with this compound in a designated, puncture-resistant sharps container.
-
-
Decontamination of Labware:
-
Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove this compound residues. The rinsate should be collected as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
-
Disposable labware contaminated with this compound should be placed in the solid hazardous waste container.
-
IV. Storage and Final Disposal
-
Store all this compound waste containers in a designated and secure satellite accumulation area.
-
Ensure all containers are tightly sealed to prevent leaks or spills.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Provide them with a detailed inventory of the waste.
Data Presentation: this compound Disposal Summary
| Waste Type | Container Type | Disposal Procedure | Key Considerations |
| Solid this compound Waste | Labeled, sealed HDPE container | Collect in a dedicated container. Arrange for pickup by a licensed hazardous waste disposal service via your EHS office. | Do not mix with liquid waste. |
| Liquid this compound Waste | Labeled, leak-proof solvent container | Collect in a dedicated container. Store in a flammable storage cabinet if the solvent is flammable. | Do not mix with incompatible waste streams. Clearly identify the solvent on the label. |
| Contaminated Sharps | Puncture-resistant sharps container | Dispose of in a designated sharps container. | Never place sharps in regular trash or other waste containers. |
| Contaminated Labware | Labeled, sealed HDPE container | Decontaminate reusable labware; dispose of single-use items in the solid waste container. | Collect rinsate from decontamination as hazardous liquid waste. |
Mandatory Visualization: this compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
